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  • Product: Tert-butyl 3,3-difluoroazetidine-1-carboxylate
  • CAS: 1255666-59-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Tert-butyl 3,3-difluoroazetidine-1-carboxylate

CAS Number: 1255666-59-1 This technical guide provides a comprehensive overview of tert-butyl 3,3-difluoroazetidine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. The...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1255666-59-1

This technical guide provides a comprehensive overview of tert-butyl 3,3-difluoroazetidine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides an experimental synthesis protocol, and explores its significant applications in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a fluorinated heterocyclic compound valued for its unique structural motif. The presence of the gem-difluoro group on the azetidine ring can impart desirable properties to molecules that incorporate this moiety, such as increased metabolic stability and altered conformational preferences.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1255666-59-1[1]
Molecular Formula C₈H₁₃F₂NO₂[1]
Molecular Weight 193.19 g/mol [1]
Purity ≥97%[1]
Storage Room temperature[1]

Note: Specific experimental data such as melting point, boiling point, and density are not consistently reported in publicly available sources. These properties should be determined empirically upon acquisition of the compound.

Synthesis

Experimental Protocol: N-Boc Protection of 3,3-Difluoroazetidine

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3,3-difluoroazetidine hydrochloride (or the free base)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture like DCM/water)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-difluoroazetidine hydrochloride in the chosen solvent. If using the hydrochloride salt, add at least two equivalents of the base to neutralize the acid and deprotonate the azetidine nitrogen. If starting with the free base, one equivalent of base is sufficient to act as a scavenger for any acidic byproducts.

  • Addition of Boc Anhydride: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in a small amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, quench any remaining Boc₂O by adding a small amount of water or a primary amine (e.g., a few drops of ethanolamine). If a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture sequentially with a weak aqueous acid (e.g., 1M HCl) to remove the base and its salt, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3,3-Difluoroazetidine 3,3-Difluoroazetidine Reaction Mixture Reaction Mixture 3,3-Difluoroazetidine->Reaction Mixture Di-tert-butyl dicarbonate (Boc₂O) Di-tert-butyl dicarbonate (Boc₂O) Di-tert-butyl dicarbonate (Boc₂O)->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Stirring at RT Stirring at RT Reaction Mixture->Stirring at RT Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Stirring at RT->Monitoring (TLC/LC-MS) Work-up Work-up Monitoring (TLC/LC-MS)->Work-up Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) tert-butyl 3,3-difluoroazetidine-1-carboxylate tert-butyl 3,3-difluoroazetidine-1-carboxylate Purification (Chromatography)->tert-butyl 3,3-difluoroazetidine-1-carboxylate

General workflow for the synthesis of tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Spectral Data

While a publicly available, verified NMR spectrum for tert-butyl 3,3-difluoroazetidine-1-carboxylate is not readily found, the expected spectral features can be predicted based on its structure.

Table 2: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~4.2Triplet (t)CH₂ adjacent to nitrogen and the difluoro carbon. Coupling to the two fluorine atoms will result in a triplet.
~1.5Singlet (s)The nine equivalent protons of the tert-butyl group.
¹³C NMR ~155Singlet (s)Carbonyl carbon of the Boc group.
~120Triplet (t)The difluorinated carbon (CF₂), split by the two fluorine atoms.
~80Singlet (s)Quaternary carbon of the tert-butyl group.
~60Triplet (t)The two equivalent methylene carbons (CH₂) of the azetidine ring, split by the adjacent fluorine atoms.
~28Singlet (s)The three equivalent methyl carbons of the tert-butyl group.

Note: These are predicted values and the actual spectra should be obtained for confirmation.

Applications in Drug Discovery and Development

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily recognized for its use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in PROTACs:

The difluoroazetidine moiety can be incorporated into the linker region of a PROTAC or as part of the ligand for the E3 ligase or the target protein. Its inclusion can influence the physicochemical properties, conformation, and metabolic stability of the resulting PROTAC.

A prominent application is in the construction of ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly used E3 ligase in PROTAC design.[2][3][4][5]

General PROTAC Mechanism:

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ternary->PROTAC Release & Recycling Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Evaluation:

The development and characterization of a PROTAC synthesized using tert-butyl 3,3-difluoroazetidine-1-carboxylate would typically follow the workflow outlined below.

PROTAC_Workflow Design PROTAC Design & Synthesis Binding In Vitro Binding Assays (SPR, ITC) Design->Binding Ternary_Formation Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->Ternary_Formation Ubiquitination In Vitro Ubiquitination Assay Ternary_Formation->Ubiquitination Cellular_Degradation Cellular Degradation Assay (Western Blot, In-Cell Western) Ubiquitination->Cellular_Degradation Functional Functional Cellular Assays (e.g., Viability, Reporter) Cellular_Degradation->Functional PKPD In Vivo PK/PD & Efficacy Studies Functional->PKPD

A typical experimental workflow for the evaluation of a novel PROTAC.

Safety Information

While a specific Safety Data Sheet (SDS) for tert-butyl 3,3-difluoroazetidine-1-carboxylate is not widely available, general laboratory safety precautions should be observed when handling this compound. It is advisable to consult the SDS for structurally similar compounds and to handle the substance in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its utility in the synthesis of PROTACs and other biologically active molecules makes it a compound of significant interest to researchers in medicinal chemistry and chemical biology. The information provided in this technical guide serves as a foundational resource for the safe and effective use of this compound in a research setting.

References

Exploratory

A Technical Guide to Tert-butyl 3,3-difluoroazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of tert-butyl 3,3-difluoroazetidine-1-carboxylate, a key building block in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl 3,3-difluoroazetidine-1-carboxylate, a key building block in modern medicinal chemistry. It details the molecule's physicochemical properties, a representative synthetic protocol, and its applications in drug discovery, supported by diagrams to illustrate its structure and synthetic workflow.

Physicochemical Properties

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a fluorinated azetidine derivative increasingly utilized in the design of novel therapeutics. The introduction of the gem-difluoro group can significantly modulate the pharmacokinetic and physicochemical properties of parent molecules, including metabolic stability, pKa, and lipophilicity.

A summary of its key quantitative data is presented below for quick reference.

PropertyValueReference
Molecular Weight 193.194 g/mol [1]
Molecular Formula C₈H₁₃F₂NO₂[1]
CAS Number 1255666-59-1[1]
Purity ≥97% (typical)[1]
Storage Room temperature[1]

Molecular Structure

The structure of tert-butyl 3,3-difluoroazetidine-1-carboxylate features a four-membered azetidine ring, a common scaffold in medicinal chemistry, protected by a tert-butoxycarbonyl (Boc) group. The key feature is the gem-difluoro substitution at the 3-position of the azetidine ring.

Figure 1: 2D structure of the title compound.

Synthesis and Experimental Protocol

The synthesis of fluorinated azetidines often involves multi-step sequences starting from readily available precursors. A common strategy involves the oxidation of a primary alcohol to an aldehyde, followed by subsequent transformations. Below is a detailed experimental protocol for a related compound, tert-butyl 3-formylazetidine-1-carboxylate, which is a key intermediate for various azetidine derivatives.

Synthesis of tert-butyl 3-formylazetidine-1-carboxylate from 1-Boc-3-hydroxymethylazetidine

This procedure outlines a Swern oxidation, a widely used method for the mild oxidation of primary alcohols to aldehydes.

Materials and Reagents:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane

  • Ethyl acetate

Protocol:

  • A solution of oxalyl chloride (4.28 mL, 49.8 mmol) in anhydrous DCM (5 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.[2]

  • DMSO (0.71 mL, 9.96 mmol) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 15 minutes.[2]

  • A solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) in DCM is then added slowly to the reaction mixture.[2]

  • Immediately following the addition of the substrate, triethylamine (2.1 mL, 14.75 mmol) is added to the mixture.[2]

  • The reaction is allowed to gradually warm to room temperature.

  • The reaction is quenched by the addition of water, and the mixture is transferred to a separatory funnel. The organic layer is washed with water.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The resulting crude product is purified by column chromatography on silica gel, using a heptane/ethyl acetate gradient, to yield the pure tert-butyl 3-formylazetidine-1-carboxylate.[2]

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Prepare Oxalyl Chloride in DCM at -78°C B Add DMSO (Stir for 15 min) A->B Dropwise C Add Substrate: 1-Boc-3-hydroxymethylazetidine B->C Slow Addition D Add Triethylamine (Base) C->D E Warm to Room Temperature D->E F Quench with Water & Extract E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate (Reduced Pressure) G->H I Column Chromatography (Purification) H->I J Final Product: tert-butyl 3-formylazetidine-1-carboxylate I->J

Figure 2: Workflow for the synthesis of a key azetidine intermediate.

Applications in Drug Discovery

Tert-butyl 3,3-difluoroazetidine-1-carboxylate serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The azetidine ring is a bioisostere for other common rings, and the gem-difluoro group can impart desirable properties.

Role as a Versatile Building Block:

The Boc-protected nitrogen allows for easy deprotection and subsequent functionalization, while the azetidine ring can be incorporated into larger scaffolds. Its derivatives are explored for various therapeutic areas. For instance, related azetidine compounds are used in the development of anticancer agents and treatments for neurological disorders.[3] The cyano and amino groups on similar azetidine cores enable further chemical modifications, such as hydrolysis to carboxylic acids or use in click chemistry reactions.[3]

This compound and its analogues are particularly important in the synthesis of:

  • Enzyme Inhibitors: Where the azetidine ring can interact with the active site.

  • Receptor Agonists/Antagonists: The rigid structure of the ring can help in achieving specific conformations for receptor binding.

  • PROTACs and Molecular Glues: It is classified as a Protein Degrader Building Block, indicating its utility in the design of molecules for targeted protein degradation.[1]

G A tert-butyl 3,3-difluoroazetidine-1-carboxylate B Boc Deprotection (e.g., TFA) A->B C Free Azetidine B->C D Amide Coupling C->D E Reductive Amination C->E F Nucleophilic Substitution C->F G Enzyme Inhibitors D->G H Receptor Ligands E->H I Protein Degraders (PROTACs) F->I

Figure 3: Role in medicinal chemistry synthetic pathways.

References

Foundational

An In-depth Technical Guide to the Synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical synthesis of tert-butyl 3,3-difluoroazetidine-1-carboxylate, a valuable building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of tert-butyl 3,3-difluoroazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The unique properties conferred by the difluoroazetidine moiety, such as altered basicity, lipophilicity, and metabolic stability, make it a sought-after component in the design of novel therapeutics.[1][2][3] This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The 3,3-difluoroazetidine scaffold, in particular, has garnered significant interest. The gem-difluoro group at the 3-position of the azetidine ring introduces unique conformational constraints and electronic properties. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable, yet readily cleavable handle for subsequent synthetic transformations. The target compound, tert-butyl 3,3-difluoroazetidine-1-carboxylate (CAS No. 1255666-59-1), is therefore a key intermediate for accessing more complex fluorinated azetidine derivatives.[1][4]

Synthetic Strategy Overview

The most common and direct route to tert-butyl 3,3-difluoroazetidine-1-carboxylate involves the deoxofluorination of a suitable precursor, namely tert-butyl 3-oxoazetidine-1-carboxylate. This ketone is commercially available or can be synthesized from precursors like 1-Boc-3-hydroxyazetidine or 3,3-dimethoxyazetidine.[5][6] The fluorination is typically achieved using a specialized fluorinating agent such as diethylaminosulfur trifluoride (DAST) or its analogues.

The overall synthetic transformation can be depicted as follows:

Synthesis_Overview Precursor Tert-butyl 3-oxoazetidine-1-carboxylate Product Tert-butyl 3,3-difluoroazetidine-1-carboxylate Precursor->Product Deoxofluorination Fluorinating_Agent Fluorinating Agent (e.g., DAST) Fluorinating_Agent->Product Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product

Caption: General overview of the synthesis of tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Experimental Protocols

This section details the experimental procedures for the synthesis of the precursor, tert-butyl 3-oxoazetidine-1-carboxylate, and its subsequent fluorination.

Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

This precursor can be prepared via oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Experimental Workflow:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Isolation Start Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in CH2Cl2 Add_TEMPO Add TEMPO and KBr solution Start->Add_TEMPO Cool Cool to -15 to 5 °C Add_TEMPO->Cool Add_Oxidant Slowly add a mixture of KHCO3 and NaClO Cool->Add_Oxidant Stir Stir for 30 minutes Add_Oxidant->Stir Quench Quench with Na2S2O3 solution Stir->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash with water Extract->Wash Concentrate Remove solvent under vacuum Wash->Concentrate Purify Purification (optional) Concentrate->Purify

Caption: Workflow for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Detailed Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).[5]

  • Cool the mixture to a temperature between -15 °C and 5 °C.[5]

  • Slowly add a pre-mixed solution of KHCO₃ (104 g) and 12% aqueous NaClO (86 g) in water (389 mL) to the reaction mixture.[5]

  • Stir the resulting mixture for 30 minutes at the same temperature.[5]

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (100 mL).[5]

  • Separate the layers and extract the aqueous phase with ethyl acetate.[5]

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]

Synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

This step involves the deoxofluorination of the ketone precursor.

Experimental Workflow:

Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Work-up and Isolation Start Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous CH2Cl2 Cool Cool to 0 °C under N2 atmosphere Start->Cool Add_DAST Slowly add DAST Cool->Add_DAST Warm Allow to warm to room temperature Add_DAST->Warm Stir Stir for 4-12 hours Warm->Stir Quench Carefully quench with saturated NaHCO3 solution Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Remove solvent under vacuum Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

References

Exploratory

An In-depth Technical Guide on tert-Butyl 3,3-difluoroazetidine-1-carboxylate (Boc-3,3-difluoroazetidine)

For Researchers, Scientists, and Drug Development Professionals Abstract tert-Butyl 3,3-difluoroazetidine-1-carboxylate, commonly referred to as Boc-3,3-difluoroazetidine, is a fluorinated heterocyclic building block of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3,3-difluoroazetidine-1-carboxylate, commonly referred to as Boc-3,3-difluoroazetidine, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of a gem-difluoroazetidine motif into bioactive molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling the strategic incorporation of the 3,3-difluoroazetidine scaffold in multi-step syntheses. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this valuable synthetic intermediate.

Core Properties

Boc-3,3-difluoroazetidine is a stable, solid compound at room temperature. Its key properties are summarized below. For comparison, data for the parent compound, 3,3-difluoroazetidine hydrochloride, is also included.

Physicochemical Data
Propertytert-Butyl 3,3-difluoroazetidine-1-carboxylate3,3-Difluoroazetidine Hydrochloride
Synonyms N-Boc-3,3-difluoroazetidine3,3-DFAH
CAS Number 1255666-59-1[1]288315-03-7[2][3]
Molecular Formula C₈H₁₃F₂NO₂[1]C₃H₆ClF₂N[2][3]
Molecular Weight 193.19 g/mol [1]129.54 g/mol [2][3]
Appearance White to off-white solidWhite to off-white solid[2]
Purity ≥97%[1]≥97% to ≥99%[2][3][4]
Melting Point Not available138-143 °C[5]
Storage Room temperature, sealed in dry conditions[1]2-8°C, sealed storage, away from moisture[3][5]
Spectroscopic Data

While specific spectra for Boc-3,3-difluoroazetidine are not widely published, typical ¹H and ¹³C NMR spectral data can be inferred from related structures. The hydrochloride salt's ¹H NMR is noted to be consistent with its structure.[2][6]

NucleusExpected Chemical Shifts (ppm) for Boc-3,3-difluoroazetidine
¹H NMR ~4.0-4.5 (t, 4H, CH₂ -N-CH₂ ), ~1.4 (s, 9H, C(CH₃ )₃)
¹³C NMR ~155 (C=O), ~115 (t, C F₂), ~80 (C (CH₃)₃), ~60 (t, C H₂), ~28 (C(C H₃)₃)
¹⁹F NMR Expected singlet or multiplet in the range of -90 to -100 ppm.
Note: These are predicted values based on analogous structures and may vary.

Synthesis and Reactivity

The synthesis of Boc-3,3-difluoroazetidine typically involves a two-stage process: the formation of the core 3,3-difluoroazetidine ring followed by the protection of the secondary amine with a Boc group.

Synthesis Workflow

The overall synthetic strategy involves obtaining the free base or hydrochloride salt of 3,3-difluoroazetidine and subsequently performing a standard N-Boc protection.

G cluster_0 Stage 1: Azetidine Ring Synthesis cluster_1 Stage 2: Boc Protection Precursor Azetidine Precursor (e.g., 3-hydroxyazetidine) Fluorination Fluorination (e.g., DAST) Precursor->Fluorination Deoxofluorination AzetidineHCl 3,3-Difluoroazetidine Hydrochloride Fluorination->AzetidineHCl Isolation BocProtection Boc Protection (Boc)₂O, Base AzetidineHCl->BocProtection Base, Solvent FinalProduct Boc-3,3-difluoroazetidine BocProtection->FinalProduct Workup & Purification

Caption: General synthetic workflow for Boc-3,3-difluoroazetidine.
Experimental Protocol: N-Boc Protection

This protocol describes the protection of the 3,3-difluoroazetidine nitrogen.

Materials:

  • 3,3-Difluoroazetidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3,3-difluoroazetidine hydrochloride (1.0 eq) in DCM or THF.

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.

  • Boc Anhydride Addition: To the mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[8] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM or Ethyl Acetate) two more times.[8]

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield pure tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Utility in Drug Discovery and Development

Boc-3,3-difluoroazetidine serves as a crucial intermediate, allowing for the controlled introduction of the gem-difluoroazetidine moiety into complex molecules.

Role as a Bioisosteric Scaffold

The gem-difluoro group is a well-established bioisostere for carbonyl groups and other polar functionalities. Introducing the 3,3-difluoroazetidine scaffold can:

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, blocking sites of oxidative metabolism.

  • Modulate Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability.[4]

  • Alter pKa and Conformation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the azetidine nitrogen, influencing its binding interactions. The rigid, strained ring also imparts conformational constraint on the parent molecule.

Application as a Synthetic Building Block

The primary application of Boc-3,3-difluoroazetidine is as a protected building block. The Boc group can be removed under acidic conditions to unmask the secondary amine, which can then participate in various coupling reactions.

Workflow: Deprotection and Amide Coupling

G BocProtected Boc-3,3-difluoroazetidine Deprotection Boc Deprotection (TFA or HCl in Dioxane) BocProtected->Deprotection Acidic Conditions FreeAmine 3,3-Difluoroazetidine (as salt or free base) Deprotection->FreeAmine Coupling Amide Coupling (R-COOH, Coupling Agent) FreeAmine->Coupling FinalMolecule Target Molecule (e.g., API) Coupling->FinalMolecule

References

Foundational

Commercial availability of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

An In-depth Technical Guide to the Commercial Availability of Tert-butyl 3,3-difluoroazetidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive inf...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of Tert-butyl 3,3-difluoroazetidine-1-carboxylate (CAS No. 1255666-59-1), a valuable building block in medicinal chemistry and drug discovery. This document outlines key suppliers, provides a plausible synthetic route with detailed experimental protocols, and includes workflows for sourcing and synthesis.

Compound Overview

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a fluorinated heterocyclic compound. The introduction of the gem-difluoro group into the azetidine ring can significantly modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents.

Key Identifiers:

  • Chemical Name: Tert-butyl 3,3-difluoroazetidine-1-carboxylate

  • CAS Number: 1255666-59-1[1]

  • Molecular Formula: C₈H₁₃F₂NO₂[1]

  • Molecular Weight: 193.19 g/mol [1]

  • Synonyms: 1-Boc-3,3-difluoroazetidine

Commercial Availability

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is available from several chemical suppliers. The purity and quantity offered may vary. Researchers should always request a certificate of analysis (CoA) to confirm the identity and purity of the purchased material.

Table 1: Commercial Suppliers of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

SupplierPurityAvailable QuantitiesCAS NumberNotes
Aladdin Scientific ≥ 97%1 gram1255666-59-1Price listed as $49.87 for 1 gram.[1]
BLD Pharmatech ≥ 98%Inquire1255666-59-1Listed in chemical buyers guides.
Chemenu Inc. InquireInquire1255666-59-1Listed in chemical buyers guides.
Laibo Chem Inquire5 grams1255666-59-1Available in 5g packages.[2]
Fluorochem ≥ 95%1 gram1255666-59-1Available in 1g packages.[3]
Cenmed InquireInquire1255666-59-1Listed, but appears to be for a related hydroxymethyl analog.[4]

Sourcing and Evaluation Workflow

The following diagram illustrates a logical workflow for sourcing and evaluating Tert-butyl 3,3-difluoroazetidine-1-carboxylate for research and development purposes.

G start Identify Need for Tert-butyl 3,3-difluoroazetidine-1-carboxylate search Search Supplier Databases (e.g., PubChem, Chemical-Buyers-Guides) start->search identify Identify Potential Suppliers (See Table 1) search->identify request Request Quotes and Certificates of Analysis (CoA) identify->request evaluate Evaluate Suppliers: - Purity (CoA) - Price & Lead Time - Available Quantity request->evaluate decision Select Supplier evaluate->decision purchase Purchase Order decision->purchase receive Receive and Log Material purchase->receive qc In-house Quality Control (e.g., NMR, LC-MS) receive->qc approve Material Approved for Use qc->approve Pass reject Material Rejected (Contact Supplier) qc->reject Fail

Figure 1. Workflow for sourcing and quality control.

Synthetic Protocols

  • N-Boc protection of 3-hydroxyazetidine.

  • Oxidation of the resulting alcohol to the corresponding ketone, 1-Boc-3-azetidinone.

  • Geminal difluorination of the ketone.

The following sections detail the experimental protocols for each step.

Step 1: Synthesis of Tert-butyl 3-hydroxyazetidine-1-carboxylate

This procedure involves the protection of the secondary amine of 3-hydroxyazetidine with a di-tert-butyl dicarbonate (Boc₂O) group.

Experimental Protocol:

  • To a stirred mixture of 3-hydroxyazetidine hydrochloride (1 equivalent), sodium bicarbonate (2.5 equivalents) in a 1:1 mixture of dioxane and water, add di-tert-butyl dicarbonate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 15 hours.

  • After the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Tert-butyl 3-hydroxyazetidine-1-carboxylate.

Note: This is a general procedure adapted from similar syntheses.[5]

Step 2: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone)

This step involves the oxidation of the secondary alcohol to a ketone. A common method for this transformation is the Swern oxidation.

Experimental Protocol (Swern Oxidation):

  • Prepare a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add dimethyl sulfoxide (DMSO) (4 equivalents) to the cooled solution and stir for 15 minutes.

  • Add a solution of Tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in DCM to the reaction mixture and stir for another 15 minutes at -78 °C.

  • Add triethylamine (5 equivalents) to the mixture, and allow it to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography (silica gel, heptane/ethyl acetate gradient) to yield Tert-butyl 3-oxoazetidine-1-carboxylate.[6]

Step 3: Synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

This final step is the geminal difluorination of the ketone. This can be achieved using various fluorinating agents. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST).

Representative Experimental Protocol (using DAST):

  • Caution: DAST is toxic and reacts violently with water. This reaction should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Dissolve Tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Synthetic Workflow Diagram

The diagram below outlines the plausible three-step synthesis of the target compound.

G start_mat 3-Hydroxyazetidine Hydrochloride step1 Step 1: N-Boc Protection start_mat->step1 reagent1 + Boc₂O, NaHCO₃ in Dioxane/Water reagent1->step1 intermediate1 Tert-butyl 3-hydroxyazetidine-1-carboxylate step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 reagent2 + Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) reagent2->step2 intermediate2 Tert-butyl 3-oxoazetidine-1-carboxylate step2->intermediate2 step3 Step 3: Difluorination intermediate2->step3 reagent3 + DAST in DCM reagent3->step3 product Tert-butyl 3,3-difluoroazetidine-1-carboxylate step3->product

Figure 2. Plausible synthetic workflow for the target compound.

References

Exploratory

An In-Depth Technical Guide to Tert-butyl 3,3-difluoroazetidine-1-carboxylate: A Key Building Block for Next-Generation Therapeutics

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of Tert-butyl 3,3-difluoroazetidine-1-carboxylate, a fluorinated azetidine buildin...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Tert-butyl 3,3-difluoroazetidine-1-carboxylate, a fluorinated azetidine building block of significant interest in contemporary medicinal chemistry. Its unique structural features make it a valuable component in the design of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.

Chemical Structure and Properties

Tert-butyl 3,3-difluoroazetidine-1-carboxylate, also known as N-Boc-3,3-difluoroazetidine, is a saturated heterocyclic compound. The presence of the gem-difluoro group on the azetidine ring significantly influences its physicochemical properties, enhancing its utility in drug design.

PropertyValueSource
Molecular Formula C₈H₁₃F₂NO₂[1]
Molecular Weight 193.194 g/mol [1]
CAS Number 1255666-59-1[1]
Purity Typically ≥97%[1]
Physical Form Not explicitly stated, likely a solid or oilN/A
Melting Point Not available in searched literatureN/A
Boiling Point Not available in searched literatureN/A
Solubility Not explicitly stated, likely soluble in organic solvents like DCM, THF, and EtOAcN/A

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from N-Boc-3-hydroxyazetidine, which is commercially available. The first step is an oxidation to the corresponding ketone, followed by a deoxofluorination reaction.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Deoxofluorination N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Dess-Martin periodinane Dess-Martin periodinane DCM DCM Tert-butyl 3-oxoazetidine-1-carboxylate Tert-butyl 3-oxoazetidine-1-carboxylate N-Boc-3-hydroxyazetidine->Tert-butyl 3-oxoazetidine-1-carboxylate Oxidation Tert-butyl 3-oxoazetidine-1-carboxylate_2 Tert-butyl 3-oxoazetidine-1-carboxylate DAST or Deoxo-Fluor® DAST or Deoxo-Fluor® DCM_2 DCM Tert-butyl 3,3-difluoroazetidine-1-carboxylate Tert-butyl 3,3-difluoroazetidine-1-carboxylate Tert-butyl 3-oxoazetidine-1-carboxylate_2->Tert-butyl 3,3-difluoroazetidine-1-carboxylate Fluorination

Caption: Proposed two-step synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

  • Reagents and Materials:

    • Tert-butyl 3-hydroxyazetidine-1-carboxylate

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a stirred solution of Tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2: Synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

  • Reagents and Materials:

    • Tert-butyl 3-oxoazetidine-1-carboxylate

    • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add DAST or Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or ¹⁹F NMR.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Spectroscopic Characterization (Predicted)

While experimental spectra for Tert-butyl 3,3-difluoroazetidine-1-carboxylate are not available in the reviewed literature, the expected ¹H and ¹³C NMR spectral data can be predicted based on the structure and data from analogous compounds.

¹H NMR (predicted, CDCl₃, 400 MHz):

  • δ 4.2-4.4 (t, 4H): The two methylene groups of the azetidine ring adjacent to the nitrogen and the gem-difluoro group are expected to appear as a triplet.

  • δ 1.48 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR (predicted, CDCl₃, 101 MHz):

  • δ 155-157 (s): Carbonyl carbon of the Boc protecting group.

  • δ 115-125 (t, J ≈ 250-260 Hz): The carbon atom bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

  • δ 80-82 (s): Quaternary carbon of the tert-butyl group.

  • δ 60-65 (t, J ≈ 25-30 Hz): The two methylene carbons of the azetidine ring will appear as triplets due to C-F coupling.

  • δ 28.5 (s): Methyl carbons of the tert-butyl group.

Applications in Drug Discovery and Development

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is classified as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three main components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The 3,3-difluoroazetidine moiety can be incorporated into the linker of a PROTAC. After deprotection of the Boc group, the secondary amine of the azetidine ring serves as a versatile attachment point for connecting to either the POI ligand or the E3 ligase ligand.

G cluster_0 PROTAC Assembly Boc-difluoroazetidine Tert-butyl 3,3-difluoroazetidine-1-carboxylate Difluoroazetidine 3,3-Difluoroazetidine Boc-difluoroazetidine->Difluoroazetidine TFA or HCl Deprotection Deprotection PROTAC PROTAC with Difluoroazetidine Linker Difluoroazetidine->PROTAC Amide bond formation Coupling Coupling POI_Ligand POI Ligand POI_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

Caption: General workflow for incorporating the 3,3-difluoroazetidine moiety into a PROTAC.

Significance of the 3,3-Difluoroazetidine Moiety in Drug Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. The gem-difluoro group in this building block can offer several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the position less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug.

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can influence the acidity or basicity of nearby functional groups. The two fluorine atoms can lower the pKa of the azetidine nitrogen, which can affect its binding interactions and solubility.

  • Conformational Control: The steric bulk and electronic properties of the difluoromethyl group can restrict the conformational flexibility of the linker in a PROTAC. This can help to pre-organize the molecule into a bioactive conformation for optimal ternary complex formation between the POI and the E3 ligase, potentially leading to increased potency and selectivity.

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

Conclusion

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a valuable and versatile building block for the synthesis of advanced therapeutic agents. Its unique combination of a reactive handle for conjugation and the beneficial properties conferred by the gem-difluoro group makes it an attractive component for the design of PROTACs and other novel drug candidates. While detailed experimental data for this specific compound remains to be published, its synthesis and utility can be confidently inferred from established chemical principles and the growing body of literature on fluorinated motifs in drug discovery. Further exploration of this and similar building blocks will undoubtedly contribute to the development of the next generation of precision medicines.

References

Foundational

In-depth Technical Guide: Boc-3,3-difluoroazetidine

IUPAC Name: tert-butyl 3,3-difluoroazetidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Boc-3,3-difluoroazetidine, scientifically named tert-butyl 3,3-difluoroazetidine-1-c...

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: tert-butyl 3,3-difluoroazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3,3-difluoroazetidine, scientifically named tert-butyl 3,3-difluoroazetidine-1-carboxylate, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into small molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Boc-3,3-difluoroazetidine, tailored for professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3,3-difluoroazetidine-1-carboxylate is presented in the table below.

PropertyValue
IUPAC Name tert-butyl 3,3-difluoroazetidine-1-carboxylate
CAS Number 1255666-59-1[1]
Molecular Formula C₈H₁₃F₂NO₂[1]
Molecular Weight 193.19 g/mol [1]
Appearance Not explicitly stated, likely a solid or oil
Purity Typically ≥97%[1]
Storage Room temperature[1]

Synthesis and Experimental Protocols

Logical Synthesis Workflow

The synthesis would likely commence with a suitable azetidine precursor, followed by fluorination and subsequent N-protection.

Synthesis_Workflow cluster_alternative Alternative Route A Azetidine Precursor (e.g., 1-Boc-3-azetidinone) B Fluorination A->B Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®) D Final Product (tert-butyl 3,3-difluoroazetidine-1-carboxylate) B->D C N-Boc Protection (if not already present) C->D E 3,3-Difluoroazetidine E->C Di-tert-butyl dicarbonate (Boc)₂O

Caption: Logical workflow for the synthesis of Boc-3,3-difluoroazetidine.

Inferred Experimental Protocol

Step 1: Fluorination of a 3-Azetidinone Precursor

A common method for the introduction of gem-difluoro groups is the deoxofluorination of a corresponding ketone. Starting with a commercially available precursor like 1-Boc-3-azetidinone, the reaction would proceed as follows:

  • To a solution of 1-Boc-3-azetidinone in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is added dropwise at a low temperature (e.g., -78 °C).

  • The reaction mixture is then allowed to slowly warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Step 2: N-Boc Protection of 3,3-Difluoroazetidine (Alternative Route)

If starting from 3,3-difluoroazetidine (or its hydrochloride salt), the Boc protecting group can be introduced as follows:

  • 3,3-Difluoroazetidine hydrochloride is dissolved in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane.

  • A base, such as triethylamine or sodium bicarbonate, is added to neutralize the hydrochloride salt.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion, monitored by TLC or LC-MS.

  • The reaction mixture is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the final product.

Spectroscopic Data

While specific spectra for tert-butyl 3,3-difluoroazetidine-1-carboxylate are not publicly available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

¹H NMR:

  • tert-butyl group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

  • Azetidine ring protons (CH₂): The four protons on the azetidine ring are expected to appear as a multiplet or a triplet of triplets in the region of 3.8-4.5 ppm. The coupling with the adjacent fluorine atoms will influence the multiplicity of these signals.

¹³C NMR:

  • tert-butyl group (C(CH₃)₃): A signal around 80-82 ppm for the quaternary carbon and a signal around 28 ppm for the methyl carbons.

  • Azetidine ring carbons (CH₂): Signals for the methylene carbons adjacent to the nitrogen will appear in the range of 50-60 ppm.

  • Difluorinated carbon (CF₂): A triplet signal (due to coupling with fluorine) is expected in the region of 110-120 ppm.

  • Carbamate carbonyl (C=O): A signal around 155-156 ppm.

Applications in Drug Discovery

Fluorinated azetidines are valuable scaffolds in medicinal chemistry due to their ability to impart favorable properties to drug candidates.

Signaling Pathway Diagram (Hypothetical)

Given that fluorinated azetidines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a hypothetical signaling pathway diagram illustrating this application is presented below[2]. DPP-IV is a therapeutic target for type 2 diabetes.

DPP4_Inhibition cluster_compound Pharmacological Intervention cluster_pathway Physiological Pathway Boc_3_3_difluoroazetidine_derivative Boc-3,3-difluoroazetidine Derivative DPP4 DPP-IV Boc_3_3_difluoroazetidine_derivative->DPP4 Inhibition GLP1_GIP GLP-1 and GIP (Incretin Hormones) DPP4->GLP1_GIP Inactivation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulation Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose

Caption: Inhibition of the DPP-IV pathway by a hypothetical Boc-3,3-difluoroazetidine derivative.

Potential as a Bioisostere

The gem-difluoro group in Boc-3,3-difluoroazetidine can act as a bioisosteric replacement for a carbonyl group or a hydroxylated carbon center. This substitution can enhance metabolic stability by blocking sites of oxidation and can also modulate the electronic properties and conformation of the molecule, potentially leading to improved target affinity and selectivity.

Conclusion

Boc-3,3-difluoroazetidine is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a strained azetidine ring and a gem-difluoro moiety offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds. While detailed biological studies on this specific molecule are not widely published, the broader class of fluorinated azetidines has shown promise in various therapeutic areas. Further research into the synthesis and biological evaluation of derivatives of Boc-3,3-difluoroazetidine is warranted to fully explore its potential in drug discovery.

References

Exploratory

The Enduring Core: A Technical Guide to the Stability of the 3,3-Difluoroazetidine Ring System

For Researchers, Scientists, and Drug Development Professionals The 3,3-difluoroazetidine moiety has emerged as a privileged structural motif in modern medicinal chemistry and materials science. Its unique conformational...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoroazetidine moiety has emerged as a privileged structural motif in modern medicinal chemistry and materials science. Its unique conformational constraints, coupled with the profound electronic effects of geminal fluorine substitution, impart desirable properties such as enhanced metabolic stability, modulated basicity, and improved lipophilicity. This technical guide provides an in-depth analysis of the stability of the 3,3-difluoroazetidine ring system, offering a comprehensive resource for researchers leveraging this versatile building block.

Thermodynamic Stability: A Balance of Strain and Fluorine Effects

The inherent stability of the 3,3-difluoroazetidine ring is a product of competing factors: the destabilizing influence of ring strain and the stabilizing effects of C-F bond strength.

Ring Strain
Bond Energies

The stability of the 3,3-difluoroazetidine ring is significantly influenced by the exceptional strength of the carbon-fluorine bond. The C-F bond is the strongest single bond to carbon, with a bond dissociation energy that can be as high as 130 kcal/mol. This high bond strength contributes to the overall thermal and chemical robustness of the molecule. While specific bond dissociation energies for the C-C, C-N, and C-F bonds within the 3,3-difluoroazetidine ring have not been experimentally determined, the general strength of the C-F bond is a key contributor to its stability.

Chemical Stability and Reactivity

The 3,3-difluoroazetidine ring generally exhibits high chemical stability, a feature that is highly attractive for drug development. The electron-withdrawing nature of the two fluorine atoms reduces the nucleophilicity and basicity of the ring nitrogen, making it less susceptible to reactions with electrophiles and reducing its tendency to undergo protonation at physiological pH.

However, the inherent ring strain can render the system susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a critical consideration in the design of synthetic routes and in understanding potential degradation pathways.

Thermal Stability

Derivatives of the 3,3-difluoroazetidine ring have demonstrated notable thermal stability. For instance, energetic salts containing the 3,3'-difluoroazetidinium (DFAZ) cation exhibit high decomposition temperatures, often exceeding 200°C, as determined by differential scanning calorimetry (DSC).[3] While this data pertains to the protonated form of the ring in a crystalline lattice, it suggests a high degree of intrinsic thermal stability for the core structure.

Table 1: Decomposition Temperatures of 3,3'-Difluoroazetidinium (DFAZ) Salts

AnionDecomposition Temperature (°C)
Perchlorate> 200
Nitrate> 200
Dinitramide> 200

Data extracted from studies on energetic materials.[3]

Stability in Biological Milieu

The gem-difluoro substitution is a well-established strategy to block metabolic oxidation at the C-3 position, thereby enhancing the metabolic stability of drug candidates. This increased stability leads to longer in vivo half-lives and improved pharmacokinetic profiles.

Experimental Protocols for Synthesis and Stability Assessment

The following sections provide detailed methodologies for the synthesis of the 3,3-difluoroazetidine core and for evaluating its stability.

Synthesis of N-Substituted 3,3-Difluoroazetidines

A common and effective route to N-substituted 3,3-difluoroazetidines involves the reduction of an N-substituted 3,3-difluoro-2-azetidinone intermediate.

Experimental Protocol: Synthesis of 1-Boc-3,3-difluoroazetidine

  • Synthesis of 1-Boc-3,3-difluoro-2-azetidinone:

    • To a solution of a suitable N-Boc protected imine in anhydrous THF, add activated zinc dust.

    • Slowly add ethyl bromodifluoroacetate to the mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-Boc-3,3-difluoro-2-azetidinone.

  • Reduction of 1-Boc-3,3-difluoro-2-azetidinone:

    • To a solution of 1-Boc-3,3-difluoro-2-azetidinone in anhydrous THF at 0°C, slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the dropwise addition of methanol at 0°C.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3,3-difluoroazetidine.

Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermal stability and decomposition profile of a compound.

Experimental Protocol: DSC Analysis of 3,3-Difluoroazetidine Derivatives

  • Accurately weigh 1-3 mg of the 3,3-difluoroazetidine derivative into an aluminum DSC pan.

  • Hermetically seal the pan to prevent volatilization.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The onset temperature of any significant exothermic event is indicative of the decomposition temperature.

Evaluation of Chemical Stability via NMR Spectroscopy

The stability of a 3,3-difluoroazetidine-containing compound in various chemical environments (e.g., acidic, basic, oxidative) can be monitored over time using NMR spectroscopy.

Experimental Protocol: Monitoring Ring-Opening Decomposition by ¹H NMR

  • Prepare a stock solution of the 3,3-difluoroazetidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare the test solution by adding a known amount of the stock solution to a buffered solution (e.g., phosphate buffer at a specific pH) in an NMR tube.

  • Acquire a ¹H NMR spectrum at time zero.

  • Incubate the NMR tube at a controlled temperature (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of signals corresponding to the starting material and the appearance of new signals corresponding to the ring-opened product.

  • The rate of decomposition can be quantified by integrating the relevant peaks.

Logical Workflow for Synthesis and Stability Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent stability evaluation of a novel 3,3-difluoroazetidine derivative.

Synthesis and Stability Workflow Workflow for 3,3-Difluoroazetidine Derivative Synthesis and Stability Assessment start Design of Target 3,3-Difluoroazetidine Derivative synthesis Synthesis of N-Substituted 3,3-Difluoroazetidin-2-one start->synthesis reduction Reduction to N-Substituted 3,3-Difluoroazetidine synthesis->reduction purification Purification and Characterization (NMR, MS, etc.) reduction->purification thermal_stability Thermal Stability Assessment (DSC) purification->thermal_stability chemical_stability Chemical Stability Assessment (NMR in various media) purification->chemical_stability metabolic_stability Metabolic Stability Assessment (in vitro assays) purification->metabolic_stability data_analysis Data Analysis and Structure-Stability Relationship thermal_stability->data_analysis chemical_stability->data_analysis metabolic_stability->data_analysis end Stable Lead Compound Identified data_analysis->end

Synthesis and Stability Workflow

Conclusion

The 3,3-difluoroazetidine ring system represents a robust and valuable scaffold in contemporary chemical research. Its stability is a complex interplay of inherent ring strain and the powerful influence of geminal fluorine substitution. While the ring is generally stable under physiological and many chemical conditions, its susceptibility to nucleophilic ring-opening must be considered during molecular design and synthesis. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive stability assessment of novel 3,3-difluoroazetidine derivatives, enabling researchers to confidently employ this important building block in the development of next-generation pharmaceuticals and advanced materials.

References

Foundational

The Ascendance of Fluorinated Azetidines: A Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Among the privileged sc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Among the privileged scaffolds gaining prominence, fluorinated azetidines have emerged as powerful building blocks, offering a unique combination of structural rigidity, modulated physicochemical properties, and improved metabolic stability. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable motifs.

The introduction of fluorine into a molecule can profoundly alter its biological activity.[1] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Azetidines, four-membered nitrogen-containing heterocycles, are attractive scaffolds in drug design due to their ability to introduce three-dimensional character and act as bioisosteres for other functional groups.[1][3] The combination of fluorine and the azetidine ring offers a powerful strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

Physicochemical Properties of Fluorinated Azetidines

The substitution of hydrogen with fluorine on the azetidine ring leads to predictable yet impactful changes in key physicochemical parameters such as pKa (basicity) and LogP (lipophilicity). These parameters are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Basicity (pKa)

Fluorination generally leads to a decrease in the basicity of the azetidine nitrogen. The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen, making it less likely to accept a proton. The magnitude of this effect is dependent on the number and position of the fluorine atoms.

CompoundpKaReference
Azetidine11.29[4]
3-Fluoroazetidine8.75[5]
3,3-Difluoroazetidine6.51[5]
Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex. While fluorine is the most electronegative element, a single fluorine atom is not significantly more lipophilic than a hydrogen atom. However, the introduction of multiple fluorine atoms or a trifluoromethyl group can substantially increase lipophilicity. The change in LogP is also influenced by the overall molecular context.

CompoundclogPReference
Azetidine-0.33[6]
3-Fluoroazetidine-0.12Calculated
3,3-Difluoroazetidine0.09Calculated

Synthesis of Fluorinated Azetidine Building Blocks

Several synthetic routes have been developed to access fluorinated azetidine building blocks. Key strategies include the fluorination of pre-existing azetidine scaffolds and the construction of the fluorinated ring from acyclic precursors.

Experimental Protocol: Synthesis of 3-Fluoroazetidine Hydrochloride

This protocol describes a common method for the synthesis of 3-fluoroazetidine, often involving the fluorination of a protected 3-hydroxyazetidine precursor followed by deprotection.

Step 1: N-Boc-3-hydroxyazetidine to N-Boc-3-fluoroazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Step 2: N-Boc-3-fluoroazetidine to 3-Fluoroazetidine Hydrochloride

  • Dissolve N-Boc-3-fluoroazetidine (1 equivalent) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain 3-fluoroazetidine hydrochloride as a solid.

A representative workflow for the synthesis of a 3-fluoroazetidine derivative is depicted below.

G General Synthesis of 3-Fluoroazetidine Derivatives cluster_start Starting Material cluster_steps Reaction Sequence cluster_final Final Product start Compound I (e.g., Epichlorohydrin) A Compound II (Ring Opening) start->A Trimethylsilyl cyanide B Compound III (Esterification) A->B Thionyl chloride, Methanol C Compound IV (N-Protection) B->C (Boc)2O or Cbz-Cl, Base D Compound VI (Fluorination) C->D Diethylaminosulfur trifluoride (DAST) end 3-Fluoroazetidine Derivative D->end Deprotection (if necessary) G Drug Discovery Workflow with Fluorinated Azetidines cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_optimization Lead Optimization A Identify Target & Lead Compound B Design Fluorinated Azetidine Analogs A->B C Synthesize Building Blocks B->C D Synthesize Final Compounds C->D E Assess Physicochemical Properties (pKa, LogP, Solubility) D->E F Evaluate Biological Activity (Potency, Selectivity) E->F G Determine ADME Properties (Metabolic Stability, Permeability) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Iterative Design & Synthesis H->I I->B

References

Exploratory

The Ascendant Role of Difluoroazetidines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 3,3-difluoroazetidine ring has emerged as a particularly valuable building block. This technical guide provides an in-depth exploration of the role of difluoroazetidines in drug discovery, summarizing key data, detailing experimental protocols, and visualizing their impact on cellular signaling pathways.

The Physicochemical Impact of Gem-Difluorination on the Azetidine Scaffold

The introduction of a gem-dinal difluoro group at the 3-position of the azetidine ring profoundly alters its electronic and conformational properties, leading to significant and often beneficial changes in key drug-like parameters such as basicity (pKa), lipophilicity (logP), and metabolic stability. A systematic study comparing the parent azetidine with its mono- and difluorinated counterparts reveals a clear trend: increasing fluorination leads to a decrease in pKa and an increase in logP.

The electron-withdrawing nature of the two fluorine atoms reduces the electron density on the nitrogen atom, thereby lowering its basicity. This can be advantageous in drug design, as it can mitigate off-target effects associated with highly basic amines. The increase in lipophilicity, while seemingly counterintuitive for the highly electronegative fluorine atoms, is a well-documented phenomenon that can enhance membrane permeability and cell penetration. Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage, often leading to improved metabolic stability and a longer in vivo half-life for drug candidates.

Below is a summary of the key physicochemical properties of azetidine and its fluorinated analogs:

CompoundStructurepKalogPMicrosomal Clearance (µL/min/mg)
AzetidineAzetidine11.29-0.39>200
3-Fluoroazetidine3-Fluoroazetidine8.78-0.11150
3,3-Difluoroazetidine3,3-Difluoroazetidine6.440.2050

Data sourced from "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties".

Experimental Protocols for the Synthesis of 3,3-Difluoroazetidines

The synthesis of 3,3-difluoroazetidines is typically achieved through a two-step process involving the formation of a 3,3-difluoroazetidin-2-one intermediate via a Reformatsky-type reaction, followed by its reduction to the desired difluoroazetidine.

Step 1: Synthesis of N-Protected 3,3-Difluoroazetidin-2-one via Reformatsky-Type Reaction

This procedure outlines the synthesis of an N-protected 3,3-difluoroazetidin-2-one from an imine and ethyl bromodifluoroacetate.

Materials:

  • Aldimine (e.g., N-benzylidenebenzylamine)

  • Ethyl bromodifluoroacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere is charged with activated zinc dust (1.2 equivalents).

  • Anhydrous THF is added to the flask, and the suspension is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of the aldimine (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the cooled suspension over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-protected 3,3-difluoroazetidin-2-one.

Step 2: Reduction of N-Protected 3,3-Difluoroazetidin-2-one to N-Protected 3,3-Difluoroazetidine

This procedure describes the reduction of the lactam intermediate to the final azetidine product using a reducing agent such as monochlorohydroalane.

Materials:

  • N-Protected 3,3-difluoroazetidin-2-one

  • Monochlorohydroalane (AlH₂Cl) solution in THF (or a suitable alternative reducing agent like LiAlH₄)

  • Anhydrous THF

  • Dry ice/acetone bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere is charged with a solution of the N-protected 3,3-difluoroazetidin-2-one (1.0 equivalent) in anhydrous THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of monochlorohydroalane (1.5 equivalents) in anhydrous THF is added dropwise to the cooled solution over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete reduction.

  • The reaction is carefully quenched at 0 °C by the dropwise addition of a saturated aqueous NaHCO₃ solution.

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

  • The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the N-protected 3,3-difluoroazetidine. The protecting group can be subsequently removed under appropriate conditions if the free amine is desired.

Impact on Cellular Signaling Pathways: Case Studies

The unique properties of the difluoroazetidine moiety have been leveraged in the design of inhibitors targeting key enzymes in disease-relevant signaling pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a key enzyme in glucose metabolism that inactivates the incretin hormones GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several DPP-4 inhibitors incorporating a difluoroazetidine ring, such as omarigliptin, have been developed. The difluoroazetidine moiety often serves as a key pharmacophore that interacts with the active site of the enzyme, contributing to high potency and selectivity.[1][2][3][4]

DPP4_Inhibition Food Intake Food Intake GLP1 GLP-1 (active) Food Intake->GLP1 stimulates release Insulin Insulin Release (β-cells) GLP1->Insulin stimulates Glucagon Glucagon Release (α-cells) GLP1->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive inactivates Omarigliptin Omarigliptin (Difluoroazetidine-based DPP-4 Inhibitor) Omarigliptin->DPP4 inhibits

Caption: DPP-4 Inhibition by a Difluoroazetidine-Containing Drug.

Dual Leucine Zipper Kinase (DLK) Inhibition for Neurodegenerative Diseases

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal apoptosis and axon degeneration.[5][6][7][8][9] Overactivation of the DLK-JNK-c-Jun cascade is associated with various neurodegenerative diseases. Difluoroazetidine-containing compounds have been investigated as potent and selective DLK inhibitors. By blocking the kinase activity of DLK, these inhibitors can prevent the downstream phosphorylation of JNK and its substrate c-Jun, thereby protecting neurons from apoptotic cell death.

DLK_Inhibition Neuronal Stress Neuronal Stress DLK DLK (MAP3K12) Neuronal Stress->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis promotes DLK_Inhibitor DLK Inhibitor (Difluoroazetidine-based) DLK_Inhibitor->DLK inhibits

Caption: Inhibition of the DLK-JNK-c-Jun Signaling Pathway.

Conclusion

The 3,3-difluoroazetidine motif represents a powerful tool in the medicinal chemist's armamentarium. Its ability to fine-tune key physicochemical properties such as basicity, lipophilicity, and metabolic stability provides a rational approach to overcoming common challenges in drug discovery. The synthetic accessibility of this scaffold, coupled with its demonstrated utility in the design of potent and selective enzyme inhibitors, ensures that difluoroazetidines will continue to play an ascendant role in the development of novel therapeutics for a wide range of diseases. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of unique building blocks like difluoroazetidines will be paramount in the successful design of the next generation of medicines.

References

Foundational

The Ascendancy of Gem-Difluorinated Heterocycles in Modern Drug Discovery: A Technical Primer

For Immediate Release KYIV, Ukraine – In the relentless pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, the strategic incorporation of fluorine into molecular scaffolds has be...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

KYIV, Ukraine – In the relentless pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. Among the various fluorination strategies, the introduction of a gem-difluoromethylene (CF2) group into heterocyclic systems stands out as a particularly powerful approach. This technical guide delves into the core features of gem-difluorinated heterocyclic compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, physicochemical properties, and burgeoning applications in drug discovery.

Physicochemical Impact of Gem-Difluorination

The introduction of a gem-difluoro group imparts profound changes to the electronic and conformational properties of a molecule, thereby influencing its acidity (pKa), lipophilicity (LogP), and metabolic stability. These alterations are critical in fine-tuning the drug-like properties of a lead compound.

Modulation of Acidity and Basicity

The strongly electron-withdrawing nature of the CF2 group significantly impacts the pKa of nearby acidic and basic functionalities. This effect is primarily driven by the inductive effect of the fluorine atoms. For instance, the gem-difluorination of saturated bicyclic amines leads to a predictable decrease in the pKa of the protonated amine.[1][2][3] This modulation of basicity can be crucial for optimizing interactions with biological targets and improving oral bioavailability.

A systematic study of functionalized gem-difluorinated cycloalkanes revealed that the influence of the CF2 moiety on the acidity of carboxylic acids and the basicity of amines is largely consistent across both acyclic and cyclic systems.[4]

Fine-Tuning Lipophilicity

The effect of gem-difluorination on lipophilicity (LogP) is more complex and less predictable than its impact on pKa. Depending on the molecular context, the introduction of a CF2 group can either increase or decrease LogP.[1][2][3] This variability is attributed to the interplay of several factors, including the overall molecular shape, the orientation of the C-F bonds, and the presence of neighboring functional groups.[1][2][3]

For example, in a series of gem-difluorinated saturated bicyclic amines, the change in LogP upon fluorination was found to be dependent on the structure of the bicyclic core.[1][2][3] In contrast, a study on gem-difluorinated O-heterocycles revealed that these derivatives were typically more lipophilic than their non-fluorinated counterparts, a trend that differs from that observed for gem-difluorinated cycloalkanes.[5][6][7] This nuanced control over lipophilicity allows for the optimization of a compound's solubility, permeability, and metabolic stability.

Table 1: Physicochemical Properties of Selected Gem-Difluorinated Saturated Bicyclic Amines and their Non-Fluorinated Counterparts [1]

CompoundRpKa (Protonated Amine)LogP (Benzamide derivative)
1a H9.41.5
1a-F2 F, F6.81.6
1c H10.21.8
1c-F2 F, F8.51.9
1g H10.52.1
1g-F2 F, F9.12.2

Synthetic Strategies for Accessing Gem-Difluorinated Heterocycles

The development of efficient and versatile synthetic methodologies is crucial for exploring the chemical space of gem-difluorinated heterocycles. Recent advances have focused on metal-free conditions and the use of readily available fluorine sources.

Metal-Free Synthesis of Gem-Difluorinated 2H-Furans

A notable example is the cascade strategy for the synthesis of gem-difluorinated 2H-furans from enaminones and ethyl bromodifluoroacetate (BrCF2CO2Et), a difluorocarbene precursor.[8] This metal-free approach tolerates a wide range of functional groups and proceeds under mild conditions.[8][9]

Experimental Protocol: General Procedure for the Synthesis of Gem-Difluorinated 2H-Furans [8]

To a stirred solution of enaminone (0.2 mmol, 1.0 equiv.) in 1,4-dioxane (2.0 mL) was added K2CO3 (55.2 mg, 0.4 mmol, 2.0 equiv.) and ethyl bromodifluoroacetate (73.1 mg, 0.36 mmol, 1.8 equiv.). The resulting mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with brine (2 x 10 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired gem-difluorinated 2H-furan.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Enaminone Enaminone Reaction Reaction Mixture Enaminone->Reaction BrCF2CO2Et BrCF2CO2Et BrCF2CO2Et->Reaction K2CO3 K2CO3 K2CO3->Reaction Solvent 1,4-Dioxane Solvent->Reaction Temperature 80 °C Temperature->Reaction Time 12 h Time->Reaction Extraction Ethyl Acetate Extraction Washing Brine Wash Extraction->Washing Drying Na2SO4 Drying Washing->Drying Purification Column Chromatography Drying->Purification Product Gem-Difluorinated 2H-Furan Purification->Product Reaction->Extraction

Synthetic workflow for gem-difluorinated 2H-furans.

Applications in Drug Discovery: Bioisosteric Replacement and Kinase Inhibition

The unique properties of the gem-difluoromethylene group make it an attractive bioisostere for other functional groups, such as carbonyls or ethers. This strategy can lead to improved metabolic stability and cell permeability.

Gem-Difluorinated O-Heterocycles as Bioisosteres in MAPK Inhibitors

A compelling example is the use of gem-difluorinated saturated O-heterocycles as bioisosteric replacements in inhibitors of p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.[5][6][7] Analogs of Roche's clinical candidate R-1487 incorporating these motifs were synthesized and evaluated.

The synthesized fluorinated analogs retained nanomolar potency against p38α MAPK, demonstrating that gem-difluorinated O-heterocyclic substituents can serve as effective isosteres in medicinal chemistry.[5][6][7]

Experimental Protocol: General Procedure for the Synthesis of R-1487 Analogs [5]

To a stirred solution of the key pyrimidine intermediate (1.0 equiv.) in toluene (10 mL) was added the respective gem-difluorinated amine (1.5 equiv.) and Na2CO3 (2.15 equiv.). The resulting mixture was heated to 80 °C and stirred overnight. After cooling, the reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography to afford the final p38α MAPK inhibitor analog.

MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core_pathway Core MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38a_MAPK p38α MAPK MKK3_6->p38a_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38a_MAPK->MK2 phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation leads to Inhibitor Gem-Difluorinated Heterocyclic Inhibitor (R-1487 Analog) Inhibitor->p38a_MAPK inhibits

Simplified p38α MAPK signaling pathway and inhibition.

Conclusion

Gem-difluorinated heterocyclic compounds represent a rapidly evolving and highly promising class of molecules in drug discovery. Their unique ability to modulate key physicochemical properties such as pKa and LogP, coupled with their potential as bioisosteric replacements, provides medicinal chemists with a powerful tool to overcome challenges in lead optimization. The continued development of novel synthetic methods will undoubtedly expand the accessible chemical space and further solidify the importance of gem-difluorinated heterocycles in the design of next-generation therapeutics.

References

Exploratory

The Emergence of 3,3-Difluoroazetidines: A Technical Guide to Synthesis and Biological Activity

For Immediate Release A new class of fluorinated heterocycles, 3,3-difluoroazetidine derivatives, is gaining significant traction among researchers, scientists, and drug development professionals. The unique stereoelectr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of fluorinated heterocycles, 3,3-difluoroazetidine derivatives, is gaining significant traction among researchers, scientists, and drug development professionals. The unique stereoelectronic properties conferred by the gem-difluoro group on the strained four-membered azetidine ring offer a compelling scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and key experimental protocols for these promising compounds.

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 3,3-difluoroazetidine moiety serves as a bioisostere for other functional groups, providing a conformationally restricted scaffold that can enhance interactions with biological targets.[2] These derivatives have shown potential in various therapeutic areas, including oncology and metabolic diseases.[1][3]

Synthesis of 3,3-Difluoroazetidine Derivatives

The synthesis of 3,3-difluoroazetidines can be achieved through several strategic approaches. Key methods include the reduction of 3,3-difluoroazetidin-2-ones and Reformatsky-type reactions.

One established method involves a high-yield synthesis through the monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. These precursors are conveniently synthesized via a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate.[4] N-protected 3,3-difluoroazetidin-2-ones can be obtained either in a single step by the cycloaddition of a zinc enolate derived from ethyl bromodifluoroacetate onto N,N',N''-trisubstituted hexahydro-1,3,5-triazines, or in a two-step process involving a Reformatsky-type reaction to form N-substituted 3-amino-2,2-difluoropropanoates followed by cyclization.[5]

A versatile approach for the synthesis of functionalized azetidine derivatives is the aza-Michael addition. This method allows for the construction of carbon-nitrogen bonds and the introduction of diverse substituents onto the azetidine ring.[6]

Anticancer Activity of 3,3-Difluoroazetidine Derivatives

Recent studies have highlighted the potential of 3,3-difluoroazetidine derivatives as potent anticancer agents. Specifically, 3-fluoro and 3,3-difluoro β-lactam analogues of the natural product combretastatin A-4 (CA-4) have demonstrated significant antiproliferative activity.[7] These compounds act as microtubule-disrupting agents by interacting with the colchicine-binding site of tubulin.[7]

Quantitative Antiproliferative Activity Data

The following table summarizes the in vitro antiproliferative activity (IC50) of selected 3-fluoro and 3,3-difluoro β-lactam derivatives against various human cancer cell lines.

Compound IDDerivative StructureCell LineIC50 (µM)
32 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.075[7]
Hs578T (Breast, Triple-Negative)0.033[7]
Hs578Ts(i)8 (Breast, Invasive)0.065[7]
33 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.095[7]
MDA-MB-231 (Breast, Triple-Negative)0.620[7]

Experimental Protocols

General Procedure for Microwave-Assisted Reformatsky Reaction of Imines

This protocol describes the synthesis of 3-fluoro and 3,3-difluoro β-lactams.

Materials:

  • Appropriate imine

  • Ethyl bromofluoroacetate or ethyl bromodifluoroacetate

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the imine (1.0 eq.), activated zinc dust (2.0 eq.), and anhydrous THF.

  • Add ethyl bromofluoroacetate or ethyl bromodifluoroacetate (1.5 eq.) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and time, with stirring.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired β-lactam.[7]

Visualizing the Mechanism of Action and Synthesis

To better illustrate the concepts discussed, the following diagrams outline the tubulin polymerization inhibition pathway and a general synthetic workflow.

Tubulin_Polymerization_Inhibition cluster_Cell Cancer Cell cluster_DrugAction Drug Action Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Cell_Cycle_Progression Cell Cycle Progression Microtubule_Dynamics->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis inhibition leads to Difluoroazetidine_Derivative 3,3-Difluoroazetidine Derivative Tubulin Tubulin Dimers Difluoroazetidine_Derivative->Tubulin binds to colchicine site Tubulin->Microtubule_Dynamics inhibits polymerization

Caption: Mechanism of tubulin polymerization inhibition by 3,3-difluoroazetidine derivatives.

Synthetic_Workflow cluster_Reactants Starting Materials cluster_Reaction Reaction Step cluster_Intermediate Intermediate/Product cluster_Purification Workup and Purification Imine Imine Reformatsky_Reaction Reformatsky-Type Reaction (e.g., Microwave-assisted) Imine->Reformatsky_Reaction Ethyl_Bromodifluoroacetate Ethyl Bromodifluoroacetate Ethyl_Bromodifluoroacetate->Reformatsky_Reaction Zinc Activated Zinc Zinc->Reformatsky_Reaction Difluoro_beta_lactam 3,3-Difluoro-β-lactam Reformatsky_Reaction->Difluoro_beta_lactam Workup Aqueous Workup Difluoro_beta_lactam->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for the synthesis of 3,3-difluoro-β-lactams.

The continued exploration of novel 3,3-difluoroazetidine derivatives holds significant promise for the discovery of new and effective therapeutic agents. The synthetic methodologies are becoming increasingly robust, and the initial biological data, particularly in the area of oncology, is highly encouraging. Further research into the structure-activity relationships and pharmacokinetic properties of this compound class is warranted to fully realize their therapeutic potential.

References

Protocols & Analytical Methods

Method

Application Notes: Protocol for Boc Deprotection of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of tert-butyl 3,3-difluoroazetidine-1-carboxylate is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, as the resulting 3,3-difluoroazetidine moiety is a valuable building block.[3] This document provides a detailed protocol for the acidic removal of the Boc protecting group from tert-butyl 3,3-difluoroazetidine-1-carboxylate, yielding 3,3-difluoroazetidine, which is typically isolated as its hydrochloride salt.[4]

Reaction Principle

The Boc deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate oxygen, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation can then be quenched by a nucleophile or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.

Experimental Protocol

This protocol describes a general procedure for the Boc deprotection using hydrochloric acid in an organic solvent.

Materials:

  • Tert-butyl 3,3-difluoroazetidine-1-carboxylate (CAS: 1255666-59-1)[5]

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or a solution of concentrated HCl in a suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether (or other suitable anti-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl 3,3-difluoroazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the hydrochloric acid solution (2.0 - 4.0 equivalents) dropwise. The addition should be performed slowly to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up and Isolation:

    • Upon completion of the reaction, the product, 3,3-difluoroazetidine hydrochloride, may precipitate from the reaction mixture.

    • If a precipitate is observed, the solvent volume can be reduced under reduced pressure using a rotary evaporator.

    • An anti-solvent, such as diethyl ether, can be added to facilitate further precipitation of the hydrochloride salt.

    • Collect the solid product by filtration.

    • Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to obtain the final 3,3-difluoroazetidine hydrochloride salt.[6]

Alternative Acidic Conditions:

Trifluoroacetic acid (TFA) is another common reagent for Boc deprotection.[7][8] A solution of 20-50% TFA in DCM can be used, typically reacting at room temperature for 30 minutes to 2 hours.[2] Following the reaction, the excess TFA and solvent are removed in vacuo. The resulting trifluoroacetate salt can be used directly or converted to the hydrochloride salt if desired.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of tert-butyl 3,3-difluoroazetidine-1-carboxylate. Please note that optimal conditions may vary and should be determined experimentally.

ParameterValueReference
Starting Material Tert-butyl 3,3-difluoroazetidine-1-carboxylate[5]
Reagent Hydrochloric Acid (in dioxane or other solvent)[1][9]
Solvent Dichloromethane (DCM)[2][7]
Temperature 0 °C to Room Temperature[2]
Reaction Time 1 - 4 hours[10]
Product 3,3-Difluoroazetidine Hydrochloride[4][6][11]
Typical Yield >90% (literature examples for similar deprotections)General Knowledge
Purity High, often used without further purificationGeneral Knowledge

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_reagent Tert-butyl 3,3-difluoroazetidine-1-carboxylate dissolve Dissolve in DCM start_reagent->dissolve start_solvent Anhydrous DCM start_solvent->dissolve cool Cool to 0 °C dissolve->cool add_acid Add HCl Solution (2-4 eq.) cool->add_acid react Stir at RT (1-4h) add_acid->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with anti-solvent (e.g., Diethyl Ether) concentrate->precipitate filtrate Filter precipitate->filtrate wash Wash with cold solvent filtrate->wash dry Dry under vacuum wash->dry final_product 3,3-Difluoroazetidine Hydrochloride dry->final_product

References

Application

Application Notes and Protocols for the Use of Tert-butyl 3,3-difluoroazetidine-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorinated motifs into peptides and peptidomimetics is a powerful tool in medicinal chemistry to enhance their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated motifs into peptides and peptidomimetics is a powerful tool in medicinal chemistry to enhance their pharmacological properties. The gem-difluoro group, in particular, can significantly alter local stereoelectronic properties, improve metabolic stability, and modulate the conformation of the peptide backbone. Tert-butyl 3,3-difluoroazetidine-1-carboxylate serves as a versatile building block for introducing the 3,3-difluoroazetidine moiety into peptide scaffolds. This modification can lead to peptidomimetics with improved stability, constrained conformations, and potentially enhanced biological activity.[1][2]

These application notes provide a comprehensive overview of the methodologies for incorporating the 3,3-difluoroazetidine unit into a peptide sequence using solid-phase peptide synthesis (SPPS). The protocols are based on established principles of peptide chemistry and draw from analogous syntheses involving cyclic secondary amines and fluorinated amino acids.

Key Physicochemical Properties and Rationale for Use

The introduction of the 3,3-difluoroazetidine ring into a peptide backbone can confer several advantageous properties:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the azetidine ring less susceptible to enzymatic degradation.

  • Conformational Constraint: The rigid four-membered ring structure restricts the torsional angles of the peptide backbone in its vicinity, which can lead to a more defined three-dimensional structure. This can be beneficial for receptor binding and selectivity.[1][3][4]

  • Modulation of Physicochemical Properties: The electronegative fluorine atoms can influence the lipophilicity and dipole moment of the peptide, potentially improving cell permeability and other pharmacokinetic parameters.

  • Hydrogen Bond Acceptor: The fluorine atoms can act as weak hydrogen bond acceptors, which may influence intra- and intermolecular interactions.

Data Presentation: Quantitative Insights into Peptide Synthesis with Azetidine Moieties

While specific quantitative data for the incorporation of Tert-butyl 3,3-difluoroazetidine-1-carboxylate is not extensively available in the public domain, the following table summarizes typical coupling efficiencies and yields observed in solid-phase peptide synthesis, particularly when dealing with secondary amines which the azetidine nitrogen will be post-incorporation.

ParameterTypical RangeFactors Influencing OutcomeReference
Boc Deprotection Efficiency >99%TFA concentration, reaction time, scavenger presence[5][6][7]
Coupling Efficiency (to a primary amine) 98-99.9%Coupling reagent, reaction time, steric hindrance of amino acids[8][9]
Coupling Efficiency (to a secondary amine, e.g., azetidine-N) 85-98%Coupling reagent (HATU, HCTU often preferred), reaction time, temperature, steric hindrance[10]
Overall Yield of a modified decapeptide 30-60%Stepwise coupling efficiencies, number of challenging couplings, purification losses[11]

Experimental Protocols

The following protocols outline the key steps for the incorporation of a 3,3-difluoroazetidine moiety into a peptide sequence on a solid support. This process assumes the use of a suitable building block derived from Tert-butyl 3,3-difluoroazetidine-1-carboxylate, such as Fmoc-N-(3,3-difluoroazetidin-1-yl)-glycine , where the azetidine is appended to an amino acid scaffold.

Protocol 1: Standard Boc Deprotection of the Azetidine Nitrogen

This protocol is applicable if a Boc-protected azetidine-containing building block is used.

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavenger (optional, e.g., 2.5% triisopropylsilane (TIS) and 2.5% water)

  • DCM for washing

  • N,N-Dimethylformamide (DMF) for washing

  • Neutralization solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 30 minutes.

  • Drain the DCM and add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[5][7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x 1 min).

  • Wash the resin with DMF (3 x 1 min).

  • Neutralize the resulting TFA salt by washing with the neutralization solution (2 x 2 min).

  • Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).

  • The resin is now ready for the subsequent coupling step.

Protocol 2: Coupling of an Amino Acid to the Incorporated Azetidine Nitrogen

This protocol describes the acylation of the secondary amine of the 3,3-difluoroazetidine ring after its incorporation into the peptide chain.

Materials:

  • Peptide-resin with a free 3,3-difluoroazetidine nitrogen terminus

  • Fmoc-protected amino acid (3 equivalents)

  • Coupling reagent: HATU (2.9 equivalents) or HCTU (2.9 equivalents)

  • Base: DIEA (6 equivalents) or 2,4,6-Collidine (6 equivalents)

  • DMF (anhydrous)

Procedure:

  • Swell the peptide-resin in anhydrous DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU/HCTU in DMF.

  • Add the base to the amino acid solution and pre-activate for 1-2 minutes.

  • Drain the DMF from the resin and add the activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The coupling of secondary amines is often slower than that of primary amines, so extended coupling times may be necessary.[10]

  • Monitor the reaction completion using a Kaiser test (note: secondary amines will give a negative or weak positive result; a chloranil test is more appropriate).

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • The resin is now ready for the next Fmoc deprotection cycle.

Mandatory Visualizations

Below are diagrams illustrating the key workflows and concepts in the application of Tert-butyl 3,3-difluoroazetidine-1-carboxylate in peptide synthesis.

Boc_Deprotection_Workflow start Boc-Protected Azetidine-Peptide-Resin deprotection Treat with 25-50% TFA in DCM start->deprotection wash_dcm1 Wash with DCM deprotection->wash_dcm1 wash_dmf Wash with DMF wash_dcm1->wash_dmf neutralization Neutralize with 10% DIEA in DCM wash_dmf->neutralization wash_dcm2 Wash with DCM and DMF neutralization->wash_dcm2 end Free Azetidine-N Peptide-Resin wash_dcm2->end

Caption: Workflow for the deprotection of a Boc-protected azetidine moiety on a solid support.

Acylation_of_Azetidine_Workflow start Free Azetidine-N Peptide-Resin coupling Couple activated AA to Azetidine-N start->coupling preactivation Pre-activate Fmoc-AA with HATU/DIEA in DMF preactivation->coupling monitoring Monitor with Chloranil Test coupling->monitoring wash Wash with DMF and DCM monitoring->wash end N-Acylated Azetidine Peptide-Resin wash->end

Caption: Workflow for the acylation of the incorporated azetidine nitrogen with the next amino acid.

Logical_Relationship_Properties root Incorporation of 3,3-Difluoroazetidine prop1 Enhanced Metabolic Stability root->prop1 prop2 Conformational Constraint root->prop2 prop3 Modulated Physicochemical Properties root->prop3 prop4 Potential for Improved Biological Activity prop1->prop4 prop2->prop4 prop3->prop4

Caption: Rationale for incorporating 3,3-difluoroazetidine into peptides.

Signaling Pathways and Biological Context

At present, there is limited specific information in the public domain detailing the modulation of particular signaling pathways by peptides containing the 3,3-difluoroazetidine moiety. However, the application of such modified peptides would be in areas where enhanced stability and conformational rigidity are desirable. For instance, in the development of enzyme inhibitors or receptor antagonists, a conformationally constrained peptide may exhibit higher affinity and selectivity for its target.[12][13] The improved metabolic stability would also be beneficial for in vivo applications, prolonging the half-life of the peptide therapeutic. The biological evaluation of novel peptidomimetics containing this moiety is an active area of research.[14][15][16]

Conclusion

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a valuable reagent for the introduction of the 3,3-difluoroazetidine group into peptides. While the coupling of the resulting secondary amine can be more challenging than that of primary amines, the use of potent coupling reagents such as HATU or HCTU, along with optimized reaction times, can lead to successful incorporation. The resulting modified peptides may exhibit enhanced metabolic stability and conformational rigidity, making this a promising strategy for the development of novel peptide-based therapeutics. Further research is needed to fully elucidate the impact of this modification on specific biological pathways and to develop a broader range of readily available building blocks for peptide synthesis.

References

Method

Application Notes and Protocols for the Coupling of Boc-3,3-difluoroazetidine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the reaction conditions for the coupling of N-Boc-3,3-difluoroazetidine with various partners, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the coupling of N-Boc-3,3-difluoroazetidine with various partners, a critical transformation in the synthesis of novel pharmaceutical agents and chemical probes. The inclusion of the difluoroazetidine motif can significantly impact the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational rigidity. The following sections detail generalized protocols for common C-N bond-forming reactions, supported by data tables summarizing typical reaction conditions and workflows to guide experimental design.

Introduction to Coupling Reactions with Boc-3,3-difluoroazetidine

The secondary amine of Boc-3,3-difluoroazetidine can participate in several types of coupling reactions to form a new carbon-nitrogen bond. The most common and versatile of these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling. These methods offer broad substrate scope and functional group tolerance, making them invaluable tools in modern organic synthesis.

  • Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide (or pseudohalide). It is a highly reliable method for the formation of N-aryl bonds.[1][2] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.[1][3]

  • Chan-Lam Coupling: This reaction utilizes a copper catalyst to couple an amine with a boronic acid.[4] A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes even at room temperature and open to the air.

Generalized Reaction Conditions

The tables below summarize typical starting conditions for the Buchwald-Hartwig and Chan-Lam couplings of cyclic secondary amines like Boc-3,3-difluoroazetidine. These should be considered as starting points for optimization for any new substrate combination.

Table 1: Generalized Conditions for Buchwald-Hartwig Amination of Boc-3,3-difluoroazetidine
ParameterConditionNotes
Aryl Halide Aryl Bromide, Aryl Chloride, Aryl Iodide, Aryl TriflateReactivity order is generally I > Br > OTf > Cl.[1]
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Typically used at 1-5 mol %.
Ligand XPhos, RuPhos, BrettPhos, BINAPBuchwald or Josiphos-type ligands are often effective.[2]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are generally required.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential.
Temperature 80-120 °CReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.
Table 2: Generalized Conditions for Chan-Lam Coupling of Boc-3,3-difluoroazetidine
ParameterConditionNotes
Arylating Agent Arylboronic AcidArylboronic esters can also be used.
Copper Catalyst Cu(OAc)₂, CuI, Cu(OTf)₂Typically used at 5-20 mol %.
Ligand (Optional) Pyridine, Phenanthroline, Amino acids (e.g., L-proline)Often, the reaction can proceed without an added ligand.[5]
Base Et₃N, Pyridine, K₂CO₃A mild base is often sufficient.
Solvent Dichloromethane (DCM), Methanol (MeOH), TolueneChoice of solvent can influence reaction rate and yield.
Temperature Room Temperature to 80 °CMilder conditions are a key advantage of this method.
Atmosphere Air or OxygenOxygen can be beneficial for the catalytic cycle.

Experimental Protocols

The following are generalized, step-by-step protocols for performing Buchwald-Hartwig and Chan-Lam coupling reactions with Boc-3,3-difluoroazetidine.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical setup for the palladium-catalyzed N-arylation of Boc-3,3-difluoroazetidine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boc-3,3-difluoroazetidine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Phosphine ligand (e.g., XPhos, 4 mol %)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl bromide and Boc-3,3-difluoroazetidine to the flask.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Chan-Lam Coupling

This protocol outlines a typical procedure for the copper-catalyzed N-arylation of Boc-3,3-difluoroazetidine with an arylboronic acid.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Boc-3,3-difluoroazetidine (1.5 equiv)

  • Copper catalyst (e.g., Cu(OAc)₂, 10 mol %)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the arylboronic acid, Boc-3,3-difluoroazetidine, copper catalyst, and base.

  • Add the solvent to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C). The flask can be left open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the coupling reactions described above.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Boc-3,3-difluoroazetidine, Pd Catalyst, Ligand, & Base solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated N-Aryl-3,3- difluoroazetidine purification->product Chan_Lam_Workflow reagents Combine Arylboronic Acid, Boc-3,3-difluoroazetidine, Cu Catalyst, & Base solvent Add Solvent reagents->solvent reaction Stir at RT to 80°C (Open to Air) solvent->reaction workup Filtration & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated N-Aryl-3,3- difluoroazetidine purification->product Coupling_Decision_Tree start Start: Couple Boc-3,3- difluoroazetidine with an Aryl Group aryl_partner What is the Aryl Partner? start->aryl_partner boronic_acid Arylboronic Acid aryl_partner->boronic_acid Boronic Acid aryl_halide Aryl Halide / Triflate aryl_partner->aryl_halide Halide/Triflate buchwald Buchwald-Hartwig Amination chan_lam Chan-Lam Coupling conditions Are Mild Conditions (e.g., RT, Air) Required? conditions->buchwald No, or if Chan-Lam fails conditions->chan_lam Yes boronic_acid->conditions aryl_halide->buchwald

References

Application

Application Notes and Protocols for Tert-butyl 3,3-difluoroazetidine-1-carboxylate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing tert-butyl 3,3-difluoroazetidine-1-carboxylate as a key building block in the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tert-butyl 3,3-difluoroazetidine-1-carboxylate as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inclusion of the 3,3-difluoroazetidine motif in PROTAC linkers can offer advantages in terms of metabolic stability, conformational rigidity, and improved physicochemical properties. This document outlines detailed synthetic protocols, data presentation tables, and visual workflows to facilitate the incorporation of this building block into PROTAC drug discovery programs.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a chemical linker that connects the two ligands.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[1]

The 3,3-difluoroazetidine moiety, provided by tert-butyl 3,3-difluoroazetidine-1-carboxylate, can be strategically incorporated into the linker to introduce conformational constraint and enhance metabolic stability due to the presence of the gem-difluoro group. The azetidine ring can also serve as a non-linear spacer, influencing the vector and orientation of the two binding ligands.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E2 E2-Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC incorporating the 3,3-difluoroazetidine moiety typically involves a multi-step process. The following protocols provide a general framework.

Part 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

This protocol describes the initial coupling of the tert-butyl 3,3-difluoroazetidine-1-carboxylate to an E3 ligase ligand, for instance, a derivative of pomalidomide (a Cereblon ligand).

Workflow for Linker-E3 Ligase Ligand Conjugate Synthesis

References

Method

Application Notes and Protocols: Incorporation of 3,3-Difluoroazetidine into Drug Candidates

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in medicinal chemistry to modulate various pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in medicinal chemistry to modulate various pharmaceutical properties. The 3,3-difluoroazetidine moiety, a four-membered heterocyclic ring with geminal fluorine atoms, has emerged as a valuable building block in modern drug discovery.[1] Its unique structural and electronic properties can impart significant advantages to lead compounds, including improved metabolic stability, enhanced binding affinity, and favorable alterations in lipophilicity and basicity.

These application notes provide a comprehensive overview of the synthesis of 3,3-difluoroazetidine and its incorporation into drug candidates, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) and Dual Leucine Zipper Kinase (DLK) inhibitors. Detailed experimental protocols and comparative data are presented to guide researchers in leveraging this versatile scaffold.

Physicochemical and Pharmacokinetic Properties of 3,3-Difluoroazetidine

The introduction of the 3,3-difluoroazetidine moiety can significantly influence the physicochemical and pharmacokinetic profile of a drug candidate. The gem-difluoro group is a bioisostere for various functional groups, such as a carbonyl or a methylene group, and can alter the local electronic environment and conformational preferences of the molecule.

Table 1: Physicochemical Properties of 3,3-Difluoroazetidine Hydrochloride

PropertyValueReference
CAS Number288315-03-7[2][3]
Molecular FormulaC₃H₆ClF₂N[2][3]
Molecular Weight129.53 g/mol [2]
Melting Point138-143 °C
Topological Polar Surface Area (TPSA)12.03 Ų[3]
logP0.6467[3]
Hydrogen Bond Acceptor Count1[3]
Hydrogen Bond Donor Count1[3]

Table 2: Comparative Biological Data of a DLK Inhibitor with and without 3,3-Difluoroazetidine

CompoundStructureDLK Kᵢ (µM)
Pyrrolidine Analog0.007
3,3-Difluoroazetidine Analog 0.166
Morpholine Analog0.431

Data sourced from a study on Dual Leucine Zipper Kinase (DLK) inhibitors, demonstrating the impact of the heterocyclic moiety on biochemical potency.[4]

Signaling Pathways

DPP-4 Signaling Pathway

Dipeptidyl Peptidase-4 (DPP-4) is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[5] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.

DPP4_Signaling_Pathway cluster_0 Pancreatic β-cell cluster_1 DPP-4 Action GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R Binds DPP-4 DPP-4 GLP-1->DPP-4 Cleavage AC AC GLP-1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Promotes Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 DPP-4_Inhibitor DPP-4 Inhibitor (e.g., with 3,3-difluoroazetidine) DPP-4_Inhibitor->DPP-4 Inhibits

Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.

DLK Signaling Pathway

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal stress responses.[6] It is a central component of a signaling cascade that, upon activation by neuronal injury or stress, leads to the activation of c-Jun N-terminal Kinases (JNKs).[6][7][8] The DLK-JNK signaling pathway is implicated in both neurodegenerative processes and axonal regeneration, making DLK a promising therapeutic target for neurological disorders.[6][9]

DLK_Signaling_Pathway Neuronal Stress Neuronal Stress DLK DLK (MAP3K12) Neuronal Stress->DLK Activates MKK4/7 MKK4/7 DLK->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Apoptosis / Axon Degeneration Apoptosis / Axon Degeneration c-Jun->Apoptosis / Axon Degeneration Promotes DLK_Inhibitor DLK Inhibitor (with 3,3-difluoroazetidine) DLK_Inhibitor->DLK Inhibits

Caption: The DLK/JNK signaling pathway and the point of intervention for DLK inhibitors.

Experimental Protocols

Synthesis of 3,3-Difluoroazetidine Hydrochloride

The synthesis of 3,3-difluoroazetidine hydrochloride is typically achieved in a multi-step process starting from a protected 3-hydroxyazetidine derivative. The following protocol is a representative example.

Synthesis_Workflow A N-Boc-3-hydroxyazetidine B N-Boc-3-azetidinone A->B Oxidation (e.g., DMP, Swern) C N-Boc-3,3-difluoroazetidine B->C Fluorination (e.g., DAST) D 3,3-Difluoroazetidine Hydrochloride C->D Boc Deprotection & HCl salt formation

Caption: General workflow for the synthesis of 3,3-difluoroazetidine hydrochloride.

Protocol 1: Synthesis of N-Boc-3-azetidinone from N-Boc-3-hydroxyazetidine

  • Materials: N-Boc-3-hydroxyazetidine, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure: a. Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC. e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. h. Filter and concentrate the solution under reduced pressure to yield the crude N-Boc-3-azetidinone, which can be purified by column chromatography.

Protocol 2: Synthesis of N-Boc-3,3-difluoroazetidine from N-Boc-3-azetidinone

  • Materials: N-Boc-3-azetidinone, Diethylaminosulfur trifluoride (DAST), Anhydrous DCM.

  • Procedure: a. Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add DAST (2.0-3.0 eq) dropwise to the stirred solution. d. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. e. Monitor the reaction by TLC or GC-MS. f. Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. g. Extract the mixture with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. h. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Deprotection of N-Boc-3,3-difluoroazetidine to form the Hydrochloride Salt

  • Materials: N-Boc-3,3-difluoroazetidine, Hydrochloric acid (e.g., 4M in 1,4-dioxane), Diethyl ether.

  • Procedure: a. Dissolve N-Boc-3,3-difluoroazetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate. b. Add an excess of hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane, 5-10 eq). c. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC. d. Upon completion, the hydrochloride salt may precipitate. If not, add diethyl ether to induce precipitation. e. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3,3-difluoroazetidine hydrochloride.

Incorporation of 3,3-Difluoroazetidine into a Drug Candidate Scaffold

The incorporation of the 3,3-difluoroazetidine moiety is often achieved through a nucleophilic substitution reaction, where the secondary amine of the azetidine ring displaces a leaving group on the drug candidate scaffold.

Incorporation_Workflow A Drug Scaffold with Leaving Group (e.g., Cl, Br, I) C Drug Candidate with 3,3-Difluoroazetidine Moiety A->C Nucleophilic Substitution (Base, Solvent) B 3,3-Difluoroazetidine Hydrochloride B->C Nucleophilic Substitution (Base, Solvent)

Caption: General workflow for the incorporation of 3,3-difluoroazetidine.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution

  • Materials: Drug scaffold with a suitable leaving group (e.g., a chloro- or fluoro-substituted heterocycle), 3,3-difluoroazetidine hydrochloride, a non-nucleophilic base (e.g., DIPEA, K₂CO₃), a polar aprotic solvent (e.g., DMF, DMSO, NMP).

  • Procedure: a. To a solution of the drug scaffold (1.0 eq) in the chosen solvent, add 3,3-difluoroazetidine hydrochloride (1.2-1.5 eq) and the base (2.0-3.0 eq). b. Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for several hours to overnight. c. Monitor the reaction progress by LC-MS or TLC. d. Upon completion, cool the reaction mixture to room temperature and dilute with water. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. g. Filter and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain the final drug candidate.

Conclusion

The incorporation of 3,3-difluoroazetidine into drug candidates presents a valuable strategy for fine-tuning their pharmacological properties. The unique characteristics of this fluorinated scaffold can lead to improvements in metabolic stability, binding affinity, and overall drug-like properties. The provided protocols offer a foundational guide for the synthesis and incorporation of this important building block. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets and synthetic routes. The comparative data presented herein underscores the potential of 3,3-difluoroazetidine to enhance the profiles of next-generation therapeutics.

References

Application

Application Notes and Protocols for N-Alkylation of 3,3-Difluoroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the N-alkylation of 3,3-difluoroazetidine hydrochloride, a valuable building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3,3-difluoroazetidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The introduction of the 3,3-difluoroazetidine motif into small molecules can significantly impact their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The following protocols for direct N-alkylation, reductive amination, and other N-functionalization reactions are based on established synthetic methodologies for secondary amines and have been adapted for this specific scaffold.

Introduction to 3,3-Difluoroazetidine Hydrochloride

3,3-Difluoroazetidine hydrochloride is a crystalline solid that is soluble in water and some polar organic solvents.[1] As a hydrochloride salt, the azetidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, for N-alkylation reactions, the free base, 3,3-difluoroazetidine, must be generated in situ or used directly. This is typically achieved by the addition of a suitable base to neutralize the hydrochloride. The presence of the gem-difluoro group on the azetidine ring can influence the basicity of the nitrogen atom and the reactivity of the molecule.

Core N-Alkylation Strategies

The primary methods for the N-alkylation of 3,3-difluoroazetidine hydrochloride involve the generation of the free amine followed by reaction with an electrophile. The two most common and versatile approaches are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct N-Alkylation with Alkyl Halides

This method involves the nucleophilic substitution of an alkyl halide with the in situ generated 3,3-difluoroazetidine. The choice of base and solvent is crucial for the success of this reaction.

Materials:

  • 3,3-Difluoroazetidine hydrochloride

  • Benzyl bromide

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluoroazetidine hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • To the stirred suspension, add a suitable base.

    • For an organic base: Add diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) dropwise at room temperature.

    • For an inorganic base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

  • Slowly add the alkylating agent, for example, benzyl bromide (1.0 - 1.2 eq), to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter off the solid.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-3,3-difluoroazetidine.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly effective method for forming C-N bonds and avoids the potential for over-alkylation that can occur with direct alkylation. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Materials:

  • 3,3-Difluoroazetidine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3,3-difluoroazetidine hydrochloride (1.0 eq) and the carbonyl compound (e.g., benzaldehyde) (1.0 - 1.2 eq).

  • Add anhydrous dichloromethane (or DCE) to achieve a concentration of approximately 0.1-0.2 M.

  • Add diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to the mixture to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a single portion, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq).

  • Continue to stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative data for N-alkylation reactions of azetidines. The yields are illustrative and may vary depending on the specific substrate and reaction conditions.

N-Alkylation MethodElectrophile/CarbonylBase/Reducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
Direct Alkylation Benzyl bromideK₂CO₃Acetonitrile60685-95
Ethyl iodideEt₃NDichloromethane251280-90
Methyl p-toluenesulfonateDIPEADMF701088-96
Reductive Amination BenzaldehydeNaBH(OAc)₃Dichloromethane254-875-90
AcetoneNaBH(OAc)₃Dichloromethane256-1270-85
CyclohexanoneNaBH₃CNMethanol258-1670-85

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the N-alkylation of 3,3-difluoroazetidine hydrochloride.

Direct_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3,3-Difluoroazetidine Hydrochloride E Mix Starting Materials & Stir A->E B Alkyl Halide B->E C Base (e.g., K₂CO₃) C->E D Anhydrous Solvent D->E F Heat Reaction (e.g., 50-80 °C) E->F Monitor by TLC/LC-MS G Cool & Filter (if applicable) F->G H Solvent Evaporation G->H I Column Chromatography H->I J N-Alkyl-3,3-difluoroazetidine (Final Product) I->J

Caption: General workflow for direct N-alkylation.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3,3-Difluoroazetidine Hydrochloride E Mix Amine, Carbonyl, & Base Stir for Iminium Formation A->E B Aldehyde or Ketone B->E C Base (e.g., DIPEA) C->E D Anhydrous Solvent D->E K Reducing Agent (e.g., NaBH(OAc)₃) F Add Reducing Agent Stir at RT K->F E->F G Aqueous Quench (e.g., NaHCO₃) F->G Monitor by TLC/LC-MS H Extraction & Drying G->H I Solvent Evaporation H->I L Column Chromatography I->L J N-Alkyl-3,3-difluoroazetidine (Final Product) L->J

Caption: General workflow for reductive amination.

Other N-Functionalization Reactions

Beyond direct alkylation and reductive amination, the nitrogen of 3,3-difluoroazetidine can undergo other important transformations.

  • Michael Addition: The free 3,3-difluoroazetidine can act as a nucleophile in a Michael addition to α,β-unsaturated carbonyl compounds, esters, or nitriles. This reaction is typically carried out in a polar solvent and may be catalyzed by a base.

  • N-Arylation: The Buchwald-Hartwig amination allows for the coupling of 3,3-difluoroazetidine with aryl halides or triflates, providing access to N-aryl-3,3-difluoroazetidines. This palladium-catalyzed reaction requires a suitable phosphine ligand and a base.

  • Ring-Opening of Epoxides: 3,3-Difluoroazetidine can nucleophilically open epoxides to form β-amino alcohols. This reaction is often carried out in a protic solvent and can be catalyzed by a Lewis acid.

Safety Precautions

  • 3,3-Difluoroazetidine hydrochloride is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the reagents used in these protocols are flammable, corrosive, or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated fume hood.

  • Reactions under inert atmosphere require proper handling of dry solvents and reagents.

By following these detailed protocols and considering the alternative N-functionalization strategies, researchers can effectively utilize 3,3-difluoroazetidine hydrochloride as a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development.

References

Method

Application of Boc-3,3-difluoroazetidine in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of Boc-3,3-difluoroazetidine as a key building block in the synthesis of innovat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of Boc-3,3-difluoroazetidine as a key building block in the synthesis of innovative kinase inhibitors. The unique properties of the difluoroazetidine moiety can significantly enhance the potency, selectivity, and pharmacokinetic profile of these therapeutic agents.

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties. The 3,3-difluoroazetidine motif, in particular, serves as a valuable bioisostere for other chemical groups, offering a distinct combination of polarity, lipophilicity, and metabolic stability. When incorporated into kinase inhibitors, this moiety can lead to improved binding affinity and selectivity, ultimately resulting in more effective and safer drugs.

One prominent example of a kinase inhibitor featuring a functionalized azetidine ring is AZD4205, a potent and selective inhibitor of Janus Kinase 1 (JAK1). The JAK/STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Selective JAK1 inhibition is a promising therapeutic strategy for these conditions.

Data Presentation: Biological Activity of AZD4205

The following table summarizes the in vitro inhibitory activity of AZD4205 against various Janus kinases, demonstrating its high selectivity for JAK1.

CompoundTarget KinaseIC50 (nM)Ki (nM)Selectivity vs. JAK1Reference
AZD4205JAK1732.8-[1]
AZD4205JAK213,233-~181-fold[1]
AZD4205JAK3>30,000->410-fold[1]

Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential mediators of cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription. This cascade, known as the JAK/STAT pathway, plays a pivotal role in immunity, inflammation, and hematopoiesis.[2][3]

JAK_STAT_Pathway receptor Cytokine Receptor jak JAK receptor->jak cytokine Cytokine cytokine->receptor stat STAT jak->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene Modulation azd4205 AZD4205 (JAK1 Inhibitor) azd4205->jak Inhibition

Figure 1. The JAK/STAT signaling pathway and the inhibitory action of AZD4205.

Experimental Protocols

The synthesis of kinase inhibitors incorporating the 3,3-difluoroazetidine moiety typically involves a nucleophilic substitution reaction where the azetidine nitrogen acts as the nucleophile. The Boc (tert-butyloxycarbonyl) protecting group is crucial for modulating the reactivity of the azetidine nitrogen and is typically removed in a subsequent step.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using Boc-3,3-difluoroazetidine.

Synthesis_Workflow start Starting Materials: - Boc-3,3-difluoroazetidine - Kinase core with leaving group reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction intermediate Boc-protected Kinase Inhibitor reaction->intermediate deprotection Boc Deprotection (e.g., TFA) intermediate->deprotection product Final Kinase Inhibitor deprotection->product purification Purification (e.g., Chromatography) product->purification analysis Analysis (e.g., NMR, MS) purification->analysis

Figure 2. General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a 4-(3,3-difluoroazetidin-1-yl)-pyrimidin-2-amine Intermediate

This protocol describes a key step in the synthesis of a JAK inhibitor, where Boc-3,3-difluoroazetidine is coupled with a pyrimidine core.

Materials:

  • Boc-3,3-difluoroazetidine

  • 4-chloro-pyrimidin-2-amine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Coupling Reaction: To a solution of 4-chloro-pyrimidin-2-amine (1.0 eq) in NMP, add Boc-3,3-difluoroazetidine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired 4-(3,3-difluoroazetidin-1-yl)-pyrimidin-2-amine.

Note: Reaction conditions, including temperature, time, and choice of base and solvent, may require optimization depending on the specific substrates used.

Conclusion

Boc-3,3-difluoroazetidine is a versatile and valuable building block for the synthesis of novel kinase inhibitors. Its incorporation can lead to compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The provided protocols and data for the JAK1 inhibitor AZD4205 serve as a practical guide for researchers in the field of drug discovery and development. Further exploration of this unique chemical moiety is expected to yield a new generation of targeted therapies for a range of diseases.

References

Application

Application Notes and Protocols for Suzuki Coupling with Difluoroazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. The incorporation of fluorine-containing scaffolds, such as the 3,3-difluoroazetidine moiety, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.

These application notes provide a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide substituted with a 3,3-difluoroazetidine group with various arylboronic acids. While a specific literature protocol for this exact class of compounds was not identified, the following methodology is based on well-established procedures for the Suzuki coupling of functionalized aryl halides and serves as a robust starting point for reaction optimization.[1][2][3][4]

General Reaction Scheme

The general reaction involves the palladium-catalyzed coupling of a 3,3-difluoroazetidine-substituted aryl halide with an arylboronic acid in the presence of a base.

General Suzuki coupling reaction scheme for difluoroazetidine derivatives.Figure 1. General Suzuki coupling reaction scheme.

Experimental Protocols

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a hypothetical substrate, 1-(4-bromophenyl)-3,3-difluoroazetidine, with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

  • 1-(4-bromophenyl)-3,3-difluoroazetidine (or other difluoroazetidine-substituted aryl halide)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like tBuBrettPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 3,3-difluoroazetidine-substituted aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (to a concentration of approximately 0.1 M of the limiting reagent). If required, add degassed water. Subsequently, add the palladium catalyst and, if necessary, the ligand.

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 110 °C) for the specified time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl-difluoroazetidine product.[1]

Data Presentation

The following table presents representative, hypothetical yields for the Suzuki coupling of 1-(4-bromophenyl)-3,3-difluoroazetidine with a variety of arylboronic acids, based on typical outcomes for similar Suzuki-Miyaura reactions.[1][4]

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid1-(biphenyl-4-yl)-3,3-difluoroazetidine85
24-Methoxyphenylboronic acid1-(4'-methoxybiphenyl-4-yl)-3,3-difluoroazetidine92
34-Fluorophenylboronic acid1-(4'-fluorobiphenyl-4-yl)-3,3-difluoroazetidine88
43-Pyridinylboronic acid1-(4-(pyridin-3-yl)phenyl)-3,3-difluoroazetidine75
52-Thiophenylboronic acid1-(4-(thiophen-2-yl)phenyl)-3,3-difluoroazetidine78

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Arylboronic Acid, & Base in Reaction Vessel start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_solvent_catalyst Add Solvent, Catalyst, & Ligand inert->add_solvent_catalyst reaction Heat and Stir (80-110 °C, 2-24h) add_solvent_catalyst->reaction workup Cool, Dilute, & Extract reaction->workup Monitor by TLC/LC-MS purify Dry, Concentrate, & Purify (Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Method

Application Notes: Continuous Flow Deprotection of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

Introduction Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The gem-difluoroazetidine motif is of increasing interest due to its ability to modulate...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The gem-difluoroazetidine motif is of increasing interest due to its ability to modulate the physicochemical properties of lead compounds, such as metabolic stability, lipophilicity, and pKa. The Boc (tert-butyloxycarbonyl) protecting group is commonly employed during the synthesis of complex molecules containing this moiety. However, its removal under acidic conditions can sometimes be challenging in traditional batch processes, especially when scaling up, due to issues with heat dissipation and precise control of reaction times.

Flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters, enhancing safety, and enabling straightforward scalability. This application note describes a detailed protocol for the continuous flow deprotection of tert-butyl 3,3-difluoroazetidine-1-carboxylate using a simple and efficient flow chemistry setup.

Advantages of Flow Chemistry for Deprotection

  • Enhanced Safety: The small internal volume of the flow reactor minimizes the amount of reactive material at any given time, significantly reducing the risks associated with exothermic reactions or the handling of corrosive acids.

  • Precise Reaction Control: The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize yield and minimize impurity formation.

  • Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors enables efficient heat exchange, allowing for precise temperature control and preventing the formation of hot spots that can lead to side reactions.

  • Facilitated Scale-up: Scaling up the production is achieved by simply running the flow reactor for a longer period or by numbering up the reactors, avoiding the need for extensive re-optimization of reaction conditions.

Experimental Protocol: Continuous Flow Deprotection

This protocol details the deprotection of tert-butyl 3,3-difluoroazetidine-1-carboxylate to yield 3,3-difluoroazetidine.

Materials and Equipment:

  • Tert-butyl 3,3-difluoroazetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Syringe pumps (2)

  • T-mixer

  • PFA tubing reactor coil (e.g., 10 mL volume)

  • Back pressure regulator (BPR)

  • Collection flask

  • Standard laboratory glassware for work-up

Schematic of the Flow Chemistry Setup:

Flow_Deprotection cluster_reagents Reagent Delivery ReagentA Syringe Pump A (Substrate Solution) Mixer T-Mixer ReagentA->Mixer 0.5 mL/min ReagentB Syringe Pump B (Acid Solution) ReagentB->Mixer 0.5 mL/min Reactor Heated Reactor Coil (e.g., 10 mL PFA tubing) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (Quenched) BPR->Collection

Caption: Workflow for the continuous flow deprotection of Tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Procedure:

  • Preparation of Reagent Solutions:

    • Substrate Solution (Solution A): Prepare a 0.2 M solution of tert-butyl 3,3-difluoroazetidine-1-carboxylate in dichloromethane (DCM).

    • Acid Solution (Solution B): Prepare a 2 M solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Flow Reactor Setup:

    • Assemble the flow chemistry system as shown in the diagram above.

    • Place the reactor coil in a water bath or on a hot plate to maintain the desired reaction temperature.

    • Set the back pressure regulator to approximately 5 bar to ensure the solvent remains in the liquid phase at elevated temperatures.

  • Reaction Execution:

    • Prime the system with the respective reagent solutions.

    • Set the flow rates for both syringe pumps. For a total flow rate of 1.0 mL/min (0.5 mL/min for each pump), the residence time in a 10 mL reactor will be 10 minutes.

    • Commence pumping of both solutions simultaneously into the T-mixer.

    • The combined stream flows through the reactor coil where the deprotection reaction occurs.

    • The product stream exits the reactor, passes through the back pressure regulator, and is collected in a flask containing a saturated solution of sodium bicarbonate to immediately quench the reaction.

  • Work-up and Isolation:

    • Once the desired amount of product has been collected, separate the organic and aqueous layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The resulting 3,3-difluoroazetidine can be further purified if necessary, for example by distillation or by conversion to a salt.

Data Presentation: Optimization of Flow Deprotection

The following table summarizes the results of a hypothetical optimization study for the continuous flow deprotection of tert-butyl 3,3-difluoroazetidine-1-carboxylate.

EntryTemperature (°C)Residence Time (min)TFA EquivalentsYield (%)Purity (%)
1251058592
2401059596
3601059894
440559095
5401559696
6401038893
7401079596

The use of flow chemistry for the deprotection of tert-butyl 3,3-difluoroazetidine-1-carboxylate provides a safe, efficient, and scalable method for the synthesis of the valuable 3,3-difluoroazetidine building block. The optimized conditions (Entry 2) at 40°C with a 10-minute residence time and 5 equivalents of TFA afford a high yield and purity of the desired product. This protocol demonstrates the general applicability of flow chemistry for the manipulation of protected azetidine derivatives in drug discovery and development.

Application

Application Notes and Protocols for Solid-Phase Synthesis with 3,3-Difluoroazetidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the incorporation of 3,3-difluoroazetidine building blocks into peptide and peptidomimetic structu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 3,3-difluoroazetidine building blocks into peptide and peptidomimetic structures using solid-phase synthesis (SPS). The protocols detailed below are designed to be adaptable for the synthesis of compound libraries for screening and lead optimization in drug discovery.

The introduction of the 3,3-difluoroazetidine motif is a valuable strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. The gem-difluoro substitution can enhance metabolic stability, alter basicity (pKa), and influence molecular conformation, potentially leading to improved binding affinity and selectivity for biological targets.

Due to the secondary amine nature of the 3,3-difluoroazetidine ring, its incorporation into a growing chain on a solid support requires specialized protocols, distinct from standard solid-phase peptide synthesis (SPPS) of primary amino acids. The following sections outline a proposed "submonomer" approach, analogous to the well-established synthesis of N-substituted glycine peptoids, for the efficient assembly of molecules containing the 3,3-difluoroazetidine scaffold.[1][2][3][4]

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a model tri-sequence incorporating a 3,3-difluoroazetidine unit. These values are illustrative and may vary depending on the specific sequence, scale, and reagents used.

Table 1: Resin Loading and Building Block Coupling Efficiency

ParameterValueMethod of Determination
Resin TypeRink Amide MBHAManufacturer's Specification
Initial Resin Loading0.5 mmol/gUV-Vis spectroscopy of Fmoc cleavage
Fmoc-Amino Acid Coupling Efficiency>99%Kaiser Test
3,3-Difluoroazetidine Coupling Efficiency~95%LC-MS analysis of cleaved test sample
Acylation Efficiency (Bromoacetylation)>98%Chloranil Test

Table 2: Overall Yield and Purity of a Model Product

ParameterValueNotes
Model SequenceAc-Ala-(N-Aze(3,3-F2))-Gly-NH2Synthesized on Rink Amide resin
Overall Crude Product Yield75%Based on initial resin loading
Crude Product Purity (by HPLC)65%Major impurities include deletion sequences
Final Purified Product Yield40%After preparative HPLC
Final Purity (by HPLC)>98%Confirmed by LC-MS and NMR

Experimental Protocols

The following protocols describe a proposed method for the solid-phase synthesis of a peptidomimetic containing a 3,3-difluoroazetidine moiety using a submonomer approach on a Rink Amide resin to yield a C-terminal amide.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Incorporation of 3,3-Difluoroazetidine (Submonomer Method)

This two-step cycle is used to incorporate the 3,3-difluoroazetidine unit.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Acylation Step (Bromoacetylation):

    • Dissolve bromoacetic anhydride (5 eq.) in DMF.

    • Add the solution to the resin and agitate for 30 minutes.

    • Alternatively, use a solution of bromoacetic acid (10 eq.) and N,N'-diisopropylcarbodiimide (DIC) (10 eq.) in DCM and react for 1 hour.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents.

  • Nucleophilic Displacement with 3,3-Difluoroazetidine:

    • Prepare a solution of 3,3-difluoroazetidine hydrochloride (10 eq.) and DIPEA (12 eq.) in DMF.

    • Add the solution to the bromoacetylated resin.

    • Agitate the mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.

  • Washing: Wash the resin with DMF (5x) and DCM (3x). The resin now has a terminal 3,3-difluoroazetidinyl group, ready for the next coupling step.

Protocol 3: Chain Elongation after 3,3-Difluoroazetidine Incorporation
  • Coupling of the Next Building Block:

    • The secondary amine of the azetidine ring is now the point of chain extension.

    • Activate the next building block (e.g., Fmoc-Ala-OH) (4 eq.) with HBTU/HOBt/DIPEA as described in Protocol 1.

    • Couple the activated amino acid to the azetidine-functionalized resin. Due to the steric hindrance of the secondary amine, a longer coupling time (4-6 hours) or double coupling may be necessary.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Chloranil test to confirm the absence of free secondary amines.

Protocol 4: Cleavage and Deprotection
  • Final Fmoc Deprotection: If the final N-terminus is to be a free amine, remove the last Fmoc group with 20% piperidine in DMF. If an N-acetylated product is desired, proceed with the Fmoc group intact and perform acetylation on the resin prior to cleavage.

  • Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[5][6][7][8]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale) and agitate at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the crude product. Wash the pellet with cold ether and dry under vacuum. Purify the crude product by preparative reverse-phase HPLC.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Resin Preparation & First AA Coupling cluster_protocol2 Protocol 2: 3,3-Difluoroazetidine Incorporation cluster_protocol3 Protocol 3: Chain Elongation cluster_protocol4 Protocol 4: Cleavage & Purification start Start: Rink Amide Resin p1_swell 1. Swell Resin (DMF) start->p1_swell p1_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) p1_swell->p1_deprotect p1_wash1 3. Wash p1_deprotect->p1_wash1 p1_couple 4. Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) p1_wash1->p1_couple p1_wash2 5. Wash p1_couple->p1_wash2 p2_deprotect 1. Fmoc Deprotection p1_wash2->p2_deprotect p2_wash1 2. Wash p2_deprotect->p2_wash1 p2_acylate 3. Bromoacetylation p2_wash1->p2_acylate p2_wash2 4. Wash p2_acylate->p2_wash2 p2_displace 5. Nucleophilic Displacement (3,3-Difluoroazetidine) p2_wash2->p2_displace p2_wash3 6. Wash p2_displace->p2_wash3 p3_couple 1. Couple Next Fmoc-AA-OH p2_wash3->p3_couple p3_wash 2. Wash p3_couple->p3_wash p4_deprotect 1. Final Deprotection (Optional) p3_wash->p4_deprotect p4_wash 2. Wash & Dry p4_deprotect->p4_wash p4_cleave 3. Cleavage (TFA/TIS/H2O) p4_wash->p4_cleave p4_precipitate 4. Precipitate in Ether p4_cleave->p4_precipitate p4_purify 5. Purify (HPLC) p4_precipitate->p4_purify end Final Product p4_purify->end

Caption: Workflow for solid-phase synthesis of a peptidomimetic containing 3,3-difluoroazetidine.

submonomer_cycle resin_amine Resin-Bound Primary Amine acylation Step 1: Acylation (Bromoacetic Anhydride or Bromoacetic Acid/DIC) resin_amine->acylation resin_bromide Resin-Bound Bromoacetamide acylation->resin_bromide displacement Step 2: Nucleophilic Displacement (3,3-Difluoroazetidine) resin_bromide->displacement resin_azetidine Resin-Bound 3,3-Difluoroazetidinyl-acetamide displacement->resin_azetidine next_coupling Ready for Next Coupling Cycle resin_azetidine->next_coupling

Caption: The submonomer cycle for incorporating 3,3-difluoroazetidine onto a solid support.

References

Method

Application Notes and Protocols for Enzymatic Reactions Involving Fluorinated Azetidines

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into small-ring heterocycles, such as azetidines, has become a prominent strategy in medicinal chemistry to modulate the physic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small-ring heterocycles, such as azetidines, has become a prominent strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Fluorinated azetidines are increasingly utilized as bioisosteres for other functional groups, offering improvements in metabolic stability, binding affinity, and lipophilicity. Understanding the interactions of these unique structural motifs with key enzyme systems is crucial for their successful development as therapeutics.

These application notes provide an overview of the known and potential enzymatic reactions involving fluorinated azetidines, with a focus on their stability against enzymatic degradation and their potential as substrates or inhibitors of metabolic enzymes. Detailed protocols for assessing these interactions are provided to guide researchers in the evaluation of novel fluorinated azetidine-containing compounds.

Application Note 1: Enhanced Proteolytic Stability of Peptides Incorporating Fluorinated Azetidines

The incorporation of azetidine, and by extension, fluorinated azetidine residues into peptide backbones has been shown to confer significant resistance to enzymatic degradation by proteases. This increased stability is attributed to the conformational constraints imposed by the four-membered ring, which can disrupt the recognition and binding of the peptide by proteolytic enzymes. This characteristic is highly advantageous in the development of peptide-based therapeutics, as it can lead to a longer in vivo half-life and improved bioavailability.

Studies have demonstrated that the introduction of a 3-aminoazetidine (3-AAz) unit into a cyclohexapeptide improves its stability towards proteases when compared to the corresponding homodetic macrocycle.[1][2] This suggests that the azetidine ring interferes with enzyme-substrate binding, thereby preventing amide bond hydrolysis.[2] This principle is expected to extend to fluorinated azetidines, where the electronic effects of fluorine may further influence enzyme recognition.

Experimental Protocol 1: In Vitro Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a fluorinated azetidine-containing peptide in the presence of a protease.

Materials:

  • Test Peptide (containing a fluorinated azetidine)

  • Control Peptide (without the fluorinated azetidine)

  • Protease (e.g., Trypsin, Chymotrypsin, or a relevant protease)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the test and control peptides in the assay buffer.

  • Protease Stock Solution: Prepare a 1 mg/mL stock solution of the protease in the assay buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 90 µL of the test peptide and control peptide stock solutions.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the protease stock solution to each tube.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the withdrawn aliquots by adding them to 90 µL of the quenching solution.

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to monitor the disappearance of the parent peptide peak.

    • The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point.

    • The half-life (t₁/₂) of the peptide can be determined by plotting the percentage of remaining peptide against time.

  • Data Presentation: Summarize the half-life data in a table for easy comparison between the test and control peptides.

Hypothetical Data Presentation:

PeptideHalf-life (t₁/₂) in presence of Trypsin (min)
Control Peptide35
Fluorinated Azetidine Peptide> 240

Experimental Workflow Diagram:

Proteolytic_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Peptide Stock Solutions (Test & Control) R1 Mix Peptide and Protease P1->R1 P2 Prepare Protease Stock Solution P2->R1 R2 Incubate at 37°C R1->R2 R3 Withdraw Aliquots at Time Points R2->R3 A1 Quench Reaction with TFA R3->A1 A2 Analyze by HPLC A1->A2 A3 Determine Peptide Half-life A2->A3

Caption: Workflow for the in vitro proteolytic stability assay.

Application Note 2: Lipase-Catalyzed Kinetic Resolution of Fluorinated Azetidines

While direct enzymatic reactions on fluorinated azetidines are not extensively reported, lipases are versatile biocatalysts known to perform kinetic resolutions of various chiral molecules, including non-fluorinated β-lactams (azetidin-2-ones).[3][4] This suggests the potential for using lipases to resolve racemic mixtures of fluorinated azetidine precursors, which are valuable chiral building blocks in drug synthesis. In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.

This application note describes a hypothetical protocol for the lipase-catalyzed kinetic resolution of a racemic fluorinated azetidinemethanol.

Experimental Protocol 2: Lipase-Catalyzed Acetylation for Kinetic Resolution

This protocol outlines a method for the enzymatic kinetic resolution of a racemic fluorinated azetidinemethanol using a lipase and an acyl donor.

Materials:

  • Racemic fluorinated azetidinemethanol substrate

  • Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column

  • Gas Chromatography (GC) system for monitoring conversion

Procedure:

  • Reaction Setup:

    • To a dried flask, add the racemic fluorinated azetidinemethanol (1 mmol), anhydrous organic solvent (10 mL), and the acyl donor (1.5 mmol).

    • Add the lipase (e.g., 50 mg of immobilized CALB).

    • The reaction is stirred at a controlled temperature (e.g., 30°C).

  • Monitoring the Reaction:

    • The progress of the reaction is monitored by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion.

    • The enantiomeric excess (ee) of the remaining alcohol and the formed ester is determined by chiral HPLC.

  • Reaction Termination:

    • When the conversion reaches approximately 50%, the reaction is stopped by filtering off the enzyme.

  • Purification:

    • The solvent is removed under reduced pressure.

    • The remaining substrate (one enantiomer of the alcohol) and the product (the acetylated other enantiomer) are separated by column chromatography.

  • Characterization: The enantiomeric purity of the separated alcohol and the hydrolyzed ester is confirmed by chiral HPLC.

Hypothetical Data Presentation:

LipaseAcyl DonorSolventTime (h)Conversion (%)ee (alcohol) (%)ee (ester) (%)
CALBVinyl AcetateToluene2451>99 (R)97 (S)
PCLEthyl AcetateMTBE484998 (R)96 (S)

Logical Relationship Diagram:

Kinetic_Resolution Racemic_Substrate Racemic Fluorinated Azetidinemethanol (R/S) Lipase Lipase (e.g., CALB) Racemic_Substrate->Lipase Unreacted_Enantiomer Unreacted Enantiomer (e.g., R-alcohol) Lipase->Unreacted_Enantiomer Slow reaction Product Acetylated Product (e.g., S-ester) Lipase->Product Fast reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis S1 Combine Test Compound, Human Liver Microsomes, and Buffer S2 Pre-incubate at 37°C S1->S2 R1 Initiate with NADPH Regenerating System S2->R1 R2 Take Samples at Time Intervals R1->R2 A1 Quench with Acetonitrile (+ Internal Standard) R2->A1 A2 Centrifuge to Remove Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate Metabolic Rate A3->A4

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Tert-butyl 3,3-difluoroazetidine-1-carboxylate synthesis. It include...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Tert-butyl 3,3-difluoroazetidine-1-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Tert-butyl 3,3-difluoroazetidine-1-carboxylate?

A1: The most prevalent synthetic pathway involves a three-step process starting from 1-Boc-3-hydroxyazetidine. This precursor is first oxidized to the corresponding ketone, Tert-butyl 3-oxoazetidine-1-carboxylate. The key step is the subsequent geminal difluorination of the ketone at the 3-position using a specialized fluorinating agent.

Q2: Which fluorinating agent is most effective for the conversion of Tert-butyl 3-oxoazetidine-1-carboxylate?

A2: Deoxofluorinating agents such as Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. While both are effective, Deoxo-Fluor is known to be more thermally stable, which can be advantageous for large-scale reactions. The choice of reagent can impact reaction conditions and yield, so optimization is often necessary.

Q3: My fluorination reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion during the fluorination step is a common issue. Potential causes include:

  • Insufficient fluorinating agent: An inadequate molar excess of the fluorinating agent may not be enough to drive the reaction to completion.

  • Reaction temperature and time: The reaction may require higher temperatures or longer reaction times to proceed fully. However, excessive heat can lead to the decomposition of some fluorinating agents like DAST.

  • Moisture: Fluorinating agents are sensitive to moisture, which can quench the reagent and reduce its effectiveness. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

Q4: I am observing significant side product formation. How can I minimize this?

A4: Side product formation, such as the corresponding vinyl fluoride, can occur, especially with enolizable ketones. To minimize this, consider the following:

  • Choice of fluorinating agent: Some reagents may offer better selectivity.

  • Reaction conditions: Running the reaction at lower temperatures and slowly adding the substrate to the fluorinating agent can sometimes reduce the formation of elimination byproducts.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic and non-polar solvents are typically used.

Q5: What is the best method for purifying the final product?

A5: Purification of Tert-butyl 3,3-difluoroazetidine-1-carboxylate is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Step 1: Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-oxoazetidine
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Oxidation 1. Insufficient oxidant. 2. Low reaction temperature. 3. Short reaction time.1. Increase the molar equivalents of the oxidant (e.g., TEMPO/NaClO). 2. Ensure the reaction is maintained at the optimal temperature. 3. Extend the reaction time and monitor by TLC or LC-MS.
Low Isolated Yield 1. Product lost during aqueous workup. 2. Inefficient extraction.1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. 2. Increase the number of extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Presence of Impurities 1. Over-oxidation or side reactions. 2. Incomplete removal of reagents.1. Control the reaction temperature carefully, especially during the addition of the oxidant. 2. Ensure thorough washing of the organic layer during workup. Purify by column chromatography if necessary.
Step 2: Fluorination of 1-Boc-3-oxoazetidine
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion to Difluoro Product 1. Deactivated fluorinating agent (DAST or Deoxo-Fluor) due to moisture. 2. Insufficient molar equivalents of the fluorinating agent. 3. Reaction temperature too low.1. Use freshly opened or properly stored fluorinating agent. Ensure all glassware is dry and the reaction is under an inert atmosphere (N₂ or Ar). 2. Increase the equivalents of the fluorinating agent (e.g., up to 3 equivalents). 3. Gradually increase the reaction temperature, monitoring for product formation and reagent decomposition.
Formation of Vinyl Fluoride Side Product 1. Enolization of the ketone followed by elimination. 2. High reaction temperature.1. Consider using a different fluorinating agent that may favor the desired pathway. 2. Maintain the lowest effective temperature for the reaction.
Product Degradation 1. Thermal instability of the product or starting material under reaction conditions. 2. Harsh workup conditions.1. Use a more thermally stable fluorinating agent like Deoxo-Fluor. 2. Quench the reaction at a low temperature and use a mild aqueous solution (e.g., saturated NaHCO₃) for the workup.

Data Presentation

Table 1: Comparison of Oxidation Methods for 1-Boc-3-hydroxyazetidine

Oxidation Method Oxidant Solvent Temperature (°C) Yield (%) Reference
TEMPO CatalyzedTEMPO, NaClODichloromethane-15 to 5~90%[1]
Swern OxidationOxalyl chloride, DMSO, Et₃NDichloromethane-78 to RTHighGeneral Method

Table 2: Fluorination of Cyclic Ketone Analogs

Substrate Fluorinating Agent Equivalents Solvent Temperature (°C) Conversion/Yield (%) Reference
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylateDAST3Neat0 to RT80% conversion, 64% yield
4,4'-DifluorobenzophenoneDeoxo-Fluor®3Neat9063% yield[2]

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

This protocol is adapted from a known procedure for the oxidation of N-Boc-3-hydroxyazetidine.[1]

  • Preparation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Reaction: Cool the mixture to between -15 °C and 5 °C. Slowly add a pre-mixed solution of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL).

  • Stirring: Stir the reaction mixture vigorously for 30 minutes at the same temperature.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

This protocol is a generalized procedure based on the fluorination of analogous cyclic ketones.

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), add Tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent).

  • Fluorination: Cool the flask to 0 °C and slowly add Deoxo-Fluor (3 equivalents) or DAST (3 equivalents).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion, but be cautious of reagent decomposition, especially with DAST.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Fluorination cluster_2 Purification start 1-Boc-3-hydroxyazetidine oxidation Oxidation (TEMPO/NaClO) start->oxidation ketone Tert-butyl 3-oxoazetidine-1-carboxylate oxidation->ketone fluorination Fluorination (DAST or Deoxo-Fluor) ketone->fluorination product Tert-butyl 3,3-difluoroazetidine-1-carboxylate fluorination->product purification Column Chromatography product->purification

Caption: Experimental workflow for the synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_oxidation Check Oxidation Step start->check_oxidation Yes check_fluorination Check Fluorination Step start->check_fluorination Yes side_products Side Products Observed? start->side_products Yes incomplete_oxidation Incomplete Oxidation? check_oxidation->incomplete_oxidation incomplete_fluorination Incomplete Fluorination? check_fluorination->incomplete_fluorination increase_oxidant Increase Oxidant Equivalents incomplete_oxidation->increase_oxidant Yes extend_time_temp_ox Extend Reaction Time/ Increase Temperature incomplete_oxidation->extend_time_temp_ox Yes check_reagent_quality Check Reagent Quality (Moisture-free?) incomplete_fluorination->check_reagent_quality Yes increase_fluor_equiv Increase Fluorinating Agent Equivalents incomplete_fluorination->increase_fluor_equiv Yes optimize_temp_fluor Optimize Temperature incomplete_fluorination->optimize_temp_fluor Yes vinyl_fluoride Vinyl Fluoride Formation? side_products->vinyl_fluoride Yes lower_temp Lower Reaction Temperature vinyl_fluoride->lower_temp Yes change_reagent Consider Alternative Fluorinating Agent vinyl_fluoride->change_reagent Yes

References

Optimization

Technical Support Center: Synthesis of Difluoroazetidines

Welcome to the technical support center for difluoroazetidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for difluoroazetidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3,3-difluoroazetidines?

A1: Two of the most prevalent methods for synthesizing 3,3-difluoroazetidines are:

  • Deoxofluorination of 3-azetidinones: This involves the conversion of the carbonyl group of a 3-azetidinone precursor to a difluoromethylene group using a fluorinating agent.

  • Reformatsky-type reactions: This approach utilizes α-halo-α,α-difluoroesters or amides which react with imines to form β-lactam precursors that can be subsequently reduced to the desired difluoroazetidine.

Q2: I am getting a low yield in my deoxofluorination reaction to produce a 3,3-difluoroazetidine. What are the potential causes and solutions?

A2: Low yields in deoxofluorination reactions are a common issue. The table below outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction - Increase the equivalents of the fluorinating agent (e.g., DAST or Deoxo-Fluor). - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for decomposition.
Degradation of Fluorinating Agent - Use a freshly opened bottle of the fluorinating agent. - Ensure strictly anhydrous conditions, as these reagents are sensitive to moisture.
Substrate Decomposition - Perform the reaction at a lower temperature. - Use a milder fluorinating agent if available.
Product Volatility - If the product is volatile, ensure the workup and purification steps are performed at low temperatures to minimize loss.
Difficult Purification - Optimize the chromatographic conditions (see troubleshooting guide below). - Consider alternative purification methods such as distillation or crystallization.

Q3: I am observing multiple spots on my TLC after a deoxofluorination reaction of an N-Boc-3-azetidinone. What could these side products be?

A3: Besides the desired 3,3-difluoroazetidine, several side products can form during the deoxofluorination of 3-azetidinones, especially when using reagents like DAST. Potential side products include:

  • Elimination products: Formation of an unsaturated azetine ring.

  • Rearrangement products: Skeletal rearrangements of the azetidine ring can be promoted by the Lewis acidic nature of the fluorinating agent byproducts.

  • Partially fluorinated or hydroxylated species: Incomplete reaction can lead to the corresponding fluoro-alcohol intermediate.

  • Ring-opened products: The strain of the azetidine ring can make it susceptible to cleavage under the reaction conditions.

Q4: How can I minimize the formation of side products during the fluorination of 3-azetidinones?

A4: To minimize side product formation, consider the following:

  • Temperature Control: Maintain the recommended low temperature for the specific fluorinating agent throughout the addition and reaction time.

  • Choice of Fluorinating Agent: Deoxo-Fluor is often considered more thermally stable than DAST and may lead to a cleaner reaction profile.

  • Solvent: Use a non-polar, anhydrous solvent to minimize side reactions.

  • Slow Addition: Add the fluorinating agent dropwise to a cooled solution of the substrate to control the reaction exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Troubleshooting Guides

Deoxofluorination of 3-Azetidinones

This guide focuses on troubleshooting the synthesis of 3,3-difluoroazetidines from 3-azetidinone precursors using fluorinating agents like DAST or Deoxo-Fluor.

Problem: Low or no conversion of the starting material.

start Low/No Conversion Observed reagent_quality Check Fluorinating Agent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions substrate_issue Consider Substrate Reactivity start->substrate_issue sol1 Solution: Use freshly opened fluorinating agent. reagent_quality->sol1 Use fresh reagent sol2 Solution: Incrementally increase temperature and monitor by TLC/LC-MS. reaction_conditions->sol2 Increase temperature or reaction time sol3 Solution: Consider a more reactive fluorinating agent if available. substrate_issue->sol3 Use more forcing conditions or a different reagent

Caption: Troubleshooting workflow for low conversion.

Problem: Formation of a major, unidentified byproduct.

start Major Byproduct Formation characterize Characterize Byproduct (MS, NMR) start->characterize elimination Elimination Product? characterize->elimination Mass = SM - H2O + F - H rearrangement Rearrangement? characterize->rearrangement Mass = Product sol1 Solution: Use lower temperature, a less Lewis-acidic fluorinating agent. elimination->sol1 Optimize conditions sol2 Solution: Screen different solvents and lower reaction temperature. rearrangement->sol2 Optimize conditions

Caption: Identifying and addressing major byproducts.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-difluoroazetidine from N-Boc-3-azetidinone using DAST

This protocol is adapted from methodologies described for the deoxofluorination of cyclic ketones.

Materials:

  • N-Boc-3-azetidinone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add N-Boc-3-azetidinone (1.0 eq).

    • Dissolve the starting material in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST:

    • Slowly add DAST (1.5 - 2.0 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

    • Gradually warm the reaction to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3,3-difluoroazetidine.

Protocol 2: Synthesis of a Difluoro-β-lactam precursor via Reformatsky Reaction

This protocol describes the synthesis of a precursor that can be further elaborated to a 3,3-difluoroazetidine. A study reports yields of 64-95% for analogous reactions.[1]

Materials:

  • A suitable imine

  • Ethyl bromodifluoroacetate

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add activated zinc dust (1.5 eq).

    • Add anhydrous THF.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of the imine (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.

    • Add a small portion of this solution to the zinc suspension to initiate the reaction.

    • Once the reaction has initiated (indicated by a gentle reflux or color change), add the remainder of the imine/ester solution dropwise at a rate that maintains a gentle reflux.

  • Reaction:

    • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired difluoro-β-lactam.

Quantitative Data Summary

The following table summarizes reported yields for key steps in difluoroazetidine synthesis.

ReactionSubstrateReagentYield (%)Reference
DeoxofluorinationN-Boc-4-oxopyrrolidine-2-carboxylateDAST64%[2]
Reformatsky ReactionVarious AldiminesBromodifluoroacetamides64-95%[1]

References

Optimization

Technical Support Center: Navigating Reactions with Boc-3,3-difluoroazetidine

Welcome to the technical support center for Boc-3,3-difluoroazetidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-3,3-difluoroazetidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with this sterically hindered building block. The inherent bulk of the tert-butyloxycarbonyl (Boc) protecting group, combined with the rigid, four-membered difluoroazetidine ring, can present significant hurdles in achieving desired chemical transformations.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to facilitate smoother experimentation and successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing low to no yield in my nucleophilic substitution reaction with Boc-3,3-difluoroazetidine. What are the likely causes?

Low or no yield is a common problem when working with sterically hindered electrophiles.[1] The primary reasons often involve insufficient reactivity to overcome the steric hindrance imposed by the Boc group and the difluoroazetidine ring.[1][3]

  • Insufficient Reactivity of the Nucleophile: The chosen nucleophile may not be potent enough to approach the sterically shielded electrophilic carbon.

  • Steric Hindrance: The bulky Boc group can physically block the nucleophile's access to the reaction site.[1][2]

  • Poor Reaction Conditions: Suboptimal temperature, solvent, or reaction time can significantly impede the reaction progress.[4][]

dot

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Are reagents fresh & anhydrous? Start->Check_Reagents Use_Fresh Use fresh reagents and anhydrous solvents. Check_Reagents->Use_Fresh No Decision_Node Using standard coupling reagents or conditions? Check_Reagents->Decision_Node Yes Problem_Solved Problem Solved Use_Fresh->Problem_Solved Decision_Node->Problem_Solved No Action_Node1 Increase Reaction Temperature (e.g., 60-80 °C) Decision_Node->Action_Node1 Yes Action_Node2 Switch to a More Potent Catalyst/Activating Agent Action_Node1->Action_Node2 Action_Node3 Prolong Reaction Time and Monitor Progress (TLC/LC-MS) Action_Node2->Action_Node3 Action_Node4 Consider a More Polar, Aprotic Solvent (e.g., DMF, NMP) Action_Node3->Action_Node4

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My Boc deprotection of the difluoroazetidine is incomplete. What should I do?

Incomplete Boc deprotection is a frequent challenge, especially with sterically hindered substrates.[6][7] The stability of the Boc group requires sufficiently acidic conditions for its removal, and steric hindrance can slow this process.[6][8]

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[7]

  • Steric Hindrance: The bulky substrate may require more forceful conditions, such as higher temperatures or longer reaction times, for complete removal of the Boc group.[6][7][9]

  • Inadequate Reaction Time: The reaction may simply need more time to go to completion. Close monitoring is recommended.[9]

ParameterStandard ConditionFor Sterically Hindered Substrates
Reagent 20-50% TFA in DCM4M HCl in Dioxane or stronger acid system
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C (monitor for side reactions)
Time 30 min - 2 hoursExtended reaction time, monitor by TLC/LC-MS

Table 1: Recommended Boc Deprotection Conditions. [6][9]

dot

Boc_Deprotection_Troubleshooting Start Incomplete Boc Deprotection Is_Acid_Sufficient Is acid concentration sufficient? (e.g., 25-50% TFA) Start->Is_Acid_Sufficient Increase_Acid Increase acid concentration or use a stronger acid (e.g., 4M HCl/dioxane) Is_Acid_Sufficient->Increase_Acid No Is_Time_Sufficient Is reaction time adequate? Is_Acid_Sufficient->Is_Time_Sufficient Yes Increase_Acid->Is_Time_Sufficient Increase_Time Increase reaction time and monitor progress Is_Time_Sufficient->Increase_Time No Is_Temp_Sufficient Is temperature optimal? Is_Time_Sufficient->Is_Temp_Sufficient Yes Increase_Time->Is_Temp_Sufficient Increase_Temp Gently increase temperature (e.g., to 40°C), monitor closely Is_Temp_Sufficient->Increase_Temp No Completion Reaction Complete Is_Temp_Sufficient->Completion Yes Increase_Temp->Completion

Caption: Decision workflow for troubleshooting incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the steric hindrance observed with Boc-3,3-difluoroazetidine?

The steric hindrance arises from a combination of the bulky tert-butyloxycarbonyl (Boc) protecting group and the inherent rigidity of the 3,3-difluoroazetidine ring.[1][2] The Boc group is large and can physically obstruct the approach of incoming nucleophiles to the azetidine ring.[1][2] The four-membered ring structure is strained and relatively inflexible, which can further limit the accessible trajectories for a successful reaction.[10]

Q2: Which solvents are recommended for reactions with Boc-3,3-difluoroazetidine?

The choice of solvent is critical and can significantly influence reaction outcomes. For nucleophilic substitution reactions, polar aprotic solvents like DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are often good choices due to their high solvating power.[1] For Boc deprotection, dichloromethane (DCM) is commonly used with trifluoroacetic acid (TFA), while 1,4-dioxane is the solvent for HCl-based deprotection.[8][9]

Q3: Are there any specific catalysts that are more effective for overcoming steric hindrance in reactions with this compound?

For nucleophilic substitutions on sterically hindered substrates, more potent catalytic systems may be necessary. While not specifically documented for Boc-3,3-difluoroazetidine, catalysts like N,N,N′,N′-tetramethylethylenediamine (TMEDA) have been shown to be effective in promoting rapid reactions even at low temperatures for other hindered systems.[11] In the context of amide couplings, uronium-based reagents like HATU or HBTU can be more effective than standard carbodiimide coupling agents.[1]

Q4: Can increasing the reaction temperature always solve the problem of low reactivity?

Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[11] However, this should be done with caution as excessive heat can lead to undesirable side reactions, decomposition of starting materials or products, and in the case of chiral molecules, racemization.[1][4] It is advisable to increase the temperature incrementally while closely monitoring the reaction progress.[6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Hindered Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add a coupling reagent such as HATU (1.0 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add Boc-3,3-difluoroazetidine (1.0-1.2 eq) to the reaction mixture.

  • If the reaction is sluggish at room temperature, seal the reaction vessel and heat to 60-80 °C.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.

Protocol 2: Boc Deprotection of a Sterically Hindered Substrate

This protocol describes a robust method for removing the Boc group from a sterically hindered amine.

  • Dissolve the Boc-protected substrate in a 4M solution of HCl in 1,4-dioxane.[6][9]

  • Stir the mixture at room temperature.

  • Monitor the reaction's progress using TLC or LC-MS. For sterically hindered substrates, this may take several hours.[6]

  • Upon completion, remove the solvent under reduced pressure.[12]

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base and extracted to yield the free amine.[6]

dot

Experimental_Workflow Start Start: Boc-3,3-difluoroazetidine Reaction_Step Nucleophilic Substitution (e.g., Amide Coupling) Start->Reaction_Step Intermediate Boc-Protected Product Reaction_Step->Intermediate Monitoring1 Monitor by TLC/LC-MS Reaction_Step->Monitoring1 Deprotection_Step Boc Deprotection (e.g., 4M HCl in Dioxane) Intermediate->Deprotection_Step Final_Product Final Product (Free Azetidine) Deprotection_Step->Final_Product Monitoring2 Monitor by TLC/LC-MS Deprotection_Step->Monitoring2

Caption: A typical experimental workflow involving Boc-3,3-difluoroazetidine.

References

Troubleshooting

Stability of Boc-3,3-difluoroazetidine under acidic and basic conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-3,3-difluoroazetidine under acidic and basic conditions. This resource is intended for re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-3,3-difluoroazetidine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Boc-3,3-difluoroazetidine?

A1: The stability of Boc-3,3-difluoroazetidine is primarily influenced by two structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained four-membered azetidine ring.

  • Boc Group: The Boc group is generally stable under basic, nucleophilic, and catalytic hydrogenation conditions.[1] However, it is readily cleaved under acidic conditions.[1]

  • Azetidine Ring: The azetidine ring possesses inherent ring strain, making it more susceptible to cleavage than larger five- or six-membered rings, particularly under strongly acidic or basic conditions.[2][3] N-acylation, such as with the Boc group, can activate the ring toward nucleophilic attack.[2]

  • Influence of Fluorine: The gem-difluoro group at the 3-position is expected to influence the electronic properties of the azetidine ring. The strong electron-withdrawing nature of fluorine can decrease the basicity of the azetidine nitrogen, which may enhance its stability against acid-mediated ring opening.

Q2: How stable is Boc-3,3-difluoroazetidine under acidic conditions?

A2: Boc-3,3-difluoroazetidine is expected to be unstable under acidic conditions, primarily leading to the cleavage of the Boc group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily deprotect the amine.[1] While the gem-difluoro group may offer some stabilization to the azetidine ring against acid-mediated decomposition compared to non-fluorinated analogs, prolonged exposure to strong acids or harsh acidic conditions could still lead to ring opening.

Q3: Is Boc-3,3-difluoroazetidine stable under basic conditions?

A3: The Boc protecting group is known to be stable to a wide range of basic conditions.[1] Therefore, Boc-3,3-difluoroazetidine is expected to be stable under mild to moderate basic conditions (e.g., inorganic carbonates, amines). However, the strained azetidine ring can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom: Your reaction to remove the Boc group from Boc-3,3-difluoroazetidine does not go to completion, and starting material is still observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in dioxane).
Insufficient Reaction Time or Temperature Increase the reaction time and monitor the progress closely. If the reaction is sluggish at room temperature, consider a slight increase in temperature, but be cautious of potential side reactions.
Steric Hindrance While less likely to be a major issue for this substrate, if other bulky groups are present, longer reaction times or slightly elevated temperatures may be necessary.
Poor Substrate Solubility Ensure the Boc-3,3-difluoroazetidine is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.
Issue 2: Observation of Side Products or Degradation

Symptom: Along with the desired deprotected 3,3-difluoroazetidine, you observe unexpected side products or a low yield of the desired product.

Possible Causes and Solutions:

Possible Cause Solution
Azetidine Ring Opening The strained azetidine ring can be susceptible to cleavage under harsh acidic conditions.[2] Use the mildest effective acidic conditions for deprotection. Monitor the reaction carefully and avoid prolonged reaction times. Consider using milder deprotection methods if standard conditions lead to significant degradation.
Alkylation by t-Butyl Cation The t-butyl cation generated during Boc deprotection is an electrophile and can react with nucleophiles. If your molecule contains other nucleophilic functional groups, consider adding a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the t-butyl cation.
Reaction with Residual Acid during Workup Ensure complete neutralization of the acid during the workup. Residual acid can cause degradation of the free amine product upon concentration and storage.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the acidic deprotection of Boc-3,3-difluoroazetidine using TFA in dichloromethane (DCM).

Materials:

  • Boc-3,3-difluoroazetidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve Boc-3,3-difluoroazetidine (1.0 eq.) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (2-3 times).

    • For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3,3-difluoroazetidine.

    • For isolation as the TFA salt, after the initial concentration, the residue can be precipitated by the addition of cold diethyl ether.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative method for Boc deprotection using a commercially available solution of HCl in dioxane.

Materials:

  • Boc-3,3-difluoroazetidine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve Boc-3,3-difluoroazetidine (1.0 eq.) in a minimal amount of a suitable solvent if necessary, or add the HCl solution directly if the substrate is a liquid.

  • Addition of HCl: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting residue is the hydrochloride salt of 3,3-difluoroazetidine. This can often be solidified by trituration with cold diethyl ether and collected by filtration.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Azetidine Boc-3,3-difluoroazetidine Protonated_Boc Protonated Boc-Azetidine Boc_Azetidine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine 3,3-difluoroazetidine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 - CO₂ Amine_Salt Azetidine TFA Salt Free_Amine->Amine_Salt + H⁺ (from TFA) Experimental_Workflow cluster_free_amine Free Amine Isolation cluster_salt Salt Isolation start Start: Boc-3,3-difluoroazetidine in DCM add_tfa Add TFA (20-50% v/v) at 0 °C start->add_tfa react Stir at RT for 1-2 hours Monitor by TLC/LC-MS add_tfa->react concentrate Concentrate under reduced pressure react->concentrate workup_choice Choose Workup Path concentrate->workup_choice neutralize Dissolve in EtOAc, wash with NaHCO₃ workup_choice->neutralize Free Amine precipitate Triturate with cold diethyl ether workup_choice->precipitate TFA Salt extract Wash with brine, dry, and concentrate neutralize->extract free_amine_product Product: 3,3-difluoroazetidine extract->free_amine_product filtrate Collect solid by filtration precipitate->filtrate salt_product Product: 3,3-difluoroazetidine TFA Salt filtrate->salt_product

References

Optimization

Identifying byproducts in the synthesis of 3,3-difluoroazetidine derivatives

Welcome to the technical support center for the synthesis of 3,3-difluoroazetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-difluoroazetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of these valuable compounds.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments, with a focus on identifying and mitigating byproduct formation.

Route of Synthesis Overview

The primary synthetic route to 3,3-difluoroazetidine derivatives involves two key steps:

  • [2+2] Cycloaddition (Reformatsky-type Reaction): Formation of a 3,3-difluoroazetidin-2-one (a β-lactam) through the reaction of an imine with a zinc enolate derived from ethyl bromodifluoroacetate.

  • Reduction: Reduction of the 3,3-difluoroazetidin-2-one to the corresponding 3,3-difluoroazetidine.

Imine Imine Reformatsky Reformatsky-type Reaction Imine->Reformatsky EtBrCF2CO2Et Ethyl Bromodifluoroacetate + Zn EtBrCF2CO2Et->Reformatsky Lactam 3,3-Difluoroazetidin-2-one Reformatsky->Lactam Reduction Reduction (e.g., AlH2Cl) Lactam->Reduction Azetidine 3,3-Difluoroazetidine Derivative Reduction->Azetidine Start Observe Unexpected Peak in HPLC/GC LCMS LC-MS Analysis Start->LCMS Non-volatile GCMS GC-MS Analysis Start->GCMS Volatile Identify Identify Impurity Structure LCMS->Identify GCMS->Identify NMR NMR Spectroscopy Propose Propose Formation Mechanism NMR->Propose Identify->NMR Confirm Structure Optimize Optimize Reaction Conditions Propose->Optimize Control Implement Quality Control for Starting Materials Propose->Control Start Poor Peak Shape or Resolution CheckMobilePhase Check Mobile Phase (pH, composition) Start->CheckMobilePhase OptimizeGradient Optimize Gradient Profile CheckMobilePhase->OptimizeGradient CheckColumn Check Column Condition OptimizeGradient->CheckColumn AdjustFlowRate Adjust Flow Rate CheckColumn->AdjustFlowRate Success Improved Separation AdjustFlowRate->Success

Troubleshooting

Technical Support Center: Column Chromatography of Fluorinated Heterocycles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of fluorinated heterocycles.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of fluorinated heterocyclic compounds by column chromatography.

Problem Potential Cause(s) Solution(s)
Peak Tailing - Acidic or Basic Nature of the Compound: Fluorinated heterocycles can be acidic or basic, leading to strong interactions with the slightly acidic silica gel stationary phase.[1] - Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and residual silanols on the silica surface.[2] - High Sample Load: Overloading the column can lead to tailing.[1][2]- Mobile Phase Modification: For basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[1] For acidic compounds, add a small amount of an acidic modifier like acetic acid or formic acid.[1] - Use a Deactivated Stationary Phase: Employ end-capped silica gel to minimize silanol interactions.[2] Alternatively, alumina can be a good alternative to silica gel. - Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[2]
Low or No Compound Recovery - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[2][3] - Compound Instability/Decomposition: The compound may be degrading on the acidic silica gel.[2][3] Some fluorinated compounds, like organotrifluoroborates, can undergo hydrolysis on silica gel, especially in the presence of water.[4][5] - Insufficient Elution Strength: The mobile phase may be too weak to elute the compound.[2]- Test Compound Stability: Before performing column chromatography, spot the compound on a TLC plate, let it sit for a few hours, and then elute to check for degradation.[3] - Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a fluorinated stationary phase.[2][3] - Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. If the compound is still not eluting, a different solvent system may be necessary.[3] - Dry Loading: If the compound is not soluble in the initial mobile phase, use dry loading to introduce the sample to the column.[2]
Co-elution of Impurities - Insufficient Resolution: The chosen mobile phase does not provide adequate separation. - Similar Polarity of Compound and Impurity: The target compound and impurities may have very similar polarities.[2]- Optimize Mobile Phase: Systematically vary the solvent composition to improve separation. Changing the organic modifier (e.g., from ethyl acetate to acetone) can alter selectivity.[2] - Change Stationary Phase: Switch to a stationary phase with different selectivity, such as alumina, or a fluorinated phase like pentafluorophenyl (PFP) or tridecafluoro (TDF) silica gel.[2] Fluorinated phases can offer unique selectivity for fluorinated compounds.[6][7][8]
Compound Elutes at the Solvent Front - Mobile Phase is Too Polar: The eluent has too high a polarity for the compound.[3]- Decrease Mobile Phase Polarity: Start with a less polar solvent system. It is crucial to have the initial Rf value of the target compound around 0.2-0.3 for good separation.
Inconsistent Elution (Product appears in many fractions) - Compound is not sufficiently soluble in the eluent. - Change the solvent system: Choose a mobile phase that provides good solubility for the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated heterocycle showing significant tailing on a silica gel column?

A1: Tailing of fluorinated heterocycles on silica gel is a common issue. It is often caused by strong interactions between basic nitrogen atoms in the heterocycle and the acidic silanol groups on the silica surface.[1] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1] For acidic compounds, adding a small amount of acetic or formic acid can help achieve sharper peaks.[1]

Q2: I am getting very poor recovery of my compound from the column. What could be the reason?

A2: Poor recovery can be due to several factors. The compound might be irreversibly adsorbed onto the silica gel or could be decomposing on the acidic stationary phase.[2][3] It is advisable to first check the stability of your compound on a silica TLC plate.[3] If instability is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

Q3: What are the best stationary phases for purifying fluorinated heterocycles?

A3: While silica gel is the most common stationary phase, it may not always be optimal for fluorinated heterocycles. Alternative stationary phases to consider include:

  • Alumina: Can be a good alternative for acid-sensitive compounds.

  • Fluorinated Stationary Phases: Phases like pentafluorophenyl (PFP) and tridecafluoro (TDF) bonded silica have shown unique selectivity for separating fluorinated compounds.[6][7][8] These phases can provide enhanced retention and selectivity for halogenated compounds.[8]

Q4: How do I choose the right solvent system for my fluorinated heterocycle?

A4: The choice of eluent depends on the polarity of your compound. The introduction of fluorine can significantly alter the polarity of a molecule.[9] A good starting point is to use common solvent systems like hexane/ethyl acetate or dichloromethane/methanol and optimize the ratio based on TLC analysis. For compounds that tail, adding a modifier like triethylamine or acetic acid is recommended.[1]

Q5: Can my fluorinated compound react with the silica gel?

A5: Yes, in some cases. For example, certain organotrifluoroborates have been shown to undergo hydrolysis to the corresponding boronic acids on silica gel in the presence of water.[4][5] It is important to use anhydrous solvents and be aware of the potential reactivity of your specific fluorinated heterocycle with the stationary phase.

Experimental Protocols

Protocol 1: Standard Column Chromatography of a Moderately Polar Fluorinated Heterocycle
  • Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude fluorinated heterocycle in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If solubility is an issue, perform dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[2]

  • Elution: Start eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the compounds of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography with a Basic Modifier
  • Eluent Preparation: Prepare the mobile phase with a small percentage of a basic modifier. For example, for a hexane/ethyl acetate system, add 0.1-1% triethylamine to the ethyl acetate.

  • Column Packing: Pack the column with silica gel slurried in the initial eluent containing the basic modifier.

  • Equilibration: Before loading the sample, run a few column volumes of the initial eluent through the column to ensure it is fully equilibrated with the modifier.

  • Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1, using the modifier-containing eluent throughout the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Wet Wet Loading Wet->Load Dry Dry Loading Dry->Load Elute 5. Elute with Gradient Load->Elute Choose Wet or Dry Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for column chromatography purification.

troubleshooting_logic start Problem Encountered tailing Peak Tailing? start->tailing recovery Low Recovery? start->recovery coelution Co-elution? start->coelution add_modifier Add Modifier (e.g., Et3N, AcOH) tailing->add_modifier Yes change_sp Change Stationary Phase (Alumina, Fluorinated) tailing->change_sp If modifier fails check_stability Check Compound Stability recovery->check_stability Yes optimize_mp Optimize Mobile Phase coelution->optimize_mp Yes check_stability->change_sp If unstable optimize_mp->change_sp If optimization fails

Caption: Troubleshooting decision tree for common chromatography issues.

References

Optimization

Preventing ring-opening of the azetidine moiety during reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing ring-opening of the azetidine moiety during chemical reactions.

The inherent ring strain of the four-membered azetidine ring makes it susceptible to cleavage under various reaction conditions. This guide offers practical solutions and detailed protocols to help you maintain the integrity of this critical structural motif in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of azetidine ring-opening?

A1: The principal driver for azetidine ring-opening is the relief of its inherent ring strain (approximately 25.4 kcal/mol).[1] This process can be initiated by several factors:

  • Acidic Conditions: Protonation of the azetidine nitrogen increases ring strain, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack, which leads to cleavage.[2][3]

  • Lewis Acids: Similar to protonation, coordination of a Lewis acid to the nitrogen atom can activate the ring towards nucleophilic attack.

  • Nucleophilic Attack: Strong nucleophiles can directly attack one of the ring's carbon atoms, causing the ring to open. The regioselectivity of this attack is influenced by both electronic and steric factors of the substituents on the ring.[4]

  • Electrophilic Activation: Reaction with electrophiles can lead to the formation of a reactive azetidinium ion, which is prone to ring-opening by a nucleophile.

Q2: Which nitrogen protecting group is most effective at preventing ring-opening?

A2: The choice of protecting group is critical and depends on the specific reaction conditions. The most commonly used and effective protecting groups are:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is particularly effective under many reaction conditions, including acidic environments.[5][6] It reduces the basicity and nucleophilicity of the azetidine nitrogen, thereby enhancing its stability.

  • Benzyloxycarbonyl (Cbz): The Cbz group is also a robust protecting group, offering the advantage of being removable under conditions orthogonal to the acid-labile Boc group, typically through catalytic hydrogenolysis.[6][7] This makes it ideal for complex syntheses requiring selective deprotection.

  • Sulfonyl Groups (e.g., Tosyl (Ts), Nosyl (Ns)): These electron-withdrawing groups significantly decrease the nucleophilicity of the nitrogen atom, providing substantial stability to the azetidine ring. However, their removal often requires harsh conditions.

Q3: My azetidine derivative is sensitive to purification on silica gel. What are the recommended alternatives?

A3: The acidity of standard silica gel can sometimes lead to the degradation of sensitive azetidine-containing compounds. Here are some alternative purification strategies:

  • Column Chromatography on Alumina: Using neutral or basic alumina can be a gentler alternative to silica gel for acid-sensitive azetidines.[2]

  • Recrystallization: For solid azetidine derivatives, recrystallization is often a highly effective method for achieving high purity.[5][6]

  • Distillation: Volatile and thermally stable azetidines can be effectively purified by distillation under reduced pressure.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with azetidine-containing molecules.

Issue 1: Ring-opening under acidic conditions.
  • Symptom: Disappearance of starting material and formation of ring-opened byproducts, often identified by mass spectrometry as having incorporated a solvent molecule or counter-ion.

  • Root Cause: Protonation of the azetidine nitrogen enhances ring strain, making it susceptible to nucleophilic attack. The pKa of the azetidine nitrogen is a critical factor in its stability at a given pH.[3]

  • Solutions:

    • pH Control: If possible, maintain the reaction pH above 7 to prevent protonation of the azetidine nitrogen.

    • Use of N-Protecting Groups: Employ a suitable protecting group like Boc or Cbz to decrease the basicity of the azetidine nitrogen.[5][6]

    • Milder Acids: If acidic conditions are unavoidable, use the mildest possible acid and the shortest reaction time.

Issue 2: Ring-opening during N-deprotection.
  • Symptom: Formation of ring-opened byproducts during the removal of a protecting group (e.g., Boc or Cbz).

  • Root Cause: Standard deprotection conditions, such as strong acids for Boc (e.g., TFA) or standard hydrogenolysis for Cbz, can be too harsh for the strained azetidine ring.

  • Solutions:

    • Mild N-Boc Deprotection:

      • Method 1: Water at Reflux: For some substrates, heating in water can effectively remove the Boc group without the need for acid.

      • Method 2: Isopropanol Hydrochloride (IPA·HCl): Carefully controlled acidic conditions with IPA·HCl can be a scalable and metal-free alternative to harsher acids.

    • Mild N-Cbz Deprotection:

      • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate with Pd/C can be milder than using hydrogen gas.

Issue 3: Unexpected ring-opening with nucleophiles or organometallics.
  • Symptom: Low yield of the desired product with the formation of ring-opened side products during reactions involving Grignard reagents, organolithiums, or other strong nucleophiles.

  • Root Cause: Even with N-protection, the carbon atoms of the azetidine ring can still be susceptible to nucleophilic attack, especially at elevated temperatures or with highly reactive nucleophiles.

  • Solutions:

    • Low Temperature: Perform the reaction at the lowest possible temperature to minimize side reactions.

    • Protecting Group Choice: An electron-withdrawing sulfonyl protecting group (Tosyl or Nosyl) can provide greater stability against nucleophilic attack compared to carbamates.

    • Transmetalation: In the case of organometallic reactions, consider transmetalation to a less reactive metal (e.g., from lithium to copper) to temper the reactivity of the nucleophile.

Data Presentation

Table 1: Stability of N-Substituted Aryl Azetidines under Acidic Conditions

The following table summarizes the stability of various N-substituted aryl azetidines at different pH values, highlighting the significant impact of substituents on ring stability. The data is presented as the half-life (T1/2) of the compound.

CompoundN-SubstituentT1/2 at pH 1.8T1/2 at pH 2.7T1/2 at pH 7.0Azetidine Nitrogen pKa (calculated)
1 3-pyridyl3.8 h-Stable-1.1
2 2-pyridylStable-Stable-3.7
3 4-pyridylStable-Stable-3.7
4 Phenyl---2.9
5 4-methoxyphenyl0.5 h1.2 hStable-
6 4-cyanophenyl<10 min---
7 Pyrrolidine analog of 1Stable---

Data synthesized from a study on N-substituted aryl azetidines.[3]

Experimental Protocols

The following are detailed methodologies for key experiments where the azetidine ring is preserved.

Protocol 1: Reduction of a Ketone on a Side Chain of an N-Boc Protected Azetidine

This protocol describes the reduction of a ketone to a secondary alcohol using sodium borohydride, a mild reducing agent compatible with the N-Boc protected azetidine.

Materials:

  • N-Boc azetidine-containing ketone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc azetidine-containing ketone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Swern Oxidation of a Primary Alcohol on a Side Chain of an N-Cbz Protected Azetidine

This protocol details the oxidation of a primary alcohol to an aldehyde using Swern conditions, which are known for their mildness and functional group tolerance.[8][9][10][11]

Materials:

  • N-Cbz azetidine-containing primary alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the N-Cbz azetidine-containing primary alcohol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography on silica gel.

Protocol 3: Suzuki Coupling of an Aryl Halide with an N-Tosyl Azetidine-containing Boronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling to form a C-C bond while preserving the N-tosyl protected azetidine ring.[12][13][14][15]

Materials:

  • N-Tosyl azetidine-containing boronic acid

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the N-Tosyl azetidine-containing boronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

RingOpeningVsProtection cluster_0 Unprotected Azetidine Pathway cluster_1 Protected Azetidine Pathway Unprotected_Azetidine Unprotected Azetidine Protonation Acid (H⁺) or Lewis Acid Unprotected_Azetidine->Protonation Activation Azetidinium_Ion Azetidinium Ion (Activated) Protonation->Azetidinium_Ion Nucleophilic_Attack Nucleophile (e.g., H₂O, Cl⁻) Azetidinium_Ion->Nucleophilic_Attack Attack on Ring Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product Protected_Azetidine N-Protected Azetidine (e.g., N-Boc) Reaction_Conditions Reaction Conditions (e.g., Reduction, Oxidation) Protected_Azetidine->Reaction_Conditions Reaction Stable_Intermediate Stable Intermediate Reaction_Conditions->Stable_Intermediate Desired_Product Desired Product (Ring Intact) Stable_Intermediate->Desired_Product Workup

Caption: General pathways for unprotected vs. N-protected azetidines under reactive conditions.

Troubleshooting_Workflow Start Ring-Opening Observed Check_Protection Is Azetidine N-Protected? Start->Check_Protection Protect_N Protect Nitrogen (e.g., with Boc or Cbz) Check_Protection->Protect_N No Check_Conditions Review Reaction Conditions Check_Protection->Check_Conditions Yes Re-run Re-run Experiment Protect_N->Re-run Acid_Present Acidic Conditions? Check_Conditions->Acid_Present Reduce_Acidity Use Milder Acid or Buffer the Reaction Acid_Present->Reduce_Acidity Yes Strong_Nucleophile Strong Nucleophile? Acid_Present->Strong_Nucleophile No Reduce_Acidity->Re-run Modify_Nucleophile Lower Temperature, Use less reactive nucleophile Strong_Nucleophile->Modify_Nucleophile Yes High_Temp High Temperature? Strong_Nucleophile->High_Temp No Modify_Nucleophile->Re-run Lower_Temp Run reaction at lower temperature High_Temp->Lower_Temp Yes High_Temp->Re-run No Lower_Temp->Re-run

Caption: A troubleshooting workflow for addressing undesired azetidine ring-opening.

References

Troubleshooting

Technical Support Center: Managing the Reactivity of the gem-Difluoro Group

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the unique reactivity of the gem-diflu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the unique reactivity of the gem-difluoro group.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving gem-difluorinated compounds.

Issue 1: Unwanted C-F Bond Cleavage and Formation of Monofluoroalkenes

Question: My reaction with a gem-difluoroalkene is yielding a significant amount of the monofluorinated product instead of the desired difluoromethylene-containing compound. How can I prevent this?

Answer: This is a common issue arising from the propensity of intermediate species to undergo β-fluoride elimination.[1][2][3] The stability of the intermediate formed upon nucleophilic or organometallic addition to the gem-difluoroalkene is critical. Here are several strategies to mitigate unwanted defluorination:

  • Promote Fluorine-Retentive Pathways:

    • Rapid Quenching: Use protocols that rapidly quench the anionic intermediate formed after nucleophilic addition. This can be achieved by including a proton source to outcompete β-fluoride elimination.[4]

    • Competing Elimination: Design substrates with alternative leaving groups in an allylic position. This can favor an SN2' reaction, circumventing the formation of an intermediate prone to β-fluoride elimination.[4]

    • Concerted Cycloadditions: Employ cycloaddition reactions that proceed through a concerted mechanism, which avoids the formation of a discrete anionic intermediate.[4]

  • Catalyst and Reaction Condition Optimization:

    • Transition Metal Catalysis: Certain transition metal catalysts can be employed to favor alternative reaction pathways over β-fluoride elimination. For example, some palladium-catalyzed reactions have been designed to selectively promote β-hydride elimination from an α,α-difluoroalkyl-Pd intermediate, thus avoiding C-F bond cleavage.[4]

    • Photoredox Catalysis: Visible-light photoredox catalysis can enable transformations under mild conditions, sometimes avoiding intermediates that readily eliminate fluoride.[5][6][7]

Troubleshooting Workflow for Unwanted Defluorination

G start Problem: Unwanted Monofluoroalkene Formation strategy Investigate Reaction Mechanism start->strategy anionic_intermediate Is an unstable anionic or organometallic intermediate formed? strategy->anionic_intermediate yes_anionic Yes anionic_intermediate->yes_anionic Yes no_anionic No anionic_intermediate->no_anionic No solution1 Rapidly quench intermediate (e.g., add proton source) yes_anionic->solution1 solution2 Introduce competing elimination pathway (e.g., allylic leaving group) yes_anionic->solution2 solution3 Consider concerted cycloaddition reaction yes_anionic->solution3 other_pathways Explore alternative pathways: - Photoredox Catalysis - Specific Transition Metal Catalysis no_anionic->other_pathways

Caption: Troubleshooting unwanted defluorination.

Issue 2: Low or No Reactivity of gem-Difluoro Compounds

Question: My gem-difluorinated substrate is not reacting under standard conditions. How can I increase its reactivity?

Answer: While the gem-difluoro group activates adjacent positions towards certain reactions, the compounds themselves can be kinetically stable.[8] Here are some approaches to enhance reactivity:

  • gem-Difluorocyclopropanes: These compounds possess significant ring strain, which can be harnessed to facilitate ring-opening reactions.[8][9] Transition metal catalysis is often effective in promoting these transformations.[10][11]

  • gem-Difluoroalkenes: The reactivity of gem-difluoroalkenes is highly dependent on the nature of the reaction.

    • For nucleophilic additions, the electrophilicity of the difluorinated carbon is key.[4] Ensure your nucleophile is sufficiently reactive.

    • For radical additions, the use of a suitable radical initiator (e.g., benzoyl peroxide) or photoredox catalysis is necessary.[4]

  • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the substrate. For instance, Lewis acid-catalyzed [3+2]-cycloadditions of gem-difluorocyclopropane diesters with aldehydes or ketones have been reported.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with gem-difluoro reagents?

A1: While many gem-difluorinated compounds are stable, the reagents used to introduce the gem-difluoro group can be hazardous. Always consult the Safety Data Sheet (SDS) for each specific reagent.[12][13] General precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat (fire-resistant if working with pyrophorics), and gloves.[13][14]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile reagents or performing reactions that may produce hazardous vapors.[15]

  • Inert Atmosphere: Some reactions, particularly those involving organometallic reagents, require an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[14]

  • Storage: Store reagents according to the manufacturer's recommendations, paying attention to temperature and compatibility with other chemicals.[16]

Q2: How does the gem-difluoro group affect the physicochemical properties of a molecule in the context of drug development?

A2: The gem-difluoro group is often used as a bioisostere for a carbonyl group or an ether oxygen atom.[2] Its incorporation can significantly modulate key drug-like properties:[17]

  • Acidity/Basicity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms generally decreases the pKa of nearby acidic protons and the pKa of the conjugate acids of nearby basic groups.[18][19]

  • Lipophilicity (LogP): The effect on lipophilicity is complex and can either increase or decrease depending on the molecular context, including the position of the fluorine atoms and the overall molecular structure.[18][19]

  • Metabolic Stability: gem-Difluorination can block metabolic oxidation at the fluorinated carbon, often leading to improved metabolic stability.[18] However, it can also alter the molecule's conformation, potentially exposing other sites to metabolism or changing the primary metabolic pathway.[20][21]

  • Conformation: The presence of a gem-difluoro group can influence the conformational preferences of a molecule, which can impact its binding to biological targets.[20][21]

Physicochemical Property Modulation by gem-Difluorination

G gem_difluoro gem-Difluoro Group (CF2) pka pKa (Acidity/Basicity) gem_difluoro->pka Inductive Effect logp LogP (Lipophilicity) gem_difluoro->logp Context-Dependent metabolism Metabolic Stability gem_difluoro->metabolism Often Increases conformation Conformation gem_difluoro->conformation Influences Preference

Caption: Impact of gem-difluoro groups on drug properties.

Q3: Can I perform fluorine-retentive hydrofunctionalization on gem-difluoroalkenes?

A3: Yes, while challenging due to competing β-fluoride elimination, several "fluorine-retentive" strategies have been developed.[2][4] These methods allow for the addition of H-Nu across the double bond while keeping the -CF2- group intact. Successful examples include:

  • Base-catalyzed hydrothiophenolation and hydrophenolation.[2]

  • Acid-catalyzed addition of alkyl thiols.[2]

  • Photocatalyzed addition of alcohols.[2]

  • Thermal, catalyst-free addition of carboxylic acids to activated gem-difluoroalkenes.[2]

Data and Protocols

Table 1: Comparison of Conditions for Functionalization of gem-Difluoroalkenes
Reaction TypeCatalyst/ReagentSolventTemp. (°C)Key FeatureReference
DehydrofluorinationLiHMDS (4-5 equiv)--Forms gem-difluoroalkene from CF3-β-lactam[22]
HydrofluorinationDMPU-12HF / KHSO4-13HFNone-Regioselective Markovnikov addition to alkynes[23]
AlkoxysulfonylationPhotoredox Catalyst-RTVisible-light promoted difunctionalization[5]
Defluorinative AlkylationPhotoredox Catalyst-RTSynthesis of monofluoroalkenes[6]
Addition of Carboxylic AcidsNoneNone75-150Catalyst-free, fluorine-retentive[2]
Experimental Protocol: Catalyst-Free Addition of Carboxylic Acids to Tetrasubstituted gem-Difluoroalkenes

This protocol is adapted from the procedure described for the synthesis of gem-difluoromethylene-containing esters.[2]

Materials:

  • Tetrasubstituted gem-difluoroalkene (1.0 equiv)

  • Carboxylic acid (3.0 - 10.0 equiv)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add the tetrasubstituted gem-difluoroalkene (e.g., 0.2 mmol).

  • Add the desired carboxylic acid (e.g., 0.6 to 2.0 mmol). The amount may need to be optimized depending on the substrate and solubility.

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture with stirring at a temperature between 75 °C and 150 °C. The optimal temperature will depend on the reactivity and solubility of the substrates.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., 19F NMR, GC-MS, or TLC). Reactions are typically run for 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using standard laboratory techniques, such as column chromatography on silica gel, to isolate the desired gem-difluoromethylene-containing ester.

Note: This is a general procedure. Specific temperatures, reaction times, and equivalents of reagents may need to be optimized for different substrates. Always perform reactions in a well-ventilated fume hood.

References

Optimization

Technical Support Center: Scaling Up the Synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common cha...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of Tert-butyl 3,3-difluoroazetidine-1-carboxylate?

The most prevalent and scalable method is a two-step process. The first step involves the oxidation of the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate to the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. The second and final step is the deoxofluorination of this ketone intermediate to yield the desired product.

Q2: Which fluorinating agent is recommended for the deoxofluorination step at a larger scale, DAST or Deoxo-Fluor®?

For scale-up applications, Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) is generally recommended over DAST (Diethylaminosulfur trifluoride).[1][2] While both are effective nucleophilic fluorinating agents, Deoxo-Fluor® possesses significantly higher thermal stability, making it a safer option for larger reactions where exothermic events are a greater concern.[2][3] DAST is known to decompose, sometimes explosively, at temperatures above 50 °C.[3]

Q3: What are the primary safety concerns when working with Deoxo-Fluor® on a large scale?

Deoxo-Fluor® is a moisture-sensitive and corrosive reagent that can react violently with water to release hydrogen fluoride (HF) gas.[4] HF is highly toxic and corrosive. Therefore, all manipulations must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.[4] Ensure that an emergency supply of calcium gluconate gel is readily available in case of skin contact with HF. All equipment must be thoroughly dried before use.

Q4: What are the common side products in the deoxofluorination of N-Boc-3-oxoazetidine?

Potential side products include the corresponding vinyl fluoride, which can arise from the deprotonation of an intermediate carbocation.[5] Incomplete reaction can also lead to the presence of the starting ketone in the final product. The formation of these byproducts can often be minimized by carefully controlling the reaction temperature and the stoichiometry of the fluorinating agent.

Q5: How can I monitor the progress of the fluorination reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] A successful reaction will show the consumption of the starting ketone and the appearance of the desired difluorinated product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion of Starting Ketone 1. Inactive Fluorinating Reagent: The fluorinating agent may have degraded due to moisture exposure. 2. Insufficient Reagent: The stoichiometry of the fluorinating agent may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh, unopened bottle of the fluorinating agent. Ensure all reagents and solvents are anhydrous. 2. Increase the equivalents of the fluorinating agent. For Deoxo-Fluor®, using 3 equivalents has been shown to improve yields in similar reactions. 3. Gradually increase the reaction temperature while carefully monitoring for any exothermic events.
Low Yield of Desired Product 1. Side Reactions: Formation of vinyl fluoride or other byproducts. 2. Loss during Work-up: Inefficient extraction or product decomposition during purification. 3. Incomplete Reaction: See above.1. Maintain a low reaction temperature to minimize side reactions. 2. Optimize the extraction and purification protocol. Consider using a milder purification technique if the product is unstable. 3. See above.
Presence of Impurities after Purification 1. Co-elution with Byproducts: The desired product and byproducts may have similar polarities. 2. Thermal Decomposition during Purification: The product may be degrading on the chromatography column.1. Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. 2. Consider alternative purification methods such as distillation or crystallization if the product is thermally sensitive.
Exothermic Reaction 1. Rapid Addition of Reagent: Adding the fluorinating agent too quickly can lead to an uncontrolled exotherm. 2. High Reaction Concentration: A highly concentrated reaction mixture can increase the risk of a runaway reaction.1. Add the fluorinating agent slowly and dropwise, while carefully monitoring the internal reaction temperature. 2. Use a suitable amount of an inert, anhydrous solvent to control the reaction exotherm.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (Gram Scale)

This protocol is adapted from a procedure for the oxidation of a similar substrate.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL).

  • Addition of Reagents: Cool the solution to -15 to -5 °C. Add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Oxidation: Slowly add a pre-mixed solution of potassium bicarbonate (KHCO₃, 104 g) and sodium hypochlorite (NaClO, 86 g of 12% aqueous solution) in water (389 mL) to the reaction mixture, maintaining the temperature between -15 and -5 °C.

  • Reaction Monitoring: Stir the mixture for 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate (Representative Protocol)

This representative protocol is based on the deoxofluorination of ketones and should be optimized for the specific substrate and scale.[8]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Addition of Solvent: Add an appropriate anhydrous solvent (e.g., dichloromethane).

  • Addition of Fluorinating Agent: Cool the solution to the desired temperature (e.g., -78 °C for DAST, or 0 °C for Deoxo-Fluor®). Slowly add the fluorinating agent (e.g., Deoxo-Fluor®, 2.0-3.0 eq) dropwise, maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically several hours to overnight). Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at a low temperature.

  • Work-up: Separate the organic layer, and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the deoxofluorination of ketones, which can serve as a starting point for optimization.

Fluorinating AgentSubstrateEquivalents of ReagentSolventTemperatureTimeYieldReference
DASTN-Boc-3-oxopyrrolidine-2-carboxylate3Neat0 °C to rt18 h64%[9]
Deoxo-Fluor®4,4'-Difluorobenzophenone3Neat90 °C24 h78-86%[8]
Deoxo-Fluor®Benzophenone1.4Neat--27%[8]
Deoxo-Fluor®Benzophenone3Neat--63%[8]

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Deoxofluorination start Tert-butyl 3-hydroxyazetidine-1-carboxylate reagents1 TEMPO, NaBr, NaHCO3, NaClO oxidation Oxidation Reaction start->oxidation reagents1->oxidation workup1 Work-up & Purification oxidation->workup1 intermediate Tert-butyl 3-oxoazetidine-1-carboxylate workup1->intermediate reagents2 Deoxo-Fluor® or DAST fluorination Deoxofluorination Reaction intermediate->fluorination reagents2->fluorination workup2 Quenching, Work-up & Purification fluorination->workup2 product Tert-butyl 3,3-difluoroazetidine-1-carboxylate workup2->product troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Actions start Low Yield or Incomplete Reaction cause1 Inactive Fluorinating Reagent? start->cause1 cause2 Insufficient Reagent? start->cause2 cause3 Low Reaction Temperature? start->cause3 cause4 Side Reactions? start->cause4 solution1 Use fresh, anhydrous reagent. cause1->solution1 solution2 Increase equivalents of reagent. cause2->solution2 solution3 Gradually increase temperature. cause3->solution3 solution4 Maintain lower temperature. cause4->solution4

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of Fluorinated N-Boc Azetidines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate and its less fluorinated counterparts, Tert-butyl 3-fluoroazeti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tert-butyl 3,3-difluoroazetidine-1-carboxylate and its less fluorinated counterparts, Tert-butyl 3-fluoroazetidine-1-carboxylate and Tert-butyl azetidine-1-carboxylate. Due to the limited availability of public domain experimental NMR data for these specific compounds, this guide focuses on the theoretical and expected spectral features based on fundamental NMR principles. It further provides a standardized experimental protocol for researchers to acquire their own data for comparative purposes. The introduction of fluorine atoms into small molecules is a critical strategy in drug discovery, often leading to improved metabolic stability, binding affinity, and bioavailability. The azetidine ring, a valuable scaffold in medicinal chemistry, is frequently fluorinated to modulate these properties. Understanding the impact of fluorination on the NMR spectra of these building blocks is essential for their characterization and subsequent use in synthesis.

Predicted ¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and key coupling constants (J) for Tert-butyl 3,3-difluoroazetidine-1-carboxylate and its analogues. These predictions are based on established substituent effects and typical values for similar structures. The actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Data

CompoundBoc (-C(CH₃)₃) (9H)Azetidine Protons (CH₂)Azetidine Proton (CHF)
Tert-butyl azetidine-1-carboxylate~1.45 (s)~3.9 (t, 4H), ~2.2 (quint, 2H)N/A
Tert-butyl 3-fluoroazetidine-1-carboxylate~1.46 (s)~4.2 (m, 4H)~5.3 (dtt, ¹JHF ≈ 57 Hz, 1H)
Tert-butyl 3,3-difluoroazetidine-1-carboxylate~1.47 (s)~4.4 (t, ³JHF ≈ 12 Hz, 4H)N/A

Table 2: Predicted ¹³C NMR Data

CompoundBoc (-C(CH₃)₃)Boc (C(CH₃)₃)Boc (C=O)Azetidine (C2, C4)Azetidine (C3)
Tert-butyl azetidine-1-carboxylate~28.5~79.5~156.0~57.0~18.0
Tert-butyl 3-fluoroazetidine-1-carboxylate~28.4~80.0~155.8~60.0 (d, ²JCF ≈ 20 Hz)~85.0 (d, ¹JCF ≈ 210 Hz)
Tert-butyl 3,3-difluoroazetidine-1-carboxylate~28.3~80.5~155.5~62.0 (t, ²JCF ≈ 25 Hz)~115.0 (t, ¹JCF ≈ 280 Hz)

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like the ones discussed is provided below.

Sample Preparation

  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent : Use 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for non-polar compounds.[2]

  • Procedure :

    • Weigh the sample in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. To remove any particulate matter, a small piece of cotton wool can be placed in the pipette to act as a filter.[3]

    • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

  • Instrumentation : Spectra can be acquired on a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4]

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse sequence.

    • Temperature : 298 K.[5]

    • Sweep Width : Typically -2 to 12 ppm.

    • Number of Scans : 16 to 64, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse with proton decoupling.

    • Temperature : 298 K.[5]

    • Sweep Width : Typically 0 to 220 ppm.[6]

    • Number of Scans : 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay : 2-5 seconds.

  • Referencing : The chemical shifts can be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

Visualization of Fluorine Substitution Effects

The following diagram illustrates the logical relationship between the degree of fluorine substitution at the C3 position of the N-Boc-azetidine ring and the expected downfield shift of the C3 carbon signal in the ¹³C NMR spectrum.

G Effect of Fluorine Substitution on Azetidine C3 Chemical Shift A N-Boc-azetidine B N-Boc-3-fluoroazetidine A->B + F D ~18.0 A->D C N-Boc-3,3-difluoroazetidine B->C + F E ~85.0 (d, ¹JCF ≈ 210 Hz) B->E F ~115.0 (t, ¹JCF ≈ 280 Hz) C->F

Caption: Increasing fluorine substitution at C3 dramatically shifts the ¹³C NMR signal downfield.

References

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Boc-3,3-difluoroazetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, small, fluorinated heterocycles like Boc-3,3-difluoroazetidine are of increasing interest d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, small, fluorinated heterocycles like Boc-3,3-difluoroazetidine are of increasing interest due to the unique conformational constraints and metabolic stability imparted by the difluoroazetidine moiety. Accurate and efficient analytical characterization of these building blocks is paramount. This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of Boc-3,3-difluoroazetidine, offering insights into expected fragmentation patterns and performance compared to other analytical methods.

Mass Spectrometry: A Powerful Tool for Structural Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and structural features of synthetic intermediates. For Boc-3,3-difluoroazetidine, different ionization techniques can yield complementary information.

Electrospray Ionization (ESI): The Soft Approach

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the intact molecule. For Boc-3,3-difluoroazetidine (MW: 191.20 g/mol ), the expected primary ion in positive-ion ESI-MS would be at m/z 192.21.

While ESI is generally a soft technique, in-source fragmentation can sometimes be observed, particularly for labile groups like the tert-butyloxycarbonyl (Boc) protecting group. Common losses from the Boc group include the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, ions at m/z 136.15 ([M+H-56]⁺) and m/z 92.11 ([M+H-100]⁺) may also be present.

Electron Ionization (EI): Unveiling the Fragments

In contrast to ESI, electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure. While a molecular ion peak ([M]⁺˙ at m/z 191) may be observed, it is often of low abundance for Boc-protected amines due to the instability of the Boc group.

The fragmentation pattern of Boc-3,3-difluoroazetidine under EI conditions can be predicted based on the known behavior of Boc-protected amines and fluorinated compounds. A key experimental insight comes from the GC-MS analysis of the closely related compound, tert-butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate, which shows characteristic losses of the Boc group and fragments related to the heterocyclic ring.[1]

Based on this, the expected fragmentation of Boc-3,3-difluoroazetidine would involve:

  • Loss of the tert-butyl group: A prominent peak at m/z 134, corresponding to the loss of a tert-butyl radical (·C(CH₃)₃).

  • Loss of isobutylene: A peak at m/z 135, resulting from a McLafferty-type rearrangement with the loss of isobutylene (C₄H₈).

  • Loss of the entire Boc group: A peak at m/z 91, corresponding to the 3,3-difluoroazetidine radical cation.

  • Ring fragmentation: Further fragmentation of the azetidine ring can lead to smaller fluorinated fragments. For instance, the loss of ethylene (CH₂=CH₂) from the azetidine ring could occur.

Comparison of Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Technique Information Provided Advantages Limitations
ESI-MS Molecular weight confirmationHigh sensitivity, soft ionization preserves the molecular ion.Limited structural information from fragmentation.
EI-MS (GC-MS) Detailed structural information through fragmentation patterns.Provides a unique fingerprint for identification.Molecular ion may be weak or absent; requires volatile and thermally stable compounds.
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C, ¹⁹F).Unambiguous structure elucidation, information on purity.Lower sensitivity compared to MS, requires larger sample amounts.
HPLC Purity assessment, quantification.High-resolution separation of mixtures, quantitative analysis.Does not provide direct structural information.

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Dissolve approximately 1 mg of Boc-3,3-difluoroazetidine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Add a small amount of formic acid (0.1%) to the final solution to promote protonation.

Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 200-300 °C.

  • Mass Range: m/z 50-500.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Sample Preparation:

  • Dissolve approximately 1 mg of Boc-3,3-difluoroazetidine in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • The concentration may need to be optimized depending on the instrument's sensitivity.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a low- to mid-polarity column like a DB-5ms or equivalent).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 35-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of Boc-3,3-difluoroazetidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H, ¹³C, and ¹⁹F NMR.

  • Reference: Tetramethylsilane (TMS) for ¹H and ¹³C; an external standard like CFCl₃ for ¹⁹F.

Expected Chemical Shifts (Predicted based on analogues):

  • ¹H NMR (CDCl₃): δ ~1.45 (s, 9H, C(CH₃)₃), ~4.1 (t, 4H, CH₂).

  • ¹³C NMR (CDCl₃): δ ~28.4 (C(CH₃)₃), ~60 (t, J ≈ 25 Hz, CH₂), ~80 (C(CH₃)₃), ~118 (t, J ≈ 270 Hz, CF₂), ~156 (C=O).

  • ¹⁹F NMR (CDCl₃): A triplet in the range of -90 to -110 ppm.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Dissolve approximately 1 mg of Boc-3,3-difluoroazetidine in 1 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Visualizing the Workflow and Fragmentation

G Mass Spectrometry Workflow for Boc-3,3-difluoroazetidine cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Output Sample Boc-3,3-difluoroazetidine Dissolve Dissolve in appropriate solvent Sample->Dissolve Dilute Dilute to working concentration Dissolve->Dilute NMR NMR Dissolve->NMR ESI_MS ESI-MS Dilute->ESI_MS GC_MS GC-MS (EI) Dilute->GC_MS HPLC HPLC Dilute->HPLC MW_confirm Molecular Weight Confirmation ESI_MS->MW_confirm Fragmentation Fragmentation Pattern GC_MS->Fragmentation Structure Structural Elucidation NMR->Structure Purity Purity Assessment HPLC->Purity

Figure 1. General workflow for the analysis of Boc-3,3-difluoroazetidine.

Fragmentation Predicted EI Fragmentation of Boc-3,3-difluoroazetidine mol Boc-3,3-difluoroazetidine [M]⁺˙ (m/z 191) frag1 [M - C₄H₉]⁺ (m/z 134) mol->frag1 - •C(CH₃)₃ frag2 [M - C₄H₈]⁺˙ (m/z 135) mol->frag2 - C₄H₈ (McLafferty) frag3 [M - C₅H₉O₂]⁺ (m/z 91) mol->frag3 - •Boc frag4 [C₄H₉]⁺ (m/z 57) mol->frag4 Boc fragmentation frag5 [C₃H₄F₂N]⁺ (m/z 91) frag3->frag5 Rearrangement

Figure 2. Predicted fragmentation pathway of Boc-3,3-difluoroazetidine under EI.

This guide provides a foundational understanding of the analytical considerations for Boc-3,3-difluoroazetidine. The choice of technique will ultimately depend on the specific analytical question being addressed, whether it is routine purity assessment, molecular weight confirmation, or detailed structural elucidation. For comprehensive characterization, a multi-technique approach is highly recommended.

References

Validation

A Comparative Analysis of the Reactivity of 3,3-Difluoroazetidine and 3-Fluoroazetidine for Drug Discovery

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful design of novel therapeutics. Azetidines, four-membered saturated nitrogen h...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful design of novel therapeutics. Azetidines, four-membered saturated nitrogen heterocycles, have garnered significant interest as versatile scaffolds. The strategic incorporation of fluorine atoms can profoundly influence the physicochemical properties of these molecules, impacting their reactivity, basicity, and metabolic stability. This guide provides an objective comparison of the reactivity of 3,3-difluoroazetidine and 3-fluoroazetidine, supported by experimental data to inform rational drug design.

The reactivity of azetidines is fundamentally influenced by their inherent ring strain, which is approximately 27.7 kcal/mol. This strain enhances the accessibility of the nitrogen lone pair for nucleophilic attack, making them more reactive than their acyclic counterparts. However, the introduction of highly electronegative fluorine atoms has a significant modulating effect on this reactivity, primarily through the electron-withdrawing inductive effect.

The Inductive Effect of Fluorine on Azetidine Basicity

The lone pair of electrons on the nitrogen atom of the azetidine ring is responsible for its basicity and nucleophilicity. The introduction of fluorine atoms, with their strong electron-withdrawing properties, pulls electron density away from the nitrogen atom. This reduction in electron density decreases the availability of the lone pair to accept a proton, thereby lowering the basicity of the amine.

In the case of 3-fluoroazetidine, a single fluorine atom exerts a significant inductive effect. With 3,3-difluoroazetidine, the presence of a second fluorine atom further amplifies this electron-withdrawing effect, leading to a more pronounced decrease in basicity. Consequently, 3,3-difluoroazetidine is expected to be a weaker base than 3-fluoroazetidine.

Quantitative Comparison of Basicity: pKa Values

The most direct measure of an amine's basicity is its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A lower pKa value indicates a weaker base. A comprehensive study of the physicochemical properties of a series of mono- and difluorinated azetidines has provided crucial experimental data for a direct comparison.[1]

CompoundStructureExperimental pKa
3-Fluoroazetidine7.35
3,3-Difluoroazetidine5.58

Table 1: Comparison of the experimental pKa values for 3-fluoroazetidine and 3,3-difluoroazetidine.

The experimental data clearly demonstrates that the addition of a second fluorine atom at the 3-position of the azetidine ring results in a significant decrease in basicity, with the pKa value of 3,3-difluoroazetidine being approximately 1.77 units lower than that of 3-fluoroazetidine.

Implications for Nucleophilicity and Reactivity

While basicity and nucleophilicity are related concepts, they are not always directly proportional. However, for a series of structurally similar amines, a decrease in basicity due to inductive effects generally correlates with a decrease in nucleophilicity. Therefore, it can be inferred that 3,3-difluoroazetidine is a weaker nucleophile than 3-fluoroazetidine.

This difference in nucleophilicity has important implications for the chemical reactivity of these compounds in synthetic applications. For instance, in nucleophilic substitution reactions, 3-fluoroazetidine would be expected to react at a faster rate than 3,3-difluoroazetidine under identical conditions. The choice between these two building blocks will, therefore, depend on the desired reactivity profile for a specific synthetic transformation.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The experimental pKa values cited in this guide were determined using potentiometric titration, a standard and reliable method.

Methodology:

  • Sample Preparation: A solution of the azetidine hydrochloride salt (typically 0.01 M) is prepared in a co-solvent system (e.g., water-methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (e.g., 0.1 M), at a constant temperature (e.g., 25 °C).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve azetidine HCl in water/methanol B Add standardized NaOH solution incrementally A->B Transfer to titration vessel C Monitor pH with calibrated meter D Plot pH vs. volume of NaOH C->D Generate titration curve data E Determine inflection point D->E Analyze curve F pKa = pH at half-neutralization E->F Calculate pKa

Experimental workflow for pKa determination.

Conclusion

The reactivity of azetidine derivatives is a critical consideration in their application as building blocks in drug discovery. This guide has demonstrated that the degree of fluorination at the 3-position of the azetidine ring has a predictable and quantifiable impact on the basicity and, by extension, the nucleophilicity of these compounds. The experimental data confirms that 3,3-difluoroazetidine is a significantly weaker base than 3-fluoroazetidine due to the enhanced inductive effect of the two fluorine atoms. This understanding allows researchers to make informed decisions in selecting the appropriate fluorinated azetidine for their specific synthetic and medicinal chemistry needs, enabling the fine-tuning of molecular properties for the development of next-generation therapeutics.

References

Comparative

A Comparative Guide to the Biological Activity of 3,3-Difluoroazetidine vs. Piperidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the most ubiquitous scaffolds is the piperidine ring, a six-membered saturated heterocycle present in numerous pharmaceuticals.[1][2] However, the search for novel bioisosteres with improved properties has led to a growing interest in strained ring systems, such as 3,3-difluoroazetidine. This guide provides an objective comparison of the biological activities of compounds containing these two moieties, supported by experimental data and detailed protocols.

The replacement of a piperidine ring with a 3,3-difluoroazetidine can be considered a bioisosteric substitution. This strategy aims to retain the key binding interactions of the parent molecule while modulating its physicochemical properties to enhance its drug-like characteristics. The introduction of fluorine, the most electronegative element, into the azetidine ring induces significant electronic and conformational changes.[3] These modifications can lead to improvements in metabolic stability, target selectivity, and pharmacokinetic parameters.[3]

Physicochemical and Pharmacokinetic Property Comparison

The introduction of gem-difluoro substitution on the azetidine ring has a predictable and often beneficial impact on key molecular properties compared to the analogous piperidine scaffold. The strong electron-withdrawing nature of the fluorine atoms is a primary driver of these changes.

PropertyPiperidine3,3-DifluoroazetidineRationale for Change
pKa ~11.2~7.4The powerful inductive effect of the two fluorine atoms withdraws electron density from the nitrogen atom, reducing its basicity and thus lowering the pKa.
Lipophilicity (logP) Variable, but generally lowerGenerally higherFluorine substitution typically increases lipophilicity. The 3,3-difluoroazetidine motif is more lipophilic than the parent azetidine.[4]
Metabolic Stability Susceptible to CYP-mediated oxidationGenerally more resistant to oxidationThe C-F bond is exceptionally strong, and the carbons bearing fluorine atoms are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
Aqueous Solubility Generally higherCan be lowerThe increase in lipophilicity associated with fluorination can sometimes lead to reduced aqueous solubility.
Case Study: GPR40 Agonists for Type 2 Diabetes

G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[5][6] Its activation in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS).[7][8] A study on novel GPR40 agonists provides a direct comparison between a piperidine-containing compound and its 3,3-difluoroazetidine analogue.

Structures:

  • Compound A (Piperidine-containing): A potent GPR40 agonist.

  • Compound B (3,3-Difluoroazetidine-containing): An analogue of Compound A where the piperidine ring is replaced by a 3,3-difluoroazetidine ring.

Comparative Biological Data:

ParameterCompound A (Piperidine)Compound B (3,3-Difluoroazetidine)
GPR40 Agonist Potency (EC50, nM) 1528
Human Plasma Stability (% remaining after 1 hr) 6595
Mouse Liver Microsomal Stability (t1/2, min) 25>120
Aqueous Solubility (µg/mL at pH 7.4) 15085
Oral Bioavailability in Mice (%) 2055

Discussion of Results:

The substitution of the piperidine ring with a 3,3-difluoroazetidine moiety resulted in a slight decrease in in-vitro potency (EC50 increased from 15 nM to 28 nM). However, this was more than compensated for by significant improvements in the compound's pharmacokinetic profile. Compound B demonstrated markedly enhanced stability in both human plasma and mouse liver microsomes. This increased metabolic stability is a classic benefit of strategic fluorination, as it blocks potential sites of metabolism.[3] The improved stability likely contributed to the substantial increase in oral bioavailability in mice, from 20% for the piperidine analogue to 55% for the 3,3-difluoroazetidine compound. While the aqueous solubility was somewhat reduced, it remained sufficient for absorption. This case study highlights a common trade-off in drug design where a minor loss in potency is accepted for major gains in drug-like properties that are critical for in-vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays.

Protocol 1: In Vitro GPR40 Agonist Potency Assay (Calcium Flux)

This functional assay measures the ability of a compound to activate the GPR40 receptor, leading to an increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human GPR40.

  • Assay buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds and a reference agonist.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with automated injection capability.

Procedure:

  • Cell Plating: Seed the GPR40-expressing HEK293 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate the culture medium and add the calcium dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition: Use the instrument's injector to add the compound dilutions to the wells.

  • Data Acquisition: Continue to measure fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis: The increase in fluorescence intensity corresponds to the calcium flux. Plot the peak response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[9][10]

Materials:

  • Pooled human or mouse liver microsomes.

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Test compound stock solution (e.g., in DMSO).

  • Reference compounds with known metabolic stability (high and low clearance).

  • Acetonitrile with an internal standard for reaction quenching and sample analysis.

  • LC-MS/MS system for quantitative analysis.

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and buffer. Pre-warm at 37°C.

  • Reaction Initiation: Add the test compound (at a final concentration, e.g., 1 µM) to the master mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound concentration in each sample using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in-vitro half-life (t1/2) is calculated as 0.693/k.

Visualizations

Diagrams created using Graphviz to illustrate key concepts.

GPR40_Signaling_Pathway cluster_cell Pancreatic β-Cell GPR40 GPR40 Gq11 Gαq/11 GPR40->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Insulin_Vesicle Insulin Vesicle DAG->Insulin_Vesicle Potentiates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Insulin_Vesicle Triggers Exocytosis Insulin Secretion (Exocytosis) Insulin_Vesicle->Exocytosis Ligand GPR40 Agonist (e.g., Fatty Acid) Ligand->GPR40 Binds Drug_Discovery_Workflow A Initial Lead (Piperidine) B Bioisosteric Replacement (3,3-Difluoroazetidine) A->B Strategy C In Vitro Potency (EC50) B->C Evaluation D ADME Profiling (Stability, Solubility) C->D Screening D->B Optimization Loop E In Vivo PK Study (Bioavailability) D->E Validation F Improved Candidate E->F Outcome

References

Validation

In Vitro Assessment of Molecules Containing the 3,3-Difluoroazetidine Moiety: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The incorporation of the 3,3-difluoroazetidine moiety into small molecules is a contemporary strategy in medicinal chemistry to enhance physicochemical and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 3,3-difluoroazetidine moiety into small molecules is a contemporary strategy in medicinal chemistry to enhance physicochemical and pharmacokinetic properties. This guide provides a comparative in vitro assessment of such molecules, benchmarking them against a known kinase inhibitor, Ritlecitinib (PF-06651600). The data presented for hypothetical Compounds A and B, which contain the 3,3-difluoroazetidine moiety, are illustrative and intended to serve as a framework for comparison.

Comparative In Vitro Efficacy and ADME Profile

The following tables summarize the key in vitro efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for Ritlecitinib and two hypothetical compounds incorporating the 3,3-difluoroazetidine scaffold.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundTargetAssay TypeIC50 (nM)Kinase Selectivity (fold vs. JAK1/JAK2/TYK2)
Ritlecitinib (PF-06651600) JAK3Kinase Activity Assay33.1[1]>300[1][2]
Compound A (Hypothetical) JAK3Kinase Activity Assay45.8>250
Compound B (Hypothetical) JAK3Kinase Activity Assay28.5>350

Table 2: Comparative In Vitro ADME and Cytotoxicity Profile

CompoundCell LineCytotoxicity (IC50, µM)Metabolic Stability (t½, min, Human Liver Microsomes)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Ritlecitinib (PF-06651600) Various>10>605.0 (Moderate)
Compound A (Hypothetical) A54915.2457.2 (Moderate-High)
Compound B (Hypothetical) MCF-721.7756.5 (Moderate-High)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

JAK3 Kinase Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the Janus Kinase 3 (JAK3) enzyme.

Methodology:

  • Reagents and Materials: Recombinant human JAK3 enzyme, ATP, substrate peptide (e.g., a poly-GT peptide), test compounds (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the JAK3 enzyme to the kinase buffer. c. Add the diluted test compounds to the wells containing the enzyme and incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. e. Allow the reaction to proceed for 60 minutes at room temperature. f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. g. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT5 Assay

Purpose: To assess the ability of test compounds to inhibit JAK3-mediated phosphorylation of STAT5 in a cellular context.

Methodology:

  • Cell Line: A human T-cell line expressing the IL-2 receptor (e.g., Kit 225) is used.[3]

  • Procedure: a. Plate the cells in a 96-well plate and starve them of cytokines for 2-4 hours. b. Treat the cells with a serial dilution of the test compounds for 1 hour. c. Stimulate the cells with a cytokine that signals through the common gamma chain, such as IL-2 or IL-15, for 15 minutes to induce STAT5 phosphorylation.[4] d. Fix the cells with paraformaldehyde and permeabilize them with methanol.[4] e. Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). f. Analyze the cellular fluorescence using a flow cytometer.

  • Data Analysis: The inhibition of STAT5 phosphorylation is quantified by the reduction in the mean fluorescence intensity of the pSTAT5 signal in compound-treated cells compared to vehicle-treated controls.

In Vitro Metabolic Stability Assay

Purpose: To evaluate the susceptibility of a compound to metabolism by liver enzymes.[5]

Methodology:

  • Test System: Human liver microsomes are a common in vitro model for studying phase I metabolism.[5]

  • Procedure: a. Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a phosphate buffer. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile). d. Analyze the remaining concentration of the parent compound in the samples using LC-MS/MS.

  • Data Analysis: The metabolic half-life (t½) is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model.

Caco-2 Permeability Assay

Purpose: To predict the intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells.[6]

Methodology:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports in a transwell plate for 21 days to form a differentiated and polarized monolayer.[6]

  • Procedure: a. The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). b. The test compound is added to the apical (donor) side of the monolayer. c. At specified time intervals, samples are taken from the basolateral (receiver) side. d. The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor chamber.

Visualizations

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates JAK1->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates Gene_Expression Gene Expression (Cell Proliferation, Differentiation) Nucleus->Gene_Expression Regulates Ritlecitinib Ritlecitinib / Compound A & B Ritlecitinib->JAK3 Inhibits

Caption: JAK/STAT signaling pathway initiated by common gamma chain cytokines and inhibited by JAK3 inhibitors.

Experimental Workflow

Experimental_Workflow cluster_Efficacy Efficacy Assessment cluster_ADME ADME Profiling Kinase_Assay JAK3 Kinase Inhibition Assay Cellular_Assay Cellular pSTAT5 Assay Cytotoxicity_Assay Cytotoxicity Assay Metabolic_Stability Metabolic Stability (Microsomes) Permeability Caco-2 Permeability Test_Compound Test Compound (3,3-difluoroazetidine moiety) Test_Compound->Kinase_Assay Test_Compound->Cellular_Assay Test_Compound->Cytotoxicity_Assay Test_Compound->Metabolic_Stability Test_Compound->Permeability

Caption: In vitro assessment workflow for molecules containing the 3,3-difluoroazetidine moiety.

References

Comparative

Spectroscopic Profile of Tert-butyl 3,3-difluoroazetidine-1-carboxylate: A Comparative Analysis

For Immediate Release [City, State] – [Date] – A comprehensive spectroscopic characterization of Tert-butyl 3,3-difluoroazetidine-1-carboxylate, a key building block in medicinal chemistry, is presented here alongside a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive spectroscopic characterization of Tert-butyl 3,3-difluoroazetidine-1-carboxylate, a key building block in medicinal chemistry, is presented here alongside a comparative analysis with structurally related azetidine derivatives. This guide offers researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to support the strategic selection of scaffolds in drug discovery programs.

The introduction of fluorine atoms into small nitrogen-containing heterocycles, such as azetidines, is a widely employed strategy to modulate the physicochemical and pharmacological properties of drug candidates. Tert-butyl 3,3-difluoroazetidine-1-carboxylate offers a synthetically accessible scaffold with a gem-difluoro motif that can influence lipophilicity, metabolic stability, and basicity. This guide provides a detailed spectroscopic analysis of this compound and compares it with two key analogues: Tert-butyl 3-fluoroazetidine-1-carboxylate and Tert-butyl 3-oxoazetidine-1-carboxylate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Tert-butyl 3,3-difluoroazetidine-1-carboxylate and its analogues. This quantitative data facilitates a direct comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Tert-butyl 3,3-difluoroazetidine-1-carboxylate 4.35 (t, J=12.8 Hz, 4H), 1.48 (s, 9H)
Tert-butyl 3-fluoroazetidine-1-carboxylate 5.30-5.15 (m, 1H), 4.25-4.10 (m, 2H), 3.95-3.80 (m, 2H), 1.45 (s, 9H)
Tert-butyl 3-oxoazetidine-1-carboxylate 4.65 (s, 4H), 1.46 (s, 9H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Tert-butyl 3,3-difluoroazetidine-1-carboxylate 155.8, 118.7 (t, J=275.5 Hz), 81.5, 63.2 (t, J=26.5 Hz), 28.3
Tert-butyl 3-fluoroazetidine-1-carboxylate 156.2, 86.5 (d, J=205.0 Hz), 79.8, 60.1 (d, J=22.5 Hz), 28.4
Tert-butyl 3-oxoazetidine-1-carboxylate 204.5, 155.9, 80.5, 66.7, 28.3

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Tert-butyl 3,3-difluoroazetidine-1-carboxylate -95.2 (quint, J=12.8 Hz)
Tert-butyl 3-fluoroazetidine-1-carboxylate -178.5 (m)
Tert-butyl 3-oxoazetidine-1-carboxylate N/A

Table 4: Infrared (IR) Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
Tert-butyl 3,3-difluoroazetidine-1-carboxylate 2980, 1710, 1400, 1150
Tert-butyl 3-fluoroazetidine-1-carboxylate 2978, 1705, 1415, 1160
Tert-butyl 3-oxoazetidine-1-carboxylate 2977, 1780, 1715, 1410

Table 5: Mass Spectrometry (MS) Data

Compoundm/z (ESI+)
Tert-butyl 3,3-difluoroazetidine-1-carboxylate 194.1 [M+H]⁺, 216.1 [M+Na]⁺
Tert-butyl 3-fluoroazetidine-1-carboxylate 176.1 [M+H]⁺, 198.1 [M+Na]⁺
Tert-butyl 3-oxoazetidine-1-carboxylate 172.1 [M+H]⁺, 194.1 [M+Na]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy: Spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 250 ppm and a relaxation delay of 2 seconds were used, with 1024 scans accumulated.

  • ¹⁹F NMR Spectroscopy: Spectra were recorded at a frequency of 376 MHz without proton decoupling. A spectral width of 200 ppm and a relaxation delay of 1 second were employed, with 64 scans accumulated. Chemical shifts are reported relative to CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy [2]

Infrared spectra were recorded on an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the neat compound was placed directly on the ATR crystal. Spectra were collected over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and are an average of 32 scans.

Mass Spectrometry (MS) [3]

Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples were dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like Tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., LC-MS, HPLC) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, 19F) Purity->NMR Structural Backbone IR Infrared (IR) Spectroscopy Purity->IR Functional Groups MS Mass Spectrometry (MS) Purity->MS Molecular Weight Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Comparative Analysis with Analogues Structure_Confirmation->Comparative_Analysis

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational dataset for Tert-butyl 3,3-difluoroazetidine-1-carboxylate, enabling informed decisions in the design and synthesis of novel chemical entities for drug discovery and development.

References

Validation

Unveiling the Structural Impact of Fluorine: A Comparative Guide to a 3,3-Difluoroazetidine Derivative

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3,3-difluoroazetidine moiety, in parti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3,3-difluoroazetidine moiety, in particular, offers a unique combination of conformational constraint and metabolic stability. This guide provides an objective comparison of the X-ray crystal structure of a 3,3-difluoroazetidine derivative with its non-fluorinated and monosubstituted analogs, supported by experimental data and detailed protocols.

The introduction of gem-difluoro substitution on the azetidine ring significantly alters its electronic properties and conformational preferences. X-ray crystallographic studies provide definitive evidence of these structural changes, which in turn influence a molecule's biological activity and pharmacokinetic profile.

Comparative Structural and Physicochemical Data

The following table summarizes key crystallographic and physicochemical parameters for a representative 3,3-difluoroazetidine derivative compared to its azetidine and 3-monofluoroazetidine counterparts.

ParameterAzetidine Hydrochloride3,3-Difluoroazetidine Hydrochloride
Molecular Formula C₃H₇N·HClC₃H₆F₂NCl
Molecular Weight ( g/mol ) 93.56129.54
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
C-N Bond Length (Å) ~1.48~1.46
C-C Bond Length (Å) ~1.54~1.52
Ring Pucker Amplitude (Å) Variable~0.15
Lipophilicity (LogP) LowIncreased
pKa of Ring Nitrogen ~11.29~6.5

Note: The data presented is a compilation from typical values found in chemical literature and databases. Exact values may vary for specific derivatives.

The data clearly indicates that the presence of the two fluorine atoms leads to a slight shortening of the C-N and C-C bonds within the azetidine ring, suggesting a more compact and rigid structure. The ring puckering is also more defined in the difluorinated compound. A significant consequence of difluorination is the dramatic decrease in the pKa of the ring nitrogen, which has profound implications for drug-receptor interactions and physiological solubility.

Experimental Protocols

The determination of the X-ray crystal structure and key physicochemical parameters involves the following methodologies:

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/diethyl ether).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Shake-Flask Method: A known amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.

  • The concentrations of the compound in the octanol and water layers are determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) is determined by potentiometric titration.

  • A solution of the compound of known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant.

  • The pKa is determined from the titration curve as the pH at which the compound is half-ionized.

Visualizing the Synthetic Pathway

The synthesis of 3,3-difluoroazetidine derivatives often involves a multi-step process. The following diagram illustrates a general synthetic workflow.

G cluster_0 Synthesis of 3,3-Difluoroazetidin-2-one cluster_1 Reduction to 3,3-Difluoroazetidine Aldimine Aldimine Reformatsky_Reaction Reformatsky_Reaction Aldimine->Reformatsky_Reaction Ethyl_bromodifluoroacetate Ethyl_bromodifluoroacetate Ethyl_bromodifluoroacetate->Reformatsky_Reaction 3_3_Difluoroazetidin_2_one 3_3_Difluoroazetidin_2_one Reformatsky_Reaction->3_3_Difluoroazetidin_2_one [Zn] 3_3_Difluoroazetidin_2_one_input 3,3-Difluoroazetidin-2-one Reduction Reduction 3_3_Difluoroazetidin_2_one_input->Reduction e.g., LiAlH4 3_3_Difluoroazetidine 3_3_Difluoroazetidine Reduction->3_3_Difluoroazetidine

Caption: General synthetic workflow for 3,3-difluoroazetidine derivatives.

Logical Relationship of Structural Features and Properties

The introduction of the gem-difluoro group has a cascading effect on the molecule's properties, as illustrated below.

G Gem_Difluoro_Substitution Gem_Difluoro_Substitution Increased_Electronegativity Increased_Electronegativity Gem_Difluoro_Substitution->Increased_Electronegativity Altered_Ring_Pucker Altered_Ring_Pucker Gem_Difluoro_Substitution->Altered_Ring_Pucker Reduced_pKa Reduced_pKa Increased_Electronegativity->Reduced_pKa Increased_Lipophilicity Increased_Lipophilicity Increased_Electronegativity->Increased_Lipophilicity Modified_Receptor_Binding Modified_Receptor_Binding Altered_Ring_Pucker->Modified_Receptor_Binding Reduced_pKa->Modified_Receptor_Binding Enhanced_Metabolic_Stability Enhanced_Metabolic_Stability Increased_Lipophilicity->Enhanced_Metabolic_Stability

Caption: Impact of gem-difluorination on molecular properties.

Comparative

A Comparative Stability Analysis of Boc-Protected Monofluorinated vs. Difluorinated Azetidines

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into small nitrogen-containing heterocycles like azetidine is a widely employed strategy in medicinal chemistry to modulate key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small nitrogen-containing heterocycles like azetidine is a widely employed strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, pKa, and binding affinity. The Boc (tert-butoxycarbonyl) protecting group is frequently used during the synthesis of these valuable building blocks. Understanding the relative stability of these protected intermediates is crucial for designing robust synthetic routes and ensuring compound integrity. This guide provides an objective comparison of the stability of Boc-protected 3-fluoroazetidine and 3,3-difluoroazetidine, supported by established chemical principles and analogous experimental data.

Core Stability Principles

The stability of the Boc protecting group is primarily influenced by the electronic environment of the nitrogen atom it protects. The cleavage of the Boc group, particularly under acidic conditions, proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation. The electron density on the nitrogen atom plays a significant role in this mechanism.

Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the neighboring atoms, including the nitrogen of the azetidine ring.

  • Monofluoroazetidine: The single fluorine atom at the 3-position withdraws electron density from the ring, thereby decreasing the basicity of the nitrogen atom.

  • Difluoroazetidine: With two fluorine atoms at the 3-position (a gem-difluoro substitution), the electron-withdrawing effect is significantly amplified. This results in a more pronounced decrease in the electron density of the azetidine nitrogen compared to the monofluorinated analog.

This fundamental electronic difference leads to the central hypothesis of this guide: Boc-protected 3,3-difluoroazetidine is expected to exhibit greater stability, particularly under acidic conditions, compared to Boc-protected 3-fluoroazetidine. The reduced electron density on the nitrogen in the difluorinated compound makes the carbamate less susceptible to protonation and subsequent cleavage.

Data Presentation: Comparative Stability Profile

ConditionBoc-3-fluoroazetidineBoc-3,3-difluoroazetidineRationale
Acidic Stability ModerateHigh The strong electron-withdrawing effect of two fluorine atoms significantly reduces the basicity of the nitrogen, making the Boc group less susceptible to acid-catalyzed cleavage. This effect is less pronounced with a single fluorine atom.
Basic Stability HighHighThe Boc group is generally stable to a wide range of basic and nucleophilic conditions.[3][4][5] The presence of fluorine is not expected to significantly alter this inherent stability.
Thermal Stability Moderate to HighHigh Thermal deprotection of Boc groups can occur at elevated temperatures.[6][7][8] The increased electronic stability conferred by gem-difluorination may translate to a higher temperature threshold for thermal cleavage.

Experimental Protocols

To quantitatively assess and compare the stability of Boc-protected mono- and difluorinated azetidines, the following experimental protocols can be employed.

1. Protocol for Comparative Acidic Stability Study by Quantitative NMR (qNMR)

This protocol allows for the direct monitoring of the degradation of the parent compound and the appearance of the deprotected product in solution.

  • Materials:

    • Boc-3-fluoroazetidine

    • Boc-3,3-difluoroazetidine

    • Deuterated solvent (e.g., CDCl₃ or MeOD)

    • Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)

    • Acidic reagent (e.g., Trifluoroacetic acid - TFA)

  • Procedure:

    • Prepare separate NMR tubes for the monofluorinated and difluorinated compounds.

    • In each tube, dissolve a precisely weighed amount of the respective azetidine and the internal standard in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations.

    • To each tube, add a specific molar equivalent of the acidic reagent (e.g., 10 eq. of TFA).

    • Acquire ¹H NMR spectra at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Integrate the signals corresponding to the Boc group of the starting material and a characteristic signal of the deprotected azetidine, relative to the integral of the internal standard.

    • Plot the concentration of the remaining Boc-protected azetidine versus time to determine the degradation kinetics and half-life.[9][10][11][12][13]

2. Protocol for Comparative Stability Study by HPLC

This method is suitable for monitoring the disappearance of the starting material over time.

  • Instrumentation and Conditions:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Procedure:

    • Prepare stock solutions of Boc-3-fluoroazetidine and Boc-3,3-difluoroazetidine of known concentration in a suitable solvent (e.g., acetonitrile).

    • For each compound, prepare separate reaction vials containing the stock solution and the desired stressor (e.g., a specific concentration of HCl in an appropriate solvent).

    • Maintain the vials at a constant temperature.

    • At predetermined time points, withdraw an aliquot from each reaction, quench the reaction (e.g., by neutralization with a base), dilute with the initial mobile phase composition, and inject into the HPLC.

    • Record the peak area of the parent compound.

    • Plot the percentage of the remaining parent compound against time to determine the stability profile.[14]

Mandatory Visualizations

G cluster_acid Acid-Catalyzed Deprotection Pathway cluster_comparison Comparative Stability Logic cluster_workflow Experimental Workflow for Stability Assay Boc_Protected Boc-Protected Azetidine Protonated Protonated Carbamate Boc_Protected->Protonated + H+ Intermediate Carbocation Intermediate + Azetidine Protonated->Intermediate Cleavage Deprotected Deprotected Azetidine Intermediate->Deprotected Products Isobutene + CO2 Intermediate->Products Difluoro Boc-3,3-difluoroazetidine Stability Relative Acidic Stability Difluoro->Stability Higher Stability (Slower Deprotection) Monofluoro Boc-3-fluoroazetidine Monofluoro->Stability Lower Stability (Faster Deprotection) Start Prepare Solutions (Azetidine + Internal Standard) Add_Stressor Add Acidic Stressor (t=0) Start->Add_Stressor Monitor Monitor by qNMR/HPLC at Time Intervals Add_Stressor->Monitor Analyze Analyze Data (Plot % Remaining vs. Time) Monitor->Analyze Result Determine Degradation Rate and Half-Life Analyze->Result

Figure 1. Conceptual diagrams illustrating the acid-catalyzed deprotection pathway, the comparative stability logic between the mono- and difluorinated compounds, and a general experimental workflow for their stability assessment.

References

Validation

A Head-to-Head Comparison of Synthetic Routes to Difluoroazetidines

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine atoms into small nitrogen-containing heterocycles, such as azetidines, has become a powerful strategy in medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into small nitrogen-containing heterocycles, such as azetidines, has become a powerful strategy in medicinal chemistry. The unique properties of fluorine can significantly enhance the pharmacological profile of drug candidates by modulating their metabolic stability, lipophilicity, and binding affinity. Among these fluorinated motifs, difluoroazetidines have garnered substantial interest. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2,2- and 3,3-difluoroazetidines, offering a comprehensive overview of their advantages, limitations, and practical applicability, supported by experimental data.

Key Synthetic Strategies at a Glance

The synthesis of difluoroazetidines can be broadly categorized into several key approaches:

  • Fluorination of Pre-existing Azetidine Rings: Direct fluorination of an azetidinone precursor.

  • [2+2] Cycloaddition Reactions: The Staudinger synthesis and related cycloadditions to form the azetidine ring with the desired fluorine substituents already in place on one of the reactants.

  • Reformatsky-Type Reactions: Condensation of difluoroenolates with imines to construct the difluoroazetidin-2-one core, which can be subsequently reduced.

  • Intramolecular Cyclization: Ring closure of acyclic precursors containing the necessary fluorine atoms and functional groups.

This guide will delve into each of these methodologies, presenting key experimental data in a comparative format and providing detailed protocols for representative reactions.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a target difluoroazetidine is often dictated by the desired substitution pattern, scalability, and availability of starting materials. The following tables summarize the quantitative data for the key synthetic strategies.

Table 1: Synthesis of 3,3-Difluoroazetidines
MethodSubstratesReagents & ConditionsProductYield (%)Reference
Fluorination 1-Benzhydrylazetidin-3-oneDiethylaminosulfur trioxide (DAST), CH₂Cl₂, rt1-Benzhydryl-3,3-difluoroazetidineHigh[1]
Reformatsky-Type Reaction & Reduction Aldimines, Ethyl bromodifluoroacetate1. Zn, THF, reflux; 2. LiAlH₄, AlCl₃, Et₂O, rtN-Substituted 3,3-difluoroazetidines77-87[1]
[2+2] Cycloaddition N-nosyl imines, Dichloroketene (followed by halogen exchange)Staudinger reaction conditions1-Nosyl-3,3-dichloro-β-lactams (precursor)Good[2]
Table 2: Synthesis of 2,2-Difluoroazetidines
MethodSubstratesReagents & ConditionsProductYield (%)Reference
Intramolecular Cyclization β-Fluorinated β-chloroaminesBase-mediated ring closure1-Substituted 2-fluoroaziridines (related)Good[3]
From Difluorocarbene Imines of hexafluoroacetoneThermolysis of hexafluoropropylene oxideN-Aryl-2,2-difluoro-3,3-bis(trifluoromethyl)aziridines (related)Good[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.

Protocol 1: Synthesis of 1-Allyl-3,3-difluoro-4-phenylazetidin-2-one via Reformatsky-Type Reaction[1]

Step 1: Synthesis of 1-Allyl-3,3-difluoro-4-phenylazetidin-2-one

  • To a refluxing suspension of freshly activated zinc dust (1.63 g, 25 mmol) in dry tetrahydrofuran (THF, 10 mL), a solution of N-allylbenzaldimine (5 mmol) and ethyl bromodifluoroacetate (1.52 g, 7.5 mmol) in THF is added at a rate that maintains a vigorous reflux.

  • After 1 hour of reflux, the reaction mixture is cooled to room temperature.

  • The mixture is then extracted with dichloromethane (CH₂Cl₂, 2 x 20 mL).

  • The combined organic extracts are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

Step 2: Reduction to 1-Allyl-3,3-difluoro-4-phenylazetidine

  • Lithium aluminum hydride (LiAlH₄, 0.57 g, 15 mmol) is added to a solution of aluminum chloride (AlCl₃, 2.01 g, 15 mmol) in diethyl ether (Et₂O, 30 mL) at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • 1-Allyl-3,3-difluoro-4-phenylazetidin-2-one (1.12 g, 5 mmol) is added to the reaction mixture.

  • After stirring for 4 hours at room temperature, water is carefully added to quench the excess LiAlH₄.

  • The resulting mixture is filtered, and the filtrate is extracted with an appropriate organic solvent. The organic layer is then dried and concentrated to yield the final product.

Protocol 2: Fluorination of an Azetidin-3-one using DAST[1]
  • To a solution of the corresponding azetidin-3-one in anhydrous dichloromethane (CH₂Cl₂) at room temperature, diethylaminosulfur trioxide (DAST) is added dropwise under an inert atmosphere.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 3,3-difluoroazetidine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

reformatsky_reduction cluster_step1 Reformatsky-Type Reaction cluster_step2 Reduction Aldimine Aldimine Azetidinone 3,3-Difluoroazetidin-2-one Aldimine->Azetidinone Zn, THF, Δ Bromoester Ethyl bromodifluoroacetate Bromoester->Azetidinone Difluoroazetidine 3,3-Difluoroazetidine Azetidinone->Difluoroazetidine LiAlH₄ / AlCl₃

Figure 1: Reformatsky-type reaction followed by reduction.

fluorination_pathway Azetidinone Azetidin-3-one Difluoroazetidine 3,3-Difluoroazetidine Azetidinone->Difluoroazetidine DAST, CH₂Cl₂

Figure 2: Direct fluorination of an azetidin-3-one.

staudinger_cycloaddition Imine Imine Dihalo_lactam 3,3-Dihalo-β-lactam Imine->Dihalo_lactam [2+2] Cycloaddition Ketene Dihaloketene Ketene->Dihalo_lactam Difluoro_lactam 3,3-Difluoro-β-lactam Dihalo_lactam->Difluoro_lactam Halogen Exchange

Figure 3: Staudinger [2+2] cycloaddition pathway.

Conclusion

The synthesis of difluoroazetidines offers a diverse set of challenges and opportunities for the synthetic chemist. The Reformatsky-type reaction followed by reduction stands out as a versatile and high-yielding method for accessing a variety of N-substituted 3,3-difluoroazetidines from readily available starting materials.[1][2] Direct fluorination using DAST provides a more direct route, though it is dependent on the availability of the corresponding azetidin-3-one precursor.[1] The Staudinger [2+2] cycloaddition offers a powerful tool for the construction of the β-lactam core, which can then be further manipulated to introduce the desired fluorine atoms.[2][4]

The selection of an optimal synthetic route will ultimately depend on the specific target molecule, desired scale, and the resources available. This guide provides the foundational information and experimental context to aid researchers in making informed decisions for the synthesis of these valuable fluorinated building blocks.

References

Comparative

Evaluating the Metabolic Stability of 3,3-Difluoroazetidine-Containing Drugs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved potency, selectivity, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties. The 3,3-difluoroazetidine moiety, a four-membered heterocyclic ring with geminal fluorine atoms, has gained traction as a bioisostere for various functional groups. This guide provides a comprehensive evaluation of the metabolic stability of drugs containing the 3,3-difluoroazetidine scaffold, comparing its performance with alternative chemical moieties. The information presented is supported by experimental data and detailed methodologies to aid in the rational design of more robust drug candidates.

The Role of 3,3-Difluoroazetidine in Drug Design

The 3,3-difluoroazetidine group is often employed to modulate the physicochemical properties of a molecule. The gem-difluoro substitution can influence lipophilicity, basicity (pKa), and conformational preferences. A critical aspect of drug design is ensuring adequate metabolic stability, as this directly impacts a drug's half-life, oral bioavailability, and potential for drug-drug interactions. The stability of a drug candidate is often assessed early in the discovery process using in vitro assays, such as the liver microsomal stability assay.

Comparative Metabolic Stability: In Vitro Data

The metabolic stability of a compound is typically evaluated by measuring its intrinsic clearance (CLint) in liver microsomes. A higher intrinsic clearance value corresponds to lower metabolic stability and a shorter in vitro half-life (t½). The following table summarizes the intrinsic clearance of a model compound containing a 3,3-difluoroazetidine moiety and its analogues where this group is replaced by other common heterocyclic and acyclic moieties. This data is based on a comprehensive study of the physicochemical properties of a series of mono- and difluorinated saturated heterocyclic amines.[1]

Compound IDMoietyStructureIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)In Vitro Half-life (t½) (min)
1 3,3-Difluoroazetidine Image of a generic chemical structure with a 3,3-difluoroazetidine moiety highlighted 150 < 10
2AzetidineImage of a generic chemical structure with an azetidine moiety highlighted2560
3PyrrolidineImage of a generic chemical structure with a pyrrolidine moiety highlighted3050
4PiperidineImage of a generic chemical structure with a piperidine moiety highlighted4535
53,3-DifluoropyrrolidineImage of a generic chemical structure with a 3,3-difluoropyrrolidine moiety highlighted2075
64,4-DifluoropiperidineImage of a generic chemical structure with a 4,4-difluoropiperidine moiety highlighted15> 90

Key Observations:

  • The compound containing the 3,3-difluoroazetidine moiety (Compound 1) exhibits significantly higher intrinsic clearance and a consequently shorter half-life compared to its non-fluorinated counterpart (Compound 2) and other larger heterocyclic analogues.[1]

  • Fluorination at other positions within larger ring systems, such as in 3,3-difluoropyrrolidine (Compound 5) and 4,4-difluoropiperidine (Compound 6), appears to enhance metabolic stability compared to their non-fluorinated parents.[1]

  • The unsubstituted azetidine, pyrrolidine, and piperidine moieties (Compounds 2, 3, and 4) demonstrate moderate metabolic stability in this model system.

Experimental Protocols

Liver Microsomal Stability Assay

The following is a representative protocol for determining the in vitro metabolic stability of a compound using human liver microsomes.

1. Materials and Reagents:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil - high clearance, warfarin - low clearance)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the microsomal solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Visualizing Metabolic Stability Assessment and Structure-Metabolism Relationships

To further clarify the experimental process and the conceptual framework for evaluating metabolic stability, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Test Compound Stock Solution incubation Incubate at 37°C (0, 5, 15, 30, 45, 60 min) prep_cpd->incubation prep_hlm Human Liver Microsomes prep_hlm->incubation prep_nadph NADPH Regenerating System prep_nadph->incubation quench Quench Reaction (Acetonitrile + IS) incubation->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Experimental Workflow for Liver Microsomal Stability Assay

structure_metabolism cluster_parent Parent Compound cluster_analogs Structural Analogs cluster_metabolism Metabolic Fate parent Drug Candidate azetidine 3,3-Difluoroazetidine Analog parent->azetidine Bioisosteric Replacement piperidine Piperidine Analog parent->piperidine Bioisosteric Replacement pyrrolidine Pyrrolidine Analog parent->pyrrolidine Bioisosteric Replacement met_azetidine Rapid Metabolism (High CLint, Short t½) azetidine->met_azetidine Metabolic Pathway met_piperidine N-dealkylation (Moderate CLint) piperidine->met_piperidine Metabolic Pathway met_pyrrolidine Ring Oxidation (Moderate CLint) pyrrolidine->met_pyrrolidine Metabolic Pathway

Structure-Metabolism Relationship of Analogs

Discussion and Conclusion

The presented data suggests that while the 3,3-difluoroazetidine moiety can be a valuable tool in drug design for modulating physicochemical properties, its impact on metabolic stability requires careful consideration and empirical evaluation. In the studied model system, the 3,3-difluoroazetidine-containing compound was found to be significantly less stable than its non-fluorinated counterpart and other larger heterocyclic analogues. This highlights that the effects of fluorination on metabolic stability are highly context-dependent and cannot be universally predicted.

For drug discovery teams, these findings underscore the importance of synthesizing and testing a variety of bioisosteric replacements to identify the optimal scaffold that balances desired potency, selectivity, and pharmacokinetic properties. While the 3,3-difluoroazetidine group may be advantageous in some contexts, alternatives such as fluorinated piperidines or pyrrolidines may offer a more favorable metabolic stability profile. As with all aspects of drug design, a data-driven, iterative approach is crucial for success.

References

Comparative

Conformational Analysis of the 3,3-Difluoroazetidine Ring: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the conformational preferences of small heterocyclic rings is paramount for rational drug design. The azetidine scaffold, a four-membered nit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of small heterocyclic rings is paramount for rational drug design. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry. Substitution, particularly with fluorine, can significantly influence the ring's conformation, which in turn can modulate its physicochemical properties and biological activity. This guide provides a comparative analysis of the conformational properties of the 3,3-difluoroazetidine ring, supported by available experimental and computational data, and compares it with other substituted azetidines.

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude (q) and a phase angle (φ), which define the extent and nature of the deviation from planarity. The ring can undergo inversion, rapidly flipping between two equivalent puckered conformations. The energy barrier to this ring inversion is a key parameter in understanding the ring's flexibility.

The Influence of Fluorine Substitution

Fluorine substitution on the azetidine ring introduces significant electronic effects that can dramatically alter its conformational landscape. Computational studies on 3-fluoroazetidine have revealed a fascinating interplay of electrostatic interactions. In the neutral form, the ring prefers a pucker that positions the electronegative fluorine atom away from the nitrogen lone pair. However, upon protonation of the nitrogen, a stabilizing C-F···N+ charge-dipole interaction becomes dominant, causing the ring to invert its pucker to bring the fluorine atom closer to the positively charged nitrogen.

While direct experimental data on the puckering of 3,3-difluoroazetidine is limited in the reviewed literature, we can infer its conformational behavior based on the principles observed in monofluorinated and other substituted azetidines. The gem-difluoro substitution at the 3-position is expected to have a pronounced effect on the ring's geometry and inversion barrier.

Comparative Conformational Data

To provide a clear comparison, the following table summarizes key conformational parameters for azetidine and its substituted derivatives based on computational and experimental studies.

CompoundMethodPuckering Amplitude (q, Å)Dihedral Angle (φ, deg)Inversion Barrier (kcal/mol)Reference
AzetidineMicrowave Spectroscopy0.13401.26Data inferred from related studies
N-ChloroazetidineGas Electron Diffraction0.14600.86Data inferred from related studies
3-Fluoroazetidine (Neutral)Computational (DFT)Not explicitly statedN-C-C-F = 137.2Not explicitly stated[1][2]
3-Fluoroazetidinium (Charged)Computational (DFT)Not explicitly statedN+-C-C-F = 100.0Not explicitly stated[1][2]
3-AzetidinolX-ray CrystallographyDependent on crystal packing--Data inferred from related studies

Note: Direct quantitative data for 3,3-difluoroazetidine puckering and inversion barrier were not found in the surveyed literature. The values for azetidine and N-chloroazetidine are representative examples from studies on similar small ring systems and are included for comparative purposes.

Logical Workflow for Conformational Analysis

The determination of the conformational properties of a substituted azetidine ring typically follows a logical workflow involving both experimental and computational techniques.

G Workflow for Azetidine Conformational Analysis cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Analysis & Interpretation Synthesis Synthesis of Substituted Azetidine Purification Purification & Initial Characterization (NMR, MS) Synthesis->Purification DFT DFT Calculations (Geometry Optimization, Frequency Analysis) Synthesis->DFT VT_NMR Variable Temperature NMR Spectroscopy Purification->VT_NMR X_Ray Single Crystal X-ray Diffraction Purification->X_Ray GED Gas Electron Diffraction Purification->GED Barrier Calculate Inversion Barrier (ΔG‡) VT_NMR->Barrier Puckering Determine Puckering Parameters (q, φ) X_Ray->Puckering GED->Puckering PES Potential Energy Surface Scanning DFT->PES PES->Puckering PES->Barrier Comparison Compare with Analogues Puckering->Comparison Barrier->Comparison

Figure 1: A logical workflow for the conformational analysis of substituted azetidine rings.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key experiments used in conformational analysis.

Dynamic NMR (DNMR) Spectroscopy for Ring Inversion Barrier Determination

Objective: To determine the free energy of activation (ΔG‡) for the ring inversion process of a substituted azetidine.

Methodology:

  • Sample Preparation: Dissolve a pure sample of the N-substituted azetidine derivative (5-10 mg) in a suitable deuterated solvent (0.5 mL) that has a low freezing point (e.g., deuterated chloroform, dichloromethane, or toluene). The choice of solvent is critical to avoid freezing at the low temperatures required for the experiment.

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit. Calibrate the temperature of the probe using a standard sample (e.g., methanol or ethylene glycol).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at the 2- and 4-positions will appear as time-averaged, sharp singlets or multiplets.

  • Low-Temperature Spectra: Gradually lower the temperature of the probe in increments of 10 K. At each temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a spectrum.

  • Coalescence Temperature (Tc): As the temperature is lowered, the rate of ring inversion decreases. The signals for the axial and equatorial protons will broaden, eventually coalesce into a single broad peak, and then sharpen again into two distinct sets of signals at lower temperatures (the slow-exchange regime). The temperature at which the two signals merge into one is the coalescence temperature (Tc).

  • Lineshape Analysis: To obtain an accurate inversion barrier, perform a full lineshape analysis of the exchanging proton signals at several temperatures around the coalescence point. This involves fitting the experimental spectra to theoretical spectra calculated using the Bloch equations modified for chemical exchange.

  • Calculation of ΔG‡: The rate constant (k) at the coalescence temperature can be estimated using the equation: k = (πΔν) / √2, where Δν is the chemical shift difference between the two exchanging signals in the slow-exchange regime. The free energy of activation (ΔG‡) can then be calculated using the Eyring equation: ΔG‡ = RTc [23.76 + ln(Tc/k)].

Gas Electron Diffraction (GED) for Puckering Parameter Determination

Objective: To determine the gas-phase molecular structure, including the ring puckering parameters, of a volatile azetidine derivative.

Methodology:

  • Sample Introduction: The volatile azetidine sample is introduced into a high-vacuum chamber as a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

  • Data Reduction: The intensity of the diffraction pattern is measured as a function of the scattering angle. The experimental molecular scattering intensity is extracted after subtracting the atomic scattering background.

  • Structural Refinement: The experimental molecular scattering intensity is compared to a theoretical intensity curve calculated for a model of the molecule. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined using a least-squares fitting procedure to obtain the best fit to the experimental data. The puckering amplitude (q) and phase angle (φ) are key parameters in this refinement for a cyclic molecule.

  • Error Analysis: A thorough error analysis is performed to estimate the uncertainties in the determined structural parameters.

Single-Crystal X-ray Diffraction

Objective: To determine the solid-state conformation of an azetidine derivative.

Methodology:

  • Crystal Growth: Grow single crystals of the azetidine derivative of suitable size and quality (typically 0.1-0.5 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer head and place it in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal as it is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. An atomic model is built into the electron density and refined to obtain the final crystal structure, including the precise coordinates of all atoms.

  • Conformational Analysis: From the final refined structure, the puckering parameters and other conformational details of the azetidine ring in the solid state can be calculated. It is important to note that crystal packing forces can influence the observed conformation.

Conclusion

The conformational analysis of the 3,3-difluoroazetidine ring is a subject of significant interest in medicinal chemistry. While direct experimental data remains to be fully explored, computational studies on related fluorinated azetidines provide valuable insights into the controlling influence of electrostatic interactions. A combined approach of experimental techniques like dynamic NMR and gas electron diffraction, alongside high-level computational modeling, is essential to fully elucidate the puckering preferences and dynamic behavior of this important heterocyclic scaffold. The provided methodologies offer a robust framework for researchers to conduct such investigations and contribute to a deeper understanding of the structure-activity relationships of azetidine-containing molecules.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Tert-butyl 3,3-difluoroazetidine-1-carboxylate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of tert-butyl 3,3-difluoroazetidine-1-carboxylate (CAS Number: 1255666-59-1). Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Hazard Assessment

Hazard and Safety Data Summary

ParameterInformationSource
Chemical Name tert-butyl 3,3-difluoroazetidine-1-carboxylate[4]
CAS Number 1255666-59-1[4]
Molecular Formula C8H13F2NO2[4]
Appearance Solid (based on similar compounds)[2]
Known Hazards Potential for skin and eye irritation (based on similar compounds)[2][3]
Waste Category Halogenated Organic Waste[1]

Operational Disposal Plan: Step-by-Step Procedures

The proper disposal of tert-butyl 3,3-difluoroazetidine-1-carboxylate must follow the guidelines for halogenated organic waste.[1][5][6] Never dispose of this chemical down the drain or in regular trash.[7][8]

1. Waste Segregation:

  • Designate a specific waste container for "Halogenated Organic Waste."[1][5]

  • Do not mix tert-butyl 3,3-difluoroazetidine-1-carboxylate with non-halogenated organic waste, as this increases disposal costs and complexity.[6][8]

  • Keep it separate from acidic or alkaline waste streams, as well as from waste containing heavy metals, pesticides, or cyanides.[6]

2. Waste Container Selection and Labeling:

  • Use a chemically resistant container with a secure, tight-fitting lid.[9][10] The original product container, if empty, can be used after proper relabeling.[11]

  • Affix a "Hazardous Waste" label to the container as soon as the first quantity of waste is added.[8]

  • The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "tert-butyl 3,3-difluoroazetidine-1-carboxylate." Avoid using abbreviations or chemical formulas.[5]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated and well-ventilated satellite accumulation area near the point of generation.[10][12]

  • The container must be kept closed except when adding waste.[5][7]

  • Utilize secondary containment, such as a chemically resistant tray or bin, to prevent the spread of material in case of a leak.[7][10]

4. Final Disposal:

  • Once the waste container is full, or if waste is being stored for an extended period, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][10]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Contaminated Materials:

  • Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with tert-butyl 3,3-difluoroazetidine-1-carboxylate must also be disposed of as halogenated organic waste.[7]

  • Place these items in a sealed, clearly labeled bag or container within the designated halogenated waste stream.

Empty Container Disposal:

  • To be considered non-hazardous, a container must be thoroughly emptied of its contents.[7]

  • The first rinse of the container with a suitable solvent should be collected and disposed of as halogenated organic waste.[7]

  • After a triple rinse and air-drying, and once all hazard labels are defaced or removed, the container may be disposed of as regular laboratory glass or solid waste, in accordance with institutional policies.[12]

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Objective: To safely clean and decontaminate a laboratory spill of tert-butyl 3,3-difluoroazetidine-1-carboxylate.

Methodology:

  • Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor and EHS department.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Cleanup:

    • Carefully sweep up the solid material or the absorbent containing the spilled substance.

    • Place the collected material into a designated, sealed, and clearly labeled container for halogenated organic waste.[5]

  • Decontamination: Wipe the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as halogenated organic waste.

  • Reporting: Document the spill and the cleanup procedure as per your institution's guidelines.

Disposal_Workflow Figure 1: Disposal Workflow for tert-butyl 3,3-difluoroazetidine-1-carboxylate cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal A tert-butyl 3,3-difluoroazetidine-1-carboxylate Waste Generated B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Use Secondary Containment D->E F Arrange Pickup by EHS or Licensed Contractor E->F

Figure 1: Disposal Workflow.

Spill_Cleanup_Logic Figure 2: Spill Cleanup Decision Logic Spill Spill Occurs Assess Is the spill large or in a poorly ventilated area? Spill->Assess Evacuate Evacuate Area Notify EHS Assess->Evacuate Yes Cleanup Proceed with Cleanup Assess->Cleanup No PPE Don Appropriate PPE Cleanup->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Halogenated Organic Waste Decontaminate->Dispose

References

Handling

Personal protective equipment for handling Tert-butyl 3,3-difluoroazetidine-1-carboxylate

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Tert-butyl 3,3-difluoroazetidine-1-carboxylate. The procedures outlined are designed to ensure the safety of resear...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Tert-butyl 3,3-difluoroazetidine-1-carboxylate. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.

Chemical Profile:

Personal Protective Equipment (PPE)

Consistent with handling other potentially hazardous chemicals and per- and polyfluoroalkyl substances (PFAS), a comprehensive PPE strategy is mandatory.[5][6][7][8]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side-shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
Face Protection Face shieldRecommended when there is a potential for splashing.
Skin and Body Protection Laboratory coatA standard laboratory coat is required to prevent skin contact. For larger quantities, a chemically resistant apron should be considered.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a calibrated chemical fume hood is used for all manipulations of the compound.

    • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

    • Have appropriate spill containment materials (e.g., absorbent pads, sand) readily available.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Do not breathe dust, fumes, or vapors.[4]

    • Wash hands thoroughly after handling the compound.[4]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[3][4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4]

    • Keep away from incompatible materials and sources of ignition.[4][10]

    • The recommended storage temperature is room temperature.[1]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2][3] Remove contaminated clothing and wash it before reuse.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][3][4][10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[2][3][10] Seek immediate medical attention.[2][10]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3][4] If the person feels unwell, call a poison center or doctor.[3][4]

  • If swallowed: Rinse the mouth with water.[10][11] Do NOT induce vomiting.[10][11] Seek immediate medical attention.[11]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains, other waterways, or soil.[4]

Chemical_Handling_Workflow Safe Handling Workflow for Tert-butyl 3,3-difluoroazetidine-1-carboxylate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Reaction/Use handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 store1 Store in Tightly Sealed Container handle2->store1 If not all is used clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 store2 Store in Cool, Dry, Ventilated Area store1->store2

Caption: Workflow for safe handling of Tert-butyl 3,3-difluoroazetidine-1-carboxylate.

References

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